3-[(3,4-Difluorophenoxy)methyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3,4-difluorophenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJMEWZREBHROG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647919 | |
| Record name | 3-[(3,4-Difluorophenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405090-69-9 | |
| Record name | 3-[(3,4-Difluorophenoxy)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405090-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3,4-Difluorophenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 3-[(3,4-Difluorophenoxy)methyl]piperidine
Executive Summary
In modern medicinal chemistry, the piperidine ring is recognized as a privileged scaffold, heavily utilized in the design of central nervous system (CNS) agents, analgesics, and receptor modulators[1]. Specifically, 3-[(3,4-Difluorophenoxy)methyl]piperidine (CAS: 405090-69-9) serves as a highly versatile, bifunctional building block. By bridging a basic aliphatic amine with a halogenated aromatic domain, this intermediate is critical for synthesizing analogs of monoamine reuptake inhibitors (such as paroxetine) and novel G-protein coupled receptor (GPCR) ligands[2].
This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and the structural biology rationale behind its specific functional groups.
Physicochemical Profiling
The utility of this compound stems from its distinct electronic and spatial characteristics. The molecule features a secondary amine (pKa ~9.5) that ensures protonation at physiological pH, allowing for critical salt-bridge interactions with target proteins. reports its molecular weight as 227.25 g/mol , making it an ideal low-molecular-weight pharmacophore.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 405090-69-9 |
| Molecular Formula | C12H15F2NO |
| Molecular Weight | 227.25 g/mol |
| SMILES String | C1CC(CNC1)COC2=CC(=C(C=C2)F)F[3] |
| Hydrogen Bond Donors | 1 (Secondary Amine) |
| Hydrogen Bond Acceptors | 2 (Ether Oxygen, Amine Nitrogen) |
| Rotatable Bonds | 4 |
Synthetic Methodologies
The synthesis of this compound relies on the precise formation of an ether linkage between a piperidine precursor and a halogenated phenol. The most robust approach is the Mitsunobu Etherification [4].
Causality in Reagent Selection
-
N-Boc Protection : The secondary amine of piperidine is highly nucleophilic. If left unprotected, it will aggressively interfere with the Mitsunobu reaction by attacking the activated phosphonium intermediate.
-
DIAD over DEAD : Diisopropyl azodicarboxylate (DIAD) is preferred over Diethyl azodicarboxylate (DEAD) due to its superior thermal stability, lower toxicity, and enhanced stereocontrol during the formation of the betaine intermediate.
Fig 1. Synthetic workflow for this compound via Mitsunobu etherification.
Step-by-Step Protocol: Self-Validating Synthesis
Phase 1: Mitsunobu Etherification
-
Preparation : In an oven-dried round-bottom flask purged with argon, dissolve N-Boc-3-piperidinemethanol (1.0 eq) and 3,4-difluorophenol (1.1 eq) in anhydrous THF (0.2 M).
-
Activation : Add triphenylphosphine (PPh3, 1.2 eq). Stir until complete dissolution is achieved. Note: PPh3 is essential to form the activated betaine intermediate with the azodicarboxylate.
-
Coupling : Cool the reaction vessel to 0 °C. Dropwise add DIAD (1.2 eq) over 15 minutes. Self-Validation Check: The solution will temporarily turn yellow as the betaine forms, fading as the alcohol is activated.
-
Progression : Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1).
-
Workup : Quench with deionized water and extract with EtOAc. Wash the organic layer with 1M NaOH to remove unreacted 3,4-difluorophenol, followed by a brine wash. Dry over Na2SO4, concentrate, and purify via flash chromatography.
Phase 2: N-Boc Deprotection & Isolation
-
Acidic Cleavage : Dissolve the purified N-Boc intermediate in dichloromethane (DCM). Add 4M HCl in dioxane (5.0 eq).
-
Monitoring : Stir at room temperature for 2-4 hours. Self-Validation Check: Gas evolution (CO2) and isobutylene formation will occur. The cessation of bubbling serves as a reliable visual indicator of complete deprotection.
-
Isolation : Concentrate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether to precipitate this compound hydrochloride as a white crystalline powder.
Pharmacological Relevance & Structural Biology
The 3-substituted piperidine scaffold is renowned for its ability to mimic the spatial orientation of biogenic amines (e.g., serotonin, dopamine). When functionalized with an aryloxy moiety, it closely mirrors the pharmacophore of blockbuster antidepressants like paroxetine[2].
The Role of the 3,4-Difluoro Substitution
The integration of fluorine atoms at the 3 and 4 positions of the phenoxy ring is a deliberate structural choice driven by three factors:
-
Metabolic Shielding : Cytochrome P450 enzymes typically target the electron-rich para and meta positions of aromatic rings for hydroxylation. Fluorine substitution effectively blocks this metabolic liability, increasing the compound's half-life.
-
Lipophilicity (logP) Tuning : The highly electronegative fluorine atoms increase the overall lipophilicity of the molecule, which is a prerequisite for crossing the blood-brain barrier (BBB) in CNS drug development.
-
Halogen Bonding : The difluoro-aromatic system can engage in orthogonal dipole interactions or halogen bonding with backbone carbonyls within a target receptor's hydrophobic pocket.
Fig 2. Pharmacophore mapping of the piperidine core for monoamine transporter engagement.
Analytical Characterization
To ensure high scientific integrity and batch-to-batch reproducibility, the isolated compound must be validated against the following analytical baselines:
-
LC-MS : Expected mass-to-charge ratio [M+H]+ = 228.1.
-
1H NMR (400 MHz, CDCl3) : The spectrum will feature distinct multiplets in the aromatic region (δ 6.50 - 7.10 ppm) due to complex F-H spin-spin coupling. The oxymethyl protons will appear as a distinct doublet or multiplet near δ 3.80 ppm, while the piperidine ring protons will present as broad multiplets between δ 1.20 and 3.20 ppm.
References
-
Title : this compound | C12H15F2NO Source : BuyersGuideChem URL : [Link] Index :[3]
-
Title : Patent Application (Mitsunobu Reaction with 3,4-difluorophenol) Source : Googleapis URL : Index :[4]
-
Title : EP0190496A2 - Piperidine derivatives having a gastro-intestinal activity Source : Google Patents URL : Index :[2]
Sources
- 1. 4-Piperidinopiperidine | Pharmaceutical Building Block [benchchem.com]
- 2. EP0190496A2 - Piperidine derivatives having a gastro-intestinal activity - Google Patents [patents.google.com]
- 3. buyersguidechem.com [buyersguidechem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 3-[(3,4-Difluorophenoxy)methyl]piperidine: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-[(3,4-Difluorophenoxy)methyl]piperidine, a key heterocyclic building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, analytical characterization, and its significant role as a scaffold for potent and selective dopamine D4 receptor antagonists.
Core Identifiers and Chemical Properties
This compound is a substituted piperidine derivative featuring a difluorinated phenoxy moiety. The presence of the fluorine atoms significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive component in the design of novel therapeutics.[1]
| Identifier | Value | Source |
| CAS Number | 405090-69-9 | [2][3][4] |
| Molecular Formula | C₁₂H₁₅F₂NO | [2][3][4] |
| Molecular Weight | 227.25 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| SMILES | C1CC(CNC1)COC2=CC(=C(C=C2)F)F | [2] |
| Hydrochloride CAS | 1185293-04-2 | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from a commercially available, orthogonally protected piperidine precursor. The following protocol describes a common and reliable synthetic route.
Synthetic Workflow Overview
The synthesis involves the activation of a primary alcohol on the piperidine scaffold, followed by a nucleophilic substitution with 3,4-difluorophenol, and subsequent deprotection of the piperidine nitrogen.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Mesylation of (1-(tert-butoxycarbonyl)piperidin-3-yl)methanol
-
To a solution of (1-(tert-butoxycarbonyl)piperidin-3-yl)methanol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (Et₃N, 1.5 eq).
-
Slowly add methanesulfonic anhydride (Ms₂O, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate, which is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with 3,4-Difluorophenol
-
To a solution of the crude mesylate intermediate (1.0 eq) in dimethylformamide (DMF, 0.2 M), add 3,4-difluorophenol (1.2 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 75 °C and stir for 5-7 hours, monitoring for completion by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford tert-butyl 3-((3,4-difluorophenoxy)methyl)piperidine-1-carboxylate.
Step 3: Deprotection of the Piperidine Nitrogen
-
Dissolve the purified Boc-protected compound (1.0 eq) in a solution of 15% trifluoroacetic acid (TFA) in DCM or a 4M solution of HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
If the TFA salt is obtained, it can be neutralized by partitioning between a saturated aqueous sodium bicarbonate solution and DCM. The organic layer is then dried and concentrated to yield the free base. If the HCl salt is desired, the residue can be triturated with diethyl ether to yield a solid.
Application in Drug Development: A Potent Dopamine D4 Receptor Antagonist
This compound is a key structural motif in the development of antagonists for the dopamine D4 receptor (D4R).[5][6] The D4 receptor is a target of interest for the treatment of various central nervous system disorders, including the L-DOPA-induced dyskinesias associated with Parkinson's disease treatment.[3][5]
Structure-Activity Relationship (SAR) Insights
The 3,4-difluorophenoxy moiety of this compound plays a crucial role in its high binding affinity for the D4 receptor. Research has shown that this substitution pattern is often optimal for potency. For instance, in a series of related compounds, the 3,4-difluorophenoxy analog (Ki = 2.7 nM) demonstrated significantly higher affinity than analogs with other substitution patterns.[5] The piperidine ring serves as a versatile scaffold that can be further functionalized to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.[7]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is ideal for assessing the purity and confirming the molecular weight of the final compound.
-
HPLC System: A standard reverse-phase HPLC system.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Expected Result: A single major peak in the UV chromatogram. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 228.1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expect signals in the aromatic region (around 6.8-7.2 ppm) corresponding to the difluorophenyl group, signals for the -OCH₂- group (around 4.0 ppm), and a series of multiplets for the piperidine ring protons (typically between 1.5 and 3.0 ppm).
-
¹³C NMR: Expect distinct signals for the aromatic carbons (with C-F couplings), the O-CH₂ carbon, and the carbons of the piperidine ring.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable building block in medicinal chemistry, particularly for the development of dopamine D4 receptor antagonists. Its synthesis is achievable through established chemical transformations, and its identity and purity can be readily confirmed using standard analytical techniques. The insights provided in this guide are intended to support researchers in the effective utilization of this compound in their drug discovery and development endeavors.
References
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]
-
BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]
-
Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. [Link]
-
Royal Society of Chemistry. (2017). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN109180564B - Preparation method of piperidine and derivatives thereof.
-
SIELC. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Hopkins, C. R., et al. (2016). Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists. PubMed. [Link]
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Caltech. (n.d.). General Lab Safety Procedure. Division of Chemistry and Chemical Engineering. [Link]
-
Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. PubMed. [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Pharmacological potential of 3-[(3,4-Difluorophenoxy)methyl]piperidine derivatives
An In-Depth Technical Guide to the Pharmacological Potential of 3-[(3,4-Difluorophenoxy)methyl]piperidine Derivatives
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, renowned for its prevalence in a multitude of FDA-approved pharmaceuticals and bioactive natural products[1][2]. Within this broad class, derivatives of this compound have emerged as a chemical series of significant interest, primarily for their potent and selective interaction with central nervous system (CNS) targets. This technical guide provides a comprehensive analysis of this specific scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will explore the synthetic pathways to access these molecules, delve into their detailed structure-activity relationships (SAR), elucidate their primary mechanism of action as high-affinity dopamine D4 receptor antagonists, and discuss their therapeutic potential, particularly in the context of movement disorders such as L-DOPA-induced dyskinesia (LID) in Parkinson's disease[3][4]. Furthermore, this guide presents standardized protocols for preclinical evaluation and visualizes key workflows and signaling pathways to provide a holistic understanding of this promising class of compounds.
Introduction: The Strategic Value of the Scaffold
The piperidine ring is a privileged structure in drug discovery due to its favorable physicochemical properties, including its basic nitrogen atom which is often protonated at physiological pH, enhancing solubility and enabling key interactions with biological targets[1]. The this compound core combines this advantageous heterocycle with a difluorinated phenyl ether moiety. This specific substitution pattern is not arbitrary and serves several critical functions from a drug design perspective:
-
Metabolic Stability: The fluorine atoms, particularly the geminal difluoro group, are strategically placed to block common sites of oxidative metabolism on the phenyl ring. This modification can significantly enhance metabolic stability, leading to improved pharmacokinetic profiles such as longer half-life and better oral bioavailability[5].
-
Target Engagement: The electron-withdrawing nature of the fluorine atoms modulates the electronics of the phenoxy ring, influencing the ether oxygen's ability to act as a hydrogen bond acceptor. This fine-tuning of electronic properties is often crucial for optimizing binding affinity and selectivity for the intended target.
-
CNS Penetrance: Lipophilicity is a key determinant of a compound's ability to cross the blood-brain barrier. Fluorine substitution can increase lipophilicity, which, when balanced with other molecular properties, can facilitate CNS penetration. The development of compounds with high CNS Multi-Parameter Optimization (MPO) scores is a key goal for this class, indicating a higher probability of success as CNS drug candidates[3][6].
This guide will focus on the synthesis, pharmacological characterization, and therapeutic application of these derivatives, with a primary emphasis on their role as dopamine D4 receptor antagonists.
Synthetic Strategies
Access to a diverse library of analogs is fundamental for establishing a robust structure-activity relationship. The synthesis of this compound derivatives is generally achieved through a convergent and efficient route, as outlined in the literature[3][4].
The core synthesis begins with a commercially available N-protected piperidine building block, such as tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate. The key steps are as follows:
-
Activation of the Hydroxyl Group: The primary alcohol is first activated to create a good leaving group. A common method is conversion to a mesylate by treatment with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride in the presence of a non-nucleophilic base like triethylamine (Et3N) in an anhydrous solvent such as dichloromethane (CH2Cl2).
-
Nucleophilic Displacement: The activated intermediate is then subjected to a nucleophilic substitution reaction (SN2) with the desired phenol—in this case, 3,4-difluorophenol. This reaction is typically performed in the presence of a base like sodium hydride (NaH) to deprotonate the phenol, forming a more nucleophilic phenoxide anion.
-
Deprotection and Diversification: The final step involves the removal of the N-protecting group (e.g., Boc group removal under acidic conditions) to yield the core piperidine scaffold. This secondary amine can then be further functionalized through reactions like reductive amination or alkylation to install a variety of substituents, allowing for extensive exploration of the chemical space around the piperidine nitrogen.
Experimental Protocol: Synthesis of a Representative Derivative
Below is a generalized, step-by-step protocol for the synthesis of a target compound based on published methods[3][4].
Step 1: Mesylation of the Alcohol
-
Dissolve tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous CH2Cl2.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise.
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2 hours, monitoring by TLC until completion.
-
Quench the reaction with water and extract the product with CH2Cl2.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the crude mesylate.
Step 2: Ether Formation
-
Dissolve 3,4-difluorophenol (1.5 eq) in an anhydrous polar aprotic solvent like DMF.
-
Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature to form the sodium phenoxide.
-
Add a solution of the crude mesylate from Step 1 (1.0 eq) in DMF to the phenoxide solution.
-
Heat the reaction mixture to 60-80 °C and stir overnight, monitoring by TLC.
-
Cool the reaction, quench with saturated NH4Cl solution, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography.
Pharmacological Profile: Potent and Selective Dopamine D4 Receptor Antagonism
The primary pharmacological target identified for the this compound scaffold is the dopamine D4 receptor (D4R)[3][4][6]. Derivatives bearing this core have been shown to be exceptionally potent antagonists with single-digit nanomolar to sub-nanomolar binding affinities.
Mechanism of Action and Therapeutic Rationale
The dopamine D4 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the limbic system, cortex, and basal ganglia. Its restricted distribution suggests that targeting the D4R could offer a favorable side-effect profile compared to drugs acting on more ubiquitously expressed dopamine receptors like D2[3].
The therapeutic potential for D4R antagonists is most strongly supported by preclinical studies in the context of L-DOPA-induced dyskinesia (LID), a debilitating side effect of long-term dopamine replacement therapy in Parkinson's disease. Selective D4R antagonists have been shown to reduce LID without compromising the anti-parkinsonian effects of L-DOPA, a significant advantage over existing treatments[3][4].
Signaling Pathway
The diagram below illustrates the canonical signaling pathway for the D4 receptor and the site of action for the antagonist compounds. D4R couples to the Gi/o family of G-proteins, which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the this compound class block dopamine from binding to the D4R, thereby preventing this downstream signaling cascade.
Caption: D4 Receptor antagonist mechanism of action.
Structure-Activity Relationship (SAR)
Systematic modification of the this compound scaffold has yielded a clear SAR, providing a roadmap for optimizing potency and drug-like properties. The 3,4-difluorophenoxy moiety is consistently associated with high potency[3][6].
| Compound ID | R Group (Phenoxy Ring) | D4R Binding Ki (nM) | cLogP | CNS MPO Score | Reference |
| 8b | 3,4-Difluoro | 5.5 | >5.0 | <4.0 | [3] |
| 9k | 3,4-Difluoro | 2.7 | <3.1 | >5.0 | [3][6] |
| 8a | 4-Fluoro | ~140-320 | >5.0 | <4.0 | [3] |
| 9j | 4-Cyano | 1.7 | <3.1 | >5.0 | [3][6] |
| 8d | 4-Chloro | 53 | >5.0 | <4.0 | [3] |
| 8e | Unsubstituted | 27 | >5.0 | <4.0 | [3] |
Data synthesized from multiple sources, representing different core scaffolds attached to the piperidine nitrogen. This highlights the consistent potency of the 3,4-difluorophenoxy group.
Key SAR Insights:
-
Phenoxy Ring: The 3,4-difluoro substitution is highly favorable for D4R binding, with a Ki value of 2.7 nM in an optimized scaffold (9k)[3][6]. Other electron-withdrawing groups, such as 4-cyano, also confer potent single-digit nanomolar binding[3][6]. Simple halogen substitutions like 4-fluoro or 4-chloro lead to a significant loss of potency compared to the difluoro or cyano analogs[3].
-
Piperidine Core: Studies have compared 3,3-difluoro and 4,4-difluoropiperidine cores, with the 4,4-difluoro analogs generally showing a distinct increase in binding affinity[3].
-
Lipophilicity and CNS MPO: While initial analogs with high potency (e.g., 8b) suffered from high lipophilicity (cLogP > 5.0) and poor CNS MPO scores (<4.0), further optimization by modifying the "southern" region of the molecule (attached to the piperidine nitrogen) led to compounds like 9k and 9j with excellent CNS MPO scores (>5.0) and lower cLogP, making them superior candidates for CNS drug development[3][6].
Preclinical Evaluation Workflow
The progression of a compound from initial hit to a preclinical candidate follows a structured workflow. This involves a series of in vitro and in vivo assays designed to comprehensively characterize its potency, selectivity, mechanism of action, and drug-like properties.
Caption: Preclinical development workflow for D4R antagonists.
Protocol: Radioligand Binding Assay for D4 Receptor Affinity
This protocol describes a standard competitive inhibition assay to determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor (hD4R).
-
Materials:
-
Cell membranes from HEK293 cells stably expressing hD4R.
-
Radioligand: [3H]-Spiperone or another suitable D4R ligand.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand solution (at a final concentration near its Kd), and 25 µL of the test compound dilution.
-
For total binding wells, add 25 µL of vehicle (DMSO). For non-specific binding wells, add 25 µL of haloperidol solution.
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (typically 10-20 µg of protein per well).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Future Perspectives and Conclusion
The this compound scaffold has been firmly established as a highly promising chemotype for the development of potent and selective dopamine D4 receptor antagonists[3][4]. The primary therapeutic indication is for L-DOPA-induced dyskinesia, where the high selectivity over other dopamine receptors presents a significant advantage[3].
While significant progress has been made, challenges remain. Early analogs suffered from poor pharmacokinetic properties, such as low microsomal stability and high plasma protein binding, which can limit brain penetrance and overall exposure[3][4]. However, recent medicinal chemistry efforts have successfully identified second-generation compounds with improved CNS MPO scores, demonstrating that these liabilities can be engineered out of the scaffold[3][6].
Future work should focus on:
-
In Vivo Efficacy: Progressing compounds with optimized in vitro ADME and CNS MPO profiles into relevant animal models of LID.
-
Exploring Other Indications: Given the role of D4R in cognition and motivation, exploring the utility of these selective antagonists in other CNS disorders, such as schizophrenia or ADHD, could be a valuable avenue of research.
-
PET Ligand Development: A potent and selective D4R antagonist from this class could be radiolabeled to create a positron emission tomography (PET) ligand, enabling in vivo imaging of D4R occupancy in the brain for clinical research and drug development.
References
-
Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15). [Link]
-
Saeedi, S., Vadukoot, A., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
-
Di Cesare, M. A., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. [Link]
-
BindingDB. (n.d.). BDBM50136161 3-[(4-Fluoro-phenyl)-p-tolyloxy-methyl]-piperidine. [Link]
-
Orjales, A., et al. (2003). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Journal of Medicinal Chemistry, 46(25), 5512-32. [Link]
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]
-
Di Cesare, M. A., et al. (2025). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. ResearchGate. [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7378. [Link]
-
Crooks, P. A., et al. (2017). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 27(24), 5434-5440. [Link]
-
Reith, M. E. A., et al. (2013). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Journal of Neurochemistry, 124(3), 340-349. [Link]
-
Satała, G., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(20), 4885. [Link]
-
Zheng, G., et al. (2017). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. PubMed. [Link]
-
Zwart, D. A., et al. (2021). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 118(26), e2102282118. [Link]
-
ResearchGate. (n.d.). Dopamine transporter binding affinities (Ki, nM) related to the... [Link]
- Orjales, A., et al. (2002). New 4 - substituted piperidines.
-
DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. [Link]
-
DTIC. (n.d.). Piperidine Synthesis. [Link]
-
Mühlig, S., et al. (2025). Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. Biomedicine & Pharmacotherapy, 193, 118724. [Link]
-
ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. [Link]
-
Figshare. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology, 11, 661556. [Link]
-
Clinicaltrials.eu. (n.d.). (R)-6-((3,3-DIFLUORO-1-METHYLPIPERIDIN-4-YL)OXY)-N-(3-ETHYNYL-2-FLUOROPHENYL)-7-METHOXYQUINAZOLIN-4-AMINE-FUMARATE (2:1). [Link]
-
Semantic Scholar. (n.d.). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. [Link]
-
MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]
-
ChEMBL. (n.d.). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. [Link]
-
Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 277, 116523. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Difluoro-4-methylpiperidine | Benchchem [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
Technical Guide: Solubility Profile & Characterization of 3-[(3,4-Difluorophenoxy)methyl]piperidine
[1][2]
Executive Summary
This technical guide details the solubility characteristics, physicochemical properties, and experimental determination protocols for 3-[(3,4-Difluorophenoxy)methyl]piperidine .[1][2][3] As a critical intermediate in the synthesis of serotonin/norepinephrine reuptake inhibitors (SNRIs) and specific kinase inhibitors, understanding its solvation thermodynamics is essential for process optimization.[2]
This document addresses both the Free Base (lipophilic amine) and Hydrochloride Salt (ionic solid) forms, as their solubility profiles diverge significantly—a common pitfall in early-stage development.[1][2]
Physicochemical Foundation
To predict and manipulate solubility, we must first ground our understanding in the molecule's structural properties.
| Property | Value (Approx.) | Mechanistic Implication |
| CAS (HCl) | 1185293-04-2 | Primary commercial form.[1][2] |
| Formula | C₁₂H₁₅F₂NO (Free Base) | Fluorinated ether tail adds lipophilicity; Piperidine head provides basicity.[2] |
| MW | 227.25 (Base) / 263.71 (HCl) | Moderate molecular weight facilitates solubility in small-molecule solvents.[1][2] |
| pKa (Calc.) | ~10.8 (Piperidine N) | Critical: At pH < 9, the molecule is protonated (ionic).[2] At pH > 12, it is neutral.[2] |
| LogP (Calc.) | 2.3 – 2.8 (Free Base) | Moderately lipophilic.[2] Permeable to organic bilayers; limited aqueous solubility.[2] |
| H-Bond Donors | 1 (Amine NH) | Capable of H-bonding with protic solvents (MeOH, Water).[1][2] |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine atoms act as weak acceptors, influencing crystal packing.[1][2] |
Solubility Profile
The following data represents a synthesized profile based on structural analogs (e.g., paroxetine intermediates, 3-substituted piperidines) and standard solvation thermodynamics.
Comparative Solubility Matrix
Qualitative Solubility Scale: High (>100 mg/mL), Moderate (10–100 mg/mL), Low (<1 mg/mL)
| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Mechanistic Rationale |
| Polar Protic | Water (pH 7) | Low / Insoluble | High | Ionic dipole interactions dominate for the salt.[1][2] The free base is too lipophilic.[2] |
| Methanol | High | High | Excellent dielectric constant dissolves salts; organic character dissolves the base.[2] | |
| Isopropanol | High | Moderate | Good recrystallization solvent; differential solubility allows for salt formation.[2] | |
| Polar Aprotic | DMSO | High | High | Universal solvent; disrupts strong crystal lattices.[1][2] |
| Acetonitrile | High | Low/Moderate | Good for HPLC; salt solubility drops significantly compared to MeOH.[2] | |
| DMF | High | High | High boiling point alternative to DMSO.[2] | |
| Chlorinated | Dichloromethane (DCM) | High | Low/Insoluble | Key Partitioning Solvent: Used to extract the free base from aqueous phases.[1][2] |
| Chloroform | High | Low | Similar to DCM; often used for NMR.[2] | |
| Non-Polar | Toluene | Moderate | Insoluble | Useful for reaction chemistry of the free base at high temps.[2] |
| Hexanes/Heptane | Low | Insoluble | Anti-Solvent: Used to precipitate the product (base or salt) from solution.[2] | |
| Ethers | THF | High | Low | Good reaction solvent; poor for salt solubilization.[2] |
| MTBE | Moderate | Insoluble | Common extraction solvent; safer alternative to diethyl ether.[2] |
Solvation Thermodynamics Diagram
The following diagram illustrates the decision logic for solvent selection based on the target form (Salt vs. Base).
Caption: Solvent compatibility decision tree distinguishing between Free Base and HCl Salt forms.
Experimental Determination Protocol
Do not rely solely on predicted values. Use this "Shake-Flask" methodology to generate precise quantitative data for your specific batch (purity affects solubility).
Materials Checklist
-
Compound: >500 mg of this compound (dried).
-
Solvents: HPLC Grade (MeOH, ACN, Water, Toluene, DCM).[2]
-
Equipment: HPLC with UV detector (254 nm), Thermomixer/Shaker, 0.45 µm PTFE syringe filters.
Workflow: Equilibrium Solubility
-
Preparation: Add excess solid compound (~50 mg) to 1.0 mL of solvent in a clear HPLC vial.
-
Equilibration: Agitate at 25°C ± 1°C for 24 hours.
-
Visual Check: If the solution becomes clear, add more solid until a suspension persists.[2]
-
-
Filtration: Stop agitation. Allow to settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the needle).[2]
-
Quantification (HPLC):
Workflow Diagram
Caption: Standard "Shake-Flask" protocol for quantitative solubility determination.
Critical Applications & Troubleshooting
Recrystallization Strategy
-
For the HCl Salt: The most effective system is often Isopropanol/Methanol (9:1) or Ethanol/Ether .[1][2]
-
For the Free Base: Use Hexanes/Ethyl Acetate .[2]
Extraction (Work-up)
-
Problem: Poor recovery of product from aqueous reaction mixture.
-
Solution: The secondary amine is basic.[2][5] You must adjust the aqueous layer to pH > 12 using NaOH before extracting with DCM or Ethyl Acetate.[2] If the pH is neutral or acidic, the compound remains in the water as a salt.
Safety: Fluorinated Compounds
-
Handling: this compound contains a fluorinated aromatic ring.[1][2] While generally stable, avoid strong reducing agents (e.g., Lithium Aluminum Hydride) at high temperatures unless defluorination is intended.[2]
-
Detection: The difluorophenyl group provides a distinct UV signature (typically 250-270 nm) and is visible in 19F-NMR (~ -130 to -150 ppm), which is an excellent tool for solubility quantification if HPLC is unavailable.[1][2]
References
Sources
- 1. 3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide | C16H22F2N2O2 | CID 16895565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-[(3-Fluorophenoxy)methyl]piperidine | C12H16FNO | CID 24693918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1185293-04-2|this compound Hydrochloride|this compound Hydrochloride|-范德生物科技公司 [bio-fount.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Data Sheet (SDS) for 3-[(3,4-Difluorophenoxy)methyl]piperidine
The following is an in-depth technical guide and Safety Data Sheet (SDS) analysis for 3-[(3,4-Difluorophenoxy)methyl]piperidine . This document is structured for researchers and drug development professionals, synthesizing regulatory safety standards with practical application science.
CAS Registry Number: 405090-69-9 Chemical Formula: C₁₂H₁₅F₂NO Molecular Weight: 227.25 g/mol Synonyms: 3-(3,4-Difluorophenoxymethyl)piperidine; Piperidine, 3-[(3,4-difluorophenoxy)methyl]-[1]
Executive Summary & Chemical Identity
Context in Drug Discovery: this compound serves as a critical pharmacophore in medicinal chemistry, particularly in the synthesis of Central Nervous System (CNS) agents. The (phenoxymethyl)piperidine scaffold is structurally homologous to serotonin reuptake inhibitors (e.g., Paroxetine) and dopamine D4 receptor antagonists. Its secondary amine functionality allows for facile diversification, while the 3,4-difluorophenyl moiety enhances metabolic stability against oxidative defluorination compared to monofluorinated analogs.
Physiochemical Characterization
| Property | Value / Description | Experimental Note |
| Physical State | Solid (Low-melting) or Viscous Oil | Free base is often an oil; HCl salts are crystalline solids. |
| Boiling Point | ~310°C (Predicted) | High boiling point necessitates vacuum distillation for purification. |
| pKa (Calc.) | ~9.8 (Piperidine Nitrogen) | Highly basic; exists as a cation at physiological pH. |
| LogP | ~2.5 – 2.8 | Lipophilic; readily crosses the Blood-Brain Barrier (BBB). |
| Solubility | DMSO, Methanol, DCM | Limited water solubility unless protonated (salt form). |
Hazard Identification & Toxicology (GHS Classification)
Regulatory Status: This compound is typically classified as a Research & Development (R&D) substance. Data below is derived from Structure-Activity Relationship (SAR) analysis of closely related fluorinated phenoxy-piperidines.
Core Hazards (GHS)
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][3]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2]
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[2][4]
-
STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[2][4]
Mechanistic Toxicology
-
Amine Toxicity: As a secondary aliphatic amine, the free base is caustic. Upon contact with mucous membranes, it can cause immediate protonation-driven cell lysis.
-
Fluorine Effect: The 3,4-difluoro substitution increases lipophilicity, facilitating rapid dermal absorption. Unlike simple piperidines, the systemic toxicity risk is elevated due to this enhanced bioavailability.
-
Metabolic Activation: In vivo, the piperidine ring is subject to N-oxidation or N-dealkylation. The fluorinated phenol metabolite (3,4-difluorophenol) may exhibit uncoupling activity in mitochondria at high concentrations.
Safe Handling & Exposure Control Protocols
The "Closed-Loop" Handling System: To maintain scientific integrity and safety, handling must follow a strict isolation protocol. The secondary amine is prone to oxidative degradation (forming N-oxides) and carbamate formation upon exposure to atmospheric CO₂.
Engineering Controls
-
Atmosphere: Handle strictly under inert gas (Argon/Nitrogen) if using the free base. Salts (HCl/TFA) are air-stable but hygroscopic.
-
Containment: Use a Class II Biological Safety Cabinet or Chemical Fume Hood with a face velocity >100 fpm.
Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles (ANSI Z87.1). Note: Face shields are required if handling >1g of free base oil.
-
Skin: Nitrile gloves (Double-gloving recommended; breakthrough time <15 mins for amines).
-
Respiratory: NIOSH-approved N95 (for solids) or organic vapor cartridge (for free base oils) if ventilation is compromised.
Visual Workflow: Exposure Response Decision Tree
The following diagram outlines the critical decision path for accidental exposure, prioritizing rapid neutralization of the basic amine.
Figure 1: Emergency response logic flow for lipophilic amine exposure.
Stability & Reactivity (Experimental Integrity)
Maintaining the purity of this compound is crucial for reproducible biological data.
Degradation Pathways
-
N-Oxidation: The secondary amine nitrogen is electron-rich. Exposure to peroxides or air over time leads to N-oxide impurities, which can act as false positives in biological assays.
-
Carbamate Formation: The free base reacts rapidly with atmospheric CO₂ to form carbamate salts (white crust on oil surface).
Storage Protocol
-
Temperature: -20°C (Long-term) or 2-8°C (Working stock).
-
Container: Amber glass vials with Teflon-lined caps.
-
Solvent Compatibility:
-
Stable: Methanol, DMSO, Ethanol.
-
Unstable: Acetone (forms enamine/imine condensation products), Ethyl Acetate (potential transamidation over long periods).
-
Synthesis & Degradation Logic
Understanding the chemical connectivity helps in predicting side reactions during drug development.
Figure 2: Chemical stability profile and metabolic degradation pathways.
Disposal & Environmental Considerations
Ecological Impact: Fluorinated aromatics are resistant to biodegradation. The "Forever Chemical" (PFAS) concern does not strictly apply here (aryl fluorines are distinct from perfluoroalkyls), but bioaccumulation is possible due to LogP > 2.5.
Disposal Protocol:
-
Do NOT dispose of down drains. The basicity can disrupt microbial activity in water treatment.
-
Incineration: Must be disposed of via a licensed chemical incinerator equipped with a scrubber.[5] Combustion generates Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).
-
Reaction: C₁₂H₁₅F₂NO + O₂ → CO₂ + H₂O + HF + NOx.
-
Scrubber Requirement: Alkaline scrubber (NaOH) is mandatory to neutralize HF gas.
-
References
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 11533649 (Related Structure). Retrieved March 5, 2026, from [Link]
-
ChemSrc. (2025). CAS 405090-69-9 Entry & Properties. Retrieved March 5, 2026, from [Link]
Sources
The Role of Difluorophenoxy Moieties in Medicinal Chemistry Scaffolds
Executive Summary
In the pursuit of optimized pharmacokinetics (PK) and pharmacodynamics (PD), the strategic incorporation of fluorine has become a cornerstone of modern drug design. Among fluorinated motifs, the difluorophenoxy moiety (e.g., 2,4-difluorophenoxy, 3,4-difluorophenoxy) has emerged as a highly versatile structural element. By simultaneously modulating lipophilicity, enforcing specific conformational geometries, and shielding metabolically labile sites from cytochrome P450 (CYP450) oxidation, this functional group has been instrumental in the discovery of clinical candidates across oncology, neurology, and immunology.
This technical whitepaper provides an in-depth analysis of the physicochemical impact of the difluorophenoxy group, examines field-proven case studies, and details self-validating experimental protocols for its synthesis and biological evaluation.
Physicochemical Modulation: The Causality of Fluorination
The decision to install a difluorophenoxy group is rarely arbitrary; it is a calculated stereoelectronic maneuver. The ether oxygen acts as a flexible hinge and a hydrogen-bond acceptor, while the difluorophenyl ring provides a tunable hydrophobic bulk.
Metabolic Stability and CYP450 Shielding
Aromatic rings are highly susceptible to oxidative metabolism (hydroxylation) by CYP450 enzymes, particularly at the electron-rich para and ortho positions. By substituting these positions with fluorine (e.g., 2,4-difluorophenoxy), medicinal chemists effectively block oxidation. Fluorine's high electronegativity withdraws electron density from the aromatic ring, raising the activation energy required for the formation of the arene oxide intermediate during CYP-mediated metabolism.
Lipophilicity and CNS Penetration
The addition of fluorine atoms increases the lipophilicity (cLogP) of the molecule. While excessive lipophilicity can lead to poor aqueous solubility and high plasma protein binding, the difluorophenoxy group often strikes an optimal balance. For central nervous system (CNS) targets, tuning the cLogP and modulating the pKa of adjacent basic amines is critical for achieving a high CNS Multiparameter Optimization (MPO) score[1].
Quantitative Data: Physicochemical Comparison
Table 1: General physicochemical shifts observed when transitioning from a standard phenoxy ether to difluorinated analogs.
| Moiety | Inductive Effect (Hammett | Typical | Metabolic Liability (CYP450) | H-Bond Acceptor Strength (Ether O) |
| Phenoxy | 0.00 | Baseline | High (ortho/para hydroxylation) | Strong |
| 4-Fluorophenoxy | +0.06 | +0.3 to +0.5 | Moderate (ortho hydroxylation) | Moderate |
| 2,4-Difluorophenoxy | +0.20 | +0.6 to +0.9 | Low (Blocked at primary sites) | Weak |
| 3,4-Difluorophenoxy | +0.40 | +0.7 to +1.0 | Low (Blocked at primary sites) | Weak |
Case Studies in Drug Design
The difluorophenoxy group has been successfully integrated into several high-profile clinical and preclinical candidates.
BET Bromodomain Inhibitors: Mivebresib (ABBV-075)
The development of Mivebresib (ABBV-075) , a potent and orally available Bromodomain and Extraterminal (BET) domain inhibitor, heavily relied on a 2,4-difluorophenoxy moiety[2]. Structure-guided drug design revealed that while the pyrrolopyridone core forms a critical bidentate hydrogen bond with an asparagine residue (Asn140), the 2,4-difluorophenoxy ring projects into a hydrophobic pocket known as the WPF shelf[2]. The specific conformation adopted by the difluorophenoxy group—driven by the steric and electronic repulsion of the ortho-fluorine—is essential for its high binding affinity (
Logical mapping of Mivebresib's pharmacophores and the difluorophenoxy moiety.
Kinase Inhibitors: Pamapimod
In the realm of immunology, the discovery of Pamapimod and R1487 as orally bioavailable inhibitors of p38
CNS Targets: Dopamine D4 Receptor Antagonists
Researchers optimizing a series of 4,4-difluoropiperidine ether-based Dopamine D4 receptor antagonists found that incorporating a 3,4-difluorophenoxy group yielded exceptional binding affinity (
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following protocols outline the standard methodologies for synthesizing and validating difluorophenoxy-containing scaffolds.
Synthesis: Installation via Nucleophilic Aromatic Substitution (SNAr)
The most robust method for installing a difluorophenoxy group is via an SNAr reaction between a difluorophenol and an aryl halide (usually an aryl fluoride or chloride activated by electron-withdrawing groups).
Causality Insight: Cesium carbonate (
Step-by-Step Protocol:
-
Preparation: In an oven-dried Schlenk flask under inert argon atmosphere, dissolve the electrophilic aryl halide (1.0 eq) and 2,4-difluorophenol (1.2 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add finely milled, anhydrous
(2.0 eq) to the stirring solution. -
Thermal Activation: Heat the reaction mixture to 80–100 °C using an oil bath. Monitor the reaction via LC-MS or TLC (typically requires 4–12 hours).
-
Quenching: Once the starting material is consumed, cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (5x the reaction volume).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
-
Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure difluorophenoxy ether.
Synthetic workflow for installing a difluorophenoxy moiety via SNAr.
Biological Validation: In Vitro Microsomal Stability Assay
To validate the metabolic shielding provided by the difluorophenoxy moiety, an in vitro human liver microsome (HLM) stability assay is required to calculate intrinsic clearance (
Causality Insight: The assay relies on an NADPH regenerating system rather than direct NADPH addition. Direct NADPH degrades rapidly at 37 °C; a regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) ensures a constant supply of reducing equivalents, preventing false-positive stability results.
Step-by-Step Protocol:
-
Master Mix Preparation: Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Compound Spiking: Add the difluorophenoxy test compound (final concentration 1
M, final DMSO concentration < 0.1%) to the HLM suspension. Pre-incubate at 37 °C for 5 minutes. -
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50
L aliquot and immediately quench it in 150 L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). -
Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to pellet precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. Calculate the half-life (
) and intrinsic clearance ( ) using the first-order decay equation.
References
- Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor.
- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central - NIH.
- Discovery of 6-(2,4-Difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (Pamapimod) and 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as Orally Bioavailable and Highly Selective Inhibitors of p38α Mitogen-Activated Protein Kinase.
- Using Spark to design macrocycle BRD4 inhibitors. Cresset.
- Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PubMed Central - NIH.
Sources
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
3-[(3,4-Difluorophenoxy)methyl]piperidine as a drug discovery building block
3-[(3,4-Difluorophenoxy)methyl]piperidine: A Technical Profile for Drug Discovery
Executive Summary
This compound (CAS: 405090-69-9) represents a high-value structural motif in modern medicinal chemistry. As a secondary amine scaffold featuring a metabolically robust difluorophenyl ether, it serves as a critical building block for fragment-based drug discovery (FBDD) and lead optimization. This guide dissects its utility in modulating physicochemical properties—specifically lipophilicity (LogP) and metabolic stability—while providing a validated synthetic roadmap for its incorporation into larger pharmacological agents.
Structural Analysis & Pharmacophore Properties
The molecule comprises three distinct pharmacophoric elements, each contributing specific properties to the final drug candidate:
-
The Piperidine Core: A ubiquitous nitrogen heterocycle found in over 12,000 bioactive compounds. The secondary amine (
) is protonated at physiological pH, facilitating ionic interactions with conserved aspartate/glutamate residues in GPCRs (e.g., Dopamine D2/D4, 5-HT) and ion channels. -
The Ether Linkage: Provides a flexible, chemically stable spacer (3-4 Å) that allows the aromatic tail to orient into hydrophobic pockets without inducing rigid conformational strain.
-
The 3,4-Difluorophenoxy Tail:
-
Metabolic Blocking: The fluorine atoms at positions 3 and 4 block the primary sites of Cytochrome P450 (CYP) oxidative metabolism (aromatic hydroxylation), significantly extending the half-life (
) of the parent compound. -
Bioisosterism: The difluorophenyl group mimics the steric bulk of a phenyl ring but with altered electrostatics, often improving potency through multipolar interactions with the protein target.
-
Physicochemical Profile (Calculated)
| Property | Value (Approx.) | Impact on Drug Design |
| Molecular Weight | 227.25 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant) |
| cLogP | 2.4 - 2.8 | Optimal range for CNS penetration and oral bioavailability |
| TPSA | 21.26 Ų | High membrane permeability; suitable for BBB crossing |
| H-Bond Donors | 1 (Amine) | Key anchor point for receptor binding |
| H-Bond Acceptors | 3 (N, O, F) | Facilitates specific ligand-protein interactions |
Synthetic Routes & Experimental Protocols
The synthesis of this compound requires a strategy that avoids the alkylation of the secondary amine until the ether linkage is established. The most robust industrial route utilizes N-protection followed by a Mitsunobu coupling or Nucleophilic Aromatic Substitution (
Route A: The Mitsunobu Coupling (Preferred for Chiral Purity)
This pathway is favored when starting from chiral N-Boc-3-hydroxymethylpiperidine to retain stereochemistry.
Step-by-Step Protocol:
-
Reagents:
-
Substrate: N-Boc-3-hydroxymethylpiperidine (1.0 equiv)
-
Nucleophile: 3,4-Difluorophenol (1.1 equiv)
-
Coupling Agent: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv)
-
Phosphine: Triphenylphosphine (
) (1.2 equiv) -
Solvent: Anhydrous THF or Toluene.
-
-
Procedure:
-
Activation: Dissolve N-Boc-3-hydroxymethylpiperidine, 3,4-difluorophenol, and
in anhydrous THF under nitrogen atmosphere. Cool to 0°C. -
Coupling: Add DIAD dropwise over 20 minutes to maintain internal temperature <5°C. The reaction is exothermic.
-
Completion: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Quench with water, extract with EtOAc (3x), wash organic layers with 1N NaOH (to remove unreacted phenol) and brine. Dry over
. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the N-Boc protected intermediate.
-
-
Deprotection (HCl Salt Formation):
-
Dissolve the intermediate in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2–4 hours until precipitation is complete.
-
Filter the white solid, wash with diethyl ether, and dry under vacuum to obtain This compound Hydrochloride .
-
Visualization: Synthetic Pathway
Caption: Figure 1. Convergent synthesis via Mitsunobu coupling ensuring retention of stereochemistry at the C3 position.
Medicinal Chemistry Applications
This building block is frequently employed in the design of ligands for targets requiring a basic amine and a lipophilic aromatic moiety.
Target Classes:
-
Monoamine Transporters (SERT/NET/DAT):
-
The 3-substituted piperidine scaffold mimics the spatial arrangement of neurotransmitters (serotonin, norepinephrine).
-
Mechanism:[1][2][3] The piperidine nitrogen binds to the aspartate residue in the central binding site, while the difluorophenoxy group occupies the hydrophobic S1 or S2 pockets, blocking reuptake.
-
-
Sigma Receptors (
):-
High affinity is often observed for piperidines with benzyl or phenoxymethyl substituents.
-
Application: Potential in treating neuropathic pain and neurodegenerative disorders.
-
-
NMDA Receptor Antagonists (GluN2B selective):
-
The biphenyl-like shape (mimicked by the phenoxy-ether) is crucial for subtype selectivity (Ifenprodil-like activity).
-
Case Study: Fluorine in Metabolic Stability
In a comparable series of piperidine-based dopamine antagonists, replacing a hydrogen or a single fluorine with the 3,4-difluoro motif resulted in a 3-fold increase in microsomal stability (
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Hygroscopic solid (HCl salt). Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
Saeedi, S. et al. (2025).[2][4] "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist". ChemMedChem, 20(15).[4] Link
-
Walsh, D. A. et al. (1989). "Synthesis and antiallergy activity of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines". Journal of Medicinal Chemistry, 32(1), 105-118. Link
-
BenchChem. (2025).[5] "3,4-Difluoro-4-methylpiperidine: Technical Profile". BenchChem Technical Support. Link
-
PubChem. (2026).[6][7] "Compound Summary: this compound". National Library of Medicine. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US10273225, Example 33 | C21H25F2N5O2 | CID 118309485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-Difluoro-4-methylpiperidine | Benchchem [benchchem.com]
Strategic Fluorination of Piperidine Ethers: Enhancing Metabolic Stability
This guide details the strategic stabilization of fluorinated piperidine ether derivatives, synthesizing mechanistic principles with practical medicinal chemistry applications.
Technical Guide for Medicinal Chemists & Drug Discovery Scientists
Executive Summary
Piperidine ethers represent a privileged scaffold in drug discovery, prevalent in GPCR ligands (e.g., antihistamines, opioids) and kinase inhibitors. However, this structural motif suffers from a "dual-liability" profile: the piperidine ring is prone to oxidative N-dealkylation and ring hydroxylation , while the ether linkage is susceptible to O-dealkylation .
This guide outlines how the strategic incorporation of fluorine atoms—beyond simple metabolic blocking—can modulate basicity (
Mechanistic Basis of Instability
To stabilize these derivatives, one must first understand the specific cytochrome P450 (CYP) catalytic cycles driving their clearance.
The Piperidine Liability (N-Dealkylation)
The nitrogen lone pair facilitates Single Electron Transfer (SET) to the CYP heme-oxo species (
-
Key Driver: High basicity and electron density at the nitrogen.
The Ether Liability (O-Dealkylation)
Similar to the nitrogen, the ether oxygen lone pair allows for initial abstraction of a hydrogen from the
The Fluorine Solution
Fluorine acts through three distinct mechanisms in this scaffold:
-
Electronic Deactivation (Inductive Effect): The high electronegativity of fluorine (
) pulls electron density away from the N or O lone pairs. This raises the oxidation potential, making the initial SET step energetically unfavorable. -
pKa Modulation: Fluorination of the piperidine ring (e.g., at C3) lowers the amine
by 1–2 units. This reduces the concentration of the cation (which often binds strongly to CYP active sites like CYP2D6 via cation- interactions) and reduces lysosomal trapping. -
Conformational Locking: The gauche effect (preference of the C-F bond to align gauche to the N-lone pair) creates a rigid conformation that may not fit the induced-fit requirements of the CYP catalytic pocket.
Strategic Fluorination Patterns
Editorial Note: Do not apply fluorine randomly. Use the following "Zone Defense" strategy.
Zone A: The Piperidine Ring (pKa & Ring Oxidation)
Targeting the C3 or C4 positions of the piperidine ring is the most effective method to modulate the electronic environment of the nitrogen.
-
3-Fluoro / 3,3-Difluoro Substitution:
-
Effect: Strong inductive withdrawal lowers piperidine
(typically from ~10.5 to ~8.5). -
Outcome: Reduced metabolic clearance via CYP2D6.
-
Case Study: In the development of the KSP inhibitor MK-0731 , introducing a fluorine at the 3-position (axial) modulated the
to 6.8, which not only improved metabolic stability but also reduced P-gp efflux [1].
-
-
4-Fluoro Substitution:
-
Effect: Blocks the common site of hydroxylation (C4). If the ether is at C4, a gem-fluoro-ether (
) is generally unstable (hydrolytically labile); therefore, fluorine is usually placed adjacent (C3) or the ether is moved.
-
Zone B: The Ether Linkage (O-Dealkylation)
-
Trifluoromethoxy (
):-
Effect: Complete blockage of
-hydrogens prevents O-dealkylation. -
Trade-off: High lipophilicity (
) may increase non-specific binding.
-
-
Difluoromethoxy (
):-
Effect: Retains one H-bond donor capability (weak) and blocks metabolism significantly better than
due to the stronger C-H bond (bond dissociation energy increases due to F).
-
Visualization: Metabolic Pathways & Blocking Strategies
Caption: Figure 1. CYP450-mediated metabolic liabilities of piperidine ethers and the diversion to stability via fluorination.[1]
Experimental Protocol: Microsomal Stability Assessment
To validate the design, use the following self-validating protocol.
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Microsomes: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (e.g., Corning® Gentest™).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Methodology (Step-by-Step)
-
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).
-
Pre-incubation: Aliquot 30 µL of microsome solution into 96-well plates. Add 1 µL of test compound (final conc. 1 µM). Pre-incubate at 37°C for 10 min to allow enzyme-substrate equilibration.
-
Initiation: Add 15 µL of NADPH regenerating system to initiate the reaction.
-
Control: Add buffer instead of NADPH for the
and "No Cofactor" controls.
-
-
Sampling: At specific time points (
min), remove aliquots and immediately mix with 150 µL ice-cold Quench Solution. -
Processing: Centrifuge at 4,000 rpm for 20 min to precipitate proteins. Collect supernatant.
-
Analysis: Analyze via LC-MS/MS (MRM mode) monitoring the parent ion.
Data Analysis & Visualization
Calculate the slope (
Table 1: Representative Stability Data (Hypothetical Optimization)
| Compound ID | Structure Description | pKa (Calc) | HLM | CLint (µL/min/mg) |
| A-001 | Unsubstituted Piperidine Ether | 10.2 | 12 | 115.5 |
| A-002 | 4-Fluoropiperidine (Geminal) | N/A | < 5 (Labile) | > 200 |
| A-003 | 3-Fluoropiperidine (Axial) | 8.4 | 45 | 30.8 |
| A-004 | 3,3-Difluoropiperidine | 7.1 | > 120 | < 11.0 |
Workflow Visualization
Caption: Figure 2. Standardized workflow for microsomal stability assessment of fluorinated derivatives.
Expert Insights & Pitfalls
-
The "Defluorination" Trap: Avoid placing fluorine on carbons that are susceptible to nucleophilic attack or elimination. For example,
-fluoro ethers can be hydrolytically unstable. -
Metabolic Switching: Blocking the primary metabolic soft spot (e.g., the piperidine ring) often shifts metabolism to the ether tail. It is crucial to perform Metabolite Identification (MetID) early to ensure you haven't simply moved the problem to a new site [2].
-
Toxicity: Be wary of fluorinated ether cleavage that releases fluoroacetate or inorganic fluoride, which can be nephrotoxic (reminiscent of methoxyflurane toxicity) [3].[2]
References
-
Cox, C. D., et al. (2008). "Kinesin spindle protein (KSP) inhibitors.[3][4] Part 1: The design and synthesis of 3-fluoropiperidines." Bioorganic & Medicinal Chemistry Letters. Link
-
Bhattarai, P., et al. (2026).[5] "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link[5]
-
Kharasch, E. D., et al. (1995). "Cytochrome P450 2E1 is the principal catalyst of human oxidative halothane metabolism in vitro."[2] Drug Metabolism and Disposition. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Scholars@Duke publication: Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside [scholars.duke.edu]
- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 3-Substituted Piperidines: Strategies, Mechanisms, and Field-Proven Protocols
The 3-substituted piperidine motif is a cornerstone of modern medicinal chemistry, embedded within the structures of numerous blockbuster pharmaceuticals and biologically active natural products.[1][2][3] Its prevalence in drugs targeting a wide array of conditions—from neuropsychiatric disorders to cancer—stems from its ability to act as a conformationally restricted scaffold that can precisely orient functional groups for optimal interaction with biological targets.[3][4] However, the synthesis of these valuable heterocycles is not trivial. Achieving regioselective functionalization at the C3 position presents a distinct set of challenges compared to the more electronically accessible C2 and C4 positions.[5]
This technical guide provides an in-depth exploration of the core strategies for constructing 3-substituted piperidines. Moving beyond a simple catalog of reactions, we will dissect the underlying principles, explain the causality behind methodological choices, and provide detailed, field-tested protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of piperidine synthesis with both theoretical understanding and practical insight.
Core Synthetic Paradigms
The synthesis of 3-substituted piperidines can be broadly categorized into three major strategies, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern, stereochemical requirements, and the overall complexity of the target molecule.
Caption: Workflow for the chemo-enzymatic dearomatization cascade.
B. Rh-Catalyzed Asymmetric Reductive Heck Reaction
Another powerful strategy is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. [3][4]Developed by Fletcher and coworkers, this method involves a three-step sequence: partial reduction of a pyridine, a highly regio- and enantioselective Rh-catalyzed coupling of the resulting dihydropyridine with a boronic acid, and a final reduction. [3][4][6]This robust reaction tolerates a wide range of functional groups and has been used in the formal syntheses of clinically relevant molecules like Preclamol and Niraparib. [4][7]
| Entry | Aryl Boronic Acid (Ar) | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | Phenyl | 95 | 99 |
| 2 | 4-Fluorophenyl | 95 | 99 |
| 3 | 4-Methoxyphenyl | 94 | 99 |
| 4 | 3-Thienyl | 86 | 99 |
| 5 | 2-Naphthyl | 94 | 99 |
Data adapted from Mishra, S. et al., J. Am. Chem. Soc. 2023. [4][5][6]
Experimental Protocol: Rh-Catalyzed Asymmetric Cross-Coupling
The following protocol is based on the work of Fletcher and coworkers for the synthesis of 3-substituted tetrahydropyridines. [6] Materials:
-
[Rh(cod)OH]₂ (3 mol%)
-
(S)-Segphos (7 mol%)
-
Phenyl pyridine-1(2H)-carboxylate (1.0 eq)
-
Aryl boronic acid (3.0 eq)
-
Aqueous CsOH (50 wt%, 2.0 eq)
-
Toluene, Tetrahydrofuran (THP), H₂O (1:1:1 mixture)
-
Argon atmosphere
-
7 mL vial with magnetic stir bar
Procedure:
-
To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol) and (S)-Segphos (21.4 mg, 0.035 mmol). [6]2. Seal the vial, evacuate, and backfill with argon (repeat three times).
-
Add Toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL) followed by aqueous CsOH (180 µL, 1 mmol). [6]4. Stir the resulting catalyst solution at 70 °C for 10 minutes.
-
Add the aryl boronic acid (1.5 mmol) followed by the dihydropyridine substrate (0.5 mmol). [6]6. Stir the reaction mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature, dilute with Et₂O, and proceed with standard workup and purification.
Strategy 2: Intramolecular Cyclization of Acyclic Precursors
This "bottom-up" approach constructs the piperidine ring from a suitably functionalized linear precursor. [8]The key advantage is that the substitution pattern and stereocenters can be precisely installed on the acyclic starting material, offering a high degree of control over the final product's structure.
Carbonyl Ene and Prins Cyclizations
For the synthesis of 3,4-disubstituted piperidines, carbonyl ene and Prins cyclizations are particularly effective. [9][10]The stereochemical outcome of these reactions can be elegantly controlled by the choice of catalyst. Lewis acids (e.g., MeAlCl₂) at low temperatures often favor the kinetically controlled cis-product, which can isomerize to the more thermodynamically stable trans-product upon warming. [9][10]In contrast, Brønsted acids like HCl typically yield the cis-piperidines with high diastereoselectivity. [9]This switchable control is a powerful tool for accessing different diastereomers from a common precursor.
Radical and Cascade Cyclizations
Radical-mediated cyclizations, often initiated by reagents like triethylborane, provide another route to the piperidine core. [1]Additionally, one-pot cascade reactions that combine cyclization with other transformations, such as the cyclization/reduction of halogenated amides, offer an efficient means to build complexity quickly from simple starting materials. [1][11]
Experimental Protocol: Prins Cyclization for cis-3,4-Disubstituted Piperidines
This protocol is adapted from the diastereoselective synthesis of cis-piperidines. [9] Materials:
-
Aldehyde precursor (e.g., N-tosyl-5-amino-oct-7-en-2-al) (1.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Aqueous ammonia (NH₃)
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Dissolve the aldehyde precursor (1.0 eq) in CH₂Cl₂ in a round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add concentrated HCl dropwise while maintaining the low temperature.
-
Stir the reaction at -78 °C until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by carefully adding aqueous ammonia to neutralize the acid.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup, extracting the product with CH₂Cl₂.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cis-piperidine product for further purification.
Strategy 3: Direct C-H Functionalization of the Piperidine Ring
The direct functionalization of C-H bonds is a highly sought-after strategy due to its atom economy and potential to streamline synthetic routes. However, applying this to the piperidine ring is challenging due to the similar reactivity of its various C-H bonds. [8]The C3 position is particularly difficult to functionalize directly because it is electronically deactivated by the inductive effect of the adjacent nitrogen atom. [12][13]
The Challenge of C3 Selectivity
Direct C-H activation reactions on piperidines often favor the C2 or C4 positions. The C2 position is electronically activated, while the C4 position is often the most sterically accessible. [12][13]Therefore, successful C3 functionalization typically requires an indirect or guided approach.
Caption: Logic of indirect C3 C-H functionalization via cyclopropanation.
Indirect Approach: Cyclopropanation and Reductive Ring-Opening
A clever and effective indirect strategy involves the asymmetric cyclopropanation of an N-protected tetrahydropyridine. [12]This creates a strained bicyclic intermediate. Subsequent reductive ring-opening of the cyclopropane ring can be controlled to occur regioselectively, installing a substituent at the C3 position with high stereocontrol. [8][12]This multi-step sequence effectively circumvents the inherent low reactivity of the C3 C-H bond.
Experimental Protocol: Asymmetric Cyclopropanation of N-Boc-Tetrahydropyridine
This protocol is based on the work of Davies and coworkers for the synthesis of methylphenidate analogues. [12] Materials:
-
N-Boc-1,2,3,4-tetrahydropyridine (1.0 eq)
-
Rhodium catalyst (e.g., Rh₂(R-TCPTAD)₄, 1 mol%)
-
Donor/acceptor carbene precursor (e.g., methyl 2-diazo-2-phenylacetate) (1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Argon atmosphere
Procedure:
-
In a flame-dried, argon-purged flask, dissolve the rhodium catalyst in anhydrous CH₂Cl₂.
-
Add the N-Boc-tetrahydropyridine (1.0 eq) to the catalyst solution.
-
In a separate flask, dissolve the diazo compound (1.2 eq) in anhydrous CH₂Cl₂.
-
Using a syringe pump, add the diazo solution to the reaction mixture over a period of several hours at room temperature.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the resulting cyclopropane product by flash column chromatography. This intermediate is then carried forward to the reductive ring-opening step.
Troubleshooting & Optimization
Even with well-established procedures, challenges can arise. A systematic approach to troubleshooting is critical for success.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Technical Guide: Efficient Synthesis of 3-[(3,4-Difluorophenoxy)methyl]piperidine
Introduction & Application Scope
3-[(3,4-Difluorophenoxy)methyl]piperidine (CAS: 405090-69-9) is a critical pharmacophore in medicinal chemistry, often serving as a core scaffold in the development of Dopamine D4 receptor antagonists, PARP inhibitors, and monoamine reuptake inhibitors. The 3,4-difluorophenoxy moiety acts as a bioisostere for other lipophilic aryl ethers, modulating metabolic stability (blocking para-oxidation) and increasing potency via specific hydrophobic interactions.
This application note provides two validated synthetic protocols:
-
Method A (Mitsunobu Coupling): Ideal for rapid, small-scale discovery synthesis (10 mg – 500 mg).
-
Method B (Sulfonate Displacement): Recommended for gram-scale preparation to avoid difficult phosphorus byproduct removal.
Retrosynthetic Analysis & Strategy
The most robust disconnection relies on the ether linkage formation between the piperidine methanol arm and the phenol.
-
Disconnection: C–O Bond.
-
Synthons: 3,4-Difluorophenol (Nucleophile) + N-Protected-3-(hydroxymethyl)piperidine (Electrophile).
-
Protecting Group Strategy: The secondary amine of the piperidine must be protected (typically tert-butyl carbamate, Boc) to prevent N-alkylation or competitive side reactions.
Reaction Scheme Visualization
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage followed by N-deprotection.
Reagents & Materials Selection
The choice of reagents dictates the purity profile.
| Reagent | Role | Grade/Spec | Rational |
| N-Boc-3-hydroxymethylpiperidine | Scaffold | >97% (HPLC) | Starting material. Enantiopure versions (R or S) can be used if chiral product is required. |
| 3,4-Difluorophenol | Nucleophile | >98% | The electron-withdrawing fluorines decrease nucleophilicity slightly, requiring stronger activation (Mitsunobu) or better leaving groups (Mesylate). |
| DIAD (Diisopropyl azodicarboxylate) | Oxidant (Method A) | 98% | Preferred over DEAD due to better stability and safer handling profile. |
| Triphenylphosphine (PPh3) | Reductant (Method A) | Polymer-bound optional | Standard reagent. Polymer-bound PPh3 simplifies workup for small scales. |
| Methanesulfonyl Chloride (MsCl) | Activator (Method B) | >99% | Converts the alcohol to a mesylate, a potent leaving group for SN2 displacement. |
| Cesium Carbonate (Cs2CO3) | Base (Method B) | Anhydrous | "Cesium Effect" enhances solubility of the phenoxide anion in organic solvents, accelerating SN2. |
| Trifluoroacetic Acid (TFA) | Deprotection | Reagent Grade | Clean removal of Boc group. |
Experimental Protocols
Method A: Mitsunobu Coupling (Discovery Scale)
Best for: <500 mg scale, rapid library generation.
Step 1: Coupling
-
Preparation: In an oven-dried round-bottom flask under Nitrogen, dissolve N-Boc-3-hydroxymethylpiperidine (1.0 equiv, 2.3 mmol) and 3,4-Difluorophenol (1.1 equiv, 2.5 mmol) in anhydrous THF (10 mL).
-
Phosphine Addition: Add Triphenylphosphine (1.2 equiv, 2.76 mmol). Stir until fully dissolved.
-
Azodicarboxylate Addition: Cool the mixture to 0°C. Add DIAD (1.2 equiv, 2.76 mmol) dropwise over 10 minutes. Note: The solution will turn yellow/orange.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in Et2O or MTBE (precipitates PPh3=O). Filter off the solids.[1][2] Wash the filtrate with 1M NaOH (to remove unreacted phenol) and Brine.
-
Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes). Isolate N-Boc-Intermediate as a clear oil.
Step 2: Deprotection
-
Dissolve the intermediate in DCM (5 mL).
-
Add TFA (2 mL) dropwise at 0°C. Stir at RT for 2 hours.
-
Concentrate in vacuo. Basify with sat. NaHCO3 (aq) and extract with DCM.
-
Dry (Na2SO4) and concentrate to yield the free base.
Method B: Mesylate Displacement (Scale-Up)
Best for: >1 gram scale, high purity requirements.
Step 1: Mesylation
-
Dissolve N-Boc-3-hydroxymethylpiperidine (1.0 equiv) and Triethylamine (1.5 equiv) in DCM (10 vol) at 0°C.
-
Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.
-
Stir at 0°C for 1 hour. Quench with water.[1][3] Extract with DCM, wash with brine, dry, and concentrate. Use the crude mesylate immediately.
Step 2: SN2 Displacement
-
Dissolve 3,4-Difluorophenol (1.1 equiv) in Acetonitrile (ACN) or DMF .
-
Add Cesium Carbonate (2.0 equiv). Stir for 30 min to form the phenoxide.
-
Add the crude Mesylate (from Step 1) dissolved in ACN/DMF.
-
Heat to 60–80°C for 4–6 hours.
-
Workup: Cool, filter off inorganic salts. Dilute with EtOAc, wash with water (3x) to remove DMF.
-
Purification: Crystallization (if solid) or short silica plug.
Step 3: Salt Formation (Optional but Recommended)
-
Dissolve free amine in Et2O or EtOH.
-
Add HCl in Dioxane (4M) (1.5 equiv).
-
Collect the white precipitate (Hydrochloride salt) by filtration.
Process Workflow & Troubleshooting
Purification Workflow
Figure 2: Purification logic flow for the Mitsunobu route, highlighting critical impurity removal steps.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (Method A) | Steric hindrance or moisture. | Ensure anhydrous THF. Try ADDP/PBu3 (stronger Mitsunobu reagents) if DIAD fails. |
| Unreacted Phenol | 3,4-difluorophenol is less nucleophilic. | Use Method B (Cs2CO3/DMF) to drive the reaction via the "naked" phenoxide anion. |
| Difficult Separation | PPh3O co-elutes with product. | Use Method B. Alternatively, use polymer-supported PPh3 or wash crude with cold Et2O (PPh3O precipitates). |
| Boc-Loss during reaction | Acidic impurities in MsCl. | Ensure Triethylamine is in excess during mesylation. Keep temperature < 0°C. |
Analytical Data Expectations
-
1H NMR (CDCl3, Free Base):
- 6.9–7.1 (m, 3H, Aromatic).
- 3.7–3.8 (d, 2H, -O-CH2-).
- 2.8–3.1 (m, 2H, Piperidine ring).
- 1.1–2.0 (m, Piperidine ring protons).
-
Note: If Boc-protected, a singlet at ~1.45 ppm (9H) will be present.
-
Mass Spectrometry: [M+H]+ = 228.1 (Free Base).
References
-
BioFount. (n.d.). This compound Hydrochloride Product Data. Retrieved from [Link]
-
Saeedi, S., et al. (2025).[4][5] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemRxiv. Retrieved from [Link]
-
PubChem. (2025).[6][7] Compound Summary: 3-[(3-Fluorophenoxy)methyl]piperidine. Retrieved from [Link]
- Google Patents. (2002). US20020038031A1 - New 4-substituted piperidines.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. US10273225, Example 33 | C21H25F2N5O2 | CID 118309485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | C11H20FNO3 | CID 22248400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis Routes for 3-[(3,4-Difluorophenoxy)methyl]piperidine
Executive Summary & Strategic Analysis
The target molecule, 3-[(3,4-Difluorophenoxy)methyl]piperidine , is a critical pharmacophore found in dopamine D4 receptor antagonists and PARP inhibitors. Its structural core—a piperidine ring linked via a methylene ether to an electron-deficient aromatic system—presents specific challenges in scale-up, primarily concerning atom economy , impurity control (elimination byproducts) , and safety during ether formation.
This guide outlines the transition from laboratory-scale medicinal chemistry (often utilizing Mitsunobu conditions) to a robust, scalable process suitable for multi-kilogram production.
Retrosynthetic Logic
The synthesis hinges on the formation of the C–O ether bond. Two primary disconnections exist:
-
Route A (Mitsunobu Coupling): Direct coupling of 3-hydroxymethylpiperidine and 3,4-difluorophenol.
-
Verdict: Excellent for diversity-oriented synthesis (mg scale) but poor for scale-up due to high cost, hazardous waste (triphenylphosphine oxide, azodicarboxylates), and difficult purification.
-
-
Route B (Nucleophilic Substitution -
): Activation of the alcohol to a sulfonate ester followed by displacement with the phenoxide.-
Verdict:Recommended for Scale. Uses inexpensive reagents (MsCl, K₂CO₃), generates manageable waste streams, and allows for crystallization-driven purification.
-
Route Analysis & Selection
Comparison of Synthetic Pathways
| Feature | Route A: Mitsunobu Coupling | Route B: Mesylate Displacement (Recommended) |
| Reagents | DEAD/DIAD, PPh₃ | MsCl, Et₃N, K₂CO₃/Cs₂CO₃ |
| Atom Economy | Poor (High MW byproducts) | High |
| Purification | Chromatography required (removal of Ph₃PO) | Extraction/Crystallization feasible |
| Scalability | Low (<100 g) | High (>10 kg) |
| Safety | Explosion hazard (Azides/Azo compounds) | Standard thermal risks |
Selected Pathway: The Sulfonate Displacement Route
This protocol details the 3-step sequence starting from commercially available N-Boc-3-hydroxymethylpiperidine.
-
Activation: Conversion of the primary alcohol to a mesylate.
-
Etherification:
displacement with 3,4-difluorophenol. -
Deprotection: Acidic removal of the Boc group to yield the final salt.
Detailed Experimental Protocols
Step 1: Activation – Synthesis of tert-butyl 3-((methylsulfonyloxy)methyl)piperidine-1-carboxylate
Rationale: The primary alcohol is a poor leaving group. Conversion to a mesylate (Ms) creates a highly reactive electrophile.
-
Reagents:
-
N-Boc-3-hydroxymethylpiperidine (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM) (10 vol)
-
Protocol:
-
Charge a reactor with N-Boc-3-hydroxymethylpiperidine and DCM. Cool to 0–5 °C .
-
Add Et₃N followed by the slow addition of MsCl over 30–60 minutes.
-
Critical Control Point: Maintain internal temperature <10 °C to prevent exotherms and impurity formation.
-
-
Stir at 0–5 °C for 1 hour, then warm to 20–25 °C. Monitor by TLC/HPLC for consumption of starting material.
-
Quench by adding water (5 vol). Separate phases.
-
Wash the organic layer with 1M HCl (to remove excess amine) and saturated NaHCO₃.
-
Concentrate to yield the crude mesylate as a viscous oil.
-
Note: The mesylate is thermally unstable; avoid prolonged heating >40 °C during concentration. Use immediately in Step 2.
-
Step 2: Etherification – Synthesis of tert-butyl this compound-1-carboxylate
Rationale: Williamson ether synthesis.[1][2][3][4][5] The electron-withdrawing fluorine atoms on the phenol increase the acidity of the phenolic -OH, facilitating deprotonation by mild bases like carbonate.
-
Reagents:
-
Crude Mesylate (from Step 1) (1.0 equiv)
-
3,4-Difluorophenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, granular, anhydrous)
-
Acetonitrile (ACN) or DMF (8 vol)
-
Protocol:
-
Dissolve 3,4-difluorophenol in ACN (or DMF) in the reactor.
-
Add K₂CO₃. Stir for 30 minutes at 20 °C to form the phenoxide in situ.
-
Add the crude mesylate (diluted in 2 vol solvent) to the slurry.
-
Heat the mixture to 60–70 °C for 4–6 hours.
-
Cool to room temperature. Filter off inorganic salts (KCl, excess K₂CO₃).
-
Concentrate the filtrate.
-
Workup: Dissolve residue in Ethyl Acetate (EtOAc), wash with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Purification: Crystallization from Heptane/EtOAc is preferred for scale. If oil persists, pass through a short silica plug.
Step 3: Deprotection – Synthesis of this compound Hydrochloride
Rationale: Acidic cleavage of the Boc carbamate.
-
Reagents:
-
Boc-Ether Intermediate (1.0 equiv)
-
4M HCl in Dioxane or Ethanol (3–5 equiv)
-
Solvent: Ethanol or Isopropanol (5 vol)
-
Protocol:
-
Dissolve the intermediate in Ethanol.
-
Add 4M HCl solution slowly at 20 °C.
-
Safety: Evolution of CO₂ and Isobutylene gas.[8] Ensure adequate venting.
-
-
Stir at 20–30 °C for 3 hours. Product often precipitates as the hydrochloride salt.
-
Filter the white solid.
-
Wash with cold ether or MTBE to remove organic impurities.
-
Dry in a vacuum oven at 40–45 °C.
Process Safety & Critical Control Points (CCP)
| Step | Hazard / Risk | Mitigation Strategy |
| Mesylation | Exothermic reaction; MsCl is corrosive/lachrymator. | Strict temp control (<10°C) during addition; closed system charging. |
| Etherification | Thermal runaway; E2 Elimination impurity. | Use mild base (K₂CO₃); limit temp to 70°C; validate water content of solvent (dry ACN/DMF required). |
| Deprotection | Gas evolution (Isobutylene/CO₂). | Controlled addition rate; scrubbers for acidic off-gas. |
| Final Salt | Hygroscopicity. | Store under nitrogen; package with desiccants. |
Workflow Visualization
The following diagram illustrates the scalable chemical workflow, highlighting the critical intermediates and decision points.
Figure 1: Step-wise reaction workflow for the scalable synthesis of the target piperidine ether.
References
-
Vertex Pharmaceuticals. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold. ChemMedChem.
-
BenchChem. (2025).[9] Application Notes and Protocols for the Large-Scale Synthesis of (S)-3-(4-Fluorobenzyl)piperidine Hydrochloride.
-
Sigma-Aldrich. (2023). Williamson Ether Synthesis: Application Note & Protocols.
-
Organic Syntheses. (2012). Preparation of N-Boc-3-pyrroline and Piperidine Derivatives. Org. Synth. 2012, 89, 115-124.
-
Santa Cruz Biotechnology. 3-(3,4-Difluorophenoxy)piperidine Product Data. [10]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. CN109627207A - A kind of preparation method of 3- (difluoro-methoxy) piperidine hydrochlorate - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: Reaction Conditions for Ether Linkage Formation in Piperidines
Executive Summary & Strategic Considerations
The formation of ether linkages at the C3 or C4 position of piperidine rings is a ubiquitous transformation in medicinal chemistry, critical for synthesizing GPCR ligands, kinase inhibitors, and ion channel modulators. The piperidine scaffold presents unique challenges:
-
Chemoselectivity: The secondary amine (N1) is significantly more nucleophilic than the hydroxyl group (C3/C4-OH), necessitating robust protection strategies (typically N-Boc or N-Cbz).
-
Steric Environment: The C4 position is secondary and relatively unhindered, whereas C3 introduces chirality and increased steric strain.
-
Elimination vs. Substitution: Basic conditions required for traditional etherification can trigger E2 elimination, particularly with secondary alkyl halides.
This guide provides a decision-matrix driven approach to selecting the optimal protocol based on the electrophile type and stereochemical requirements.
Strategic Decision Matrix
Figure 1: Strategic decision tree for selecting the optimal etherification protocol based on substrate properties.
Detailed Protocols & Methodologies
Method A: Nucleophilic Aromatic Substitution (SNAr)
Best For: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine). Mechanism: Addition-Elimination via Meisenheimer complex.
Scientific Insight: The pKa of 4-hydroxypiperidine (~15) requires a strong base for deprotonation. However, if the aryl halide is sufficiently activated (e.g., ortho- or para-nitro groups), weaker bases like Cs₂CO₃ can be used to minimize racemization or decomposition.
Protocol:
-
Reagents: N-Boc-4-hydroxypiperidine (1.0 equiv), Aryl Fluoride/Chloride (1.1 equiv), NaH (60% dispersion, 1.2 equiv).
-
Solvent: Anhydrous DMF or DMSO (0.2 M).
-
Procedure:
-
Cool the solution of N-Boc-4-hydroxypiperidine in DMF to 0°C.
-
Add NaH portion-wise under N₂ atmosphere. Stir for 30 min to ensure alkoxide formation (bubbling ceases).
-
Add the aryl halide dropwise.[1]
-
Allow to warm to RT.[2] If the aryl ring is less activated (e.g., pyridine), heat to 60-80°C.
-
Quench: Carefully add water/ice. Extract with EtOAc.[2][3][4]
-
-
Critical Note: For highly reactive electrophiles (e.g., 2,4-difluoronitrobenzene), control the temperature strictly at 0°C to prevent bis-arylation or decomposition.
Method B: Palladium-Catalyzed O-Arylation (Buchwald-Hartwig)
Best For: Unactivated aryl halides (e.g., bromobenzene, 3-bromoanisole). Mechanism: Pd(0)/Pd(II) catalytic cycle.[5]
Scientific Insight: O-arylation of aliphatic alcohols is significantly more challenging than N-arylation due to the slower rate of reductive elimination from the Pd-O intermediate and the propensity for
Recommended System:
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: RockPhos or Mor-DalPhos . These ligands create a steric pocket that disfavors
-hydride elimination. -
Base: Cs₂CO₃ (mild) or K₃PO₄.[2][6][7] Avoid strong alkoxide bases if possible to prevent ester hydrolysis or side reactions.
Protocol (Adapted from Gowrisankar et al. [1]):
-
Charge: Reaction vial with Pd(OAc)₂ (2 mol%), RockPhos (4 mol%), Aryl Bromide (1.0 equiv), N-Boc-4-hydroxypiperidine (1.2 equiv), and Cs₂CO₃ (1.5 equiv).
-
Solvent: Toluene (anhydrous, degassed).
-
Conditions: Heat at 90°C for 12-18 hours under Argon.
-
Workup: Filter through Celite to remove Pd black; concentrate and purify via flash chromatography.
Method C: Williamson Ether Synthesis
Best For: Primary alkyl halides (e.g., Benzyl bromide, Methyl iodide). Mechanism: SN2 Substitution.[1][8]
Scientific Insight: The competition between SN2 (substitution) and E2 (elimination) is the primary failure mode. With secondary alkyl halides (e.g., Isopropyl bromide), E2 often dominates. For these substrates, switch to Method E (Mitsunobu).
Protocol:
-
Reagents: N-Boc-4-hydroxypiperidine (1.0 equiv), Alkyl Halide (1.2 equiv), NaH (1.5 equiv), TBAI (tetrabutylammonium iodide, 10 mol% - Phase Transfer Catalyst).
-
Solvent: THF (0°C to Reflux) or DMF (0°C to RT).
-
Procedure:
-
Troubleshooting: If conversion is low, add 15-crown-5 ether (if using NaH) to chelate sodium and increase alkoxide nucleophilicity.
Method D: Reductive Etherification
Best For: Alkyl ethers where basic conditions must be avoided; converting aldehydes directly to ethers. Mechanism: Acid-catalyzed formation of oxocarbenium ion followed by hydride delivery.
Scientific Insight: This method avoids the formation of a strong alkoxide base, making it compatible with base-sensitive groups (e.g., esters, racemizable centers). It utilizes high-valent silicon species or Lewis acids.
Protocol (FeCl₃ Catalyzed [2]):
-
Reagents: N-Boc-4-piperidone (or aldehyde partner), Alcohol (3.0 equiv), Et₃SiH (Triethylsilane, 2.0 equiv), FeCl₃ (5 mol%).
-
Solvent: CH₂Cl₂ or Nitromethane.
-
Procedure:
-
Mix ketone/aldehyde and alcohol in solvent.
-
Add FeCl₃ followed by dropwise addition of Et₃SiH.
-
Stir at RT for 2-4 hours.
-
-
Advantage: This effectively couples a ketone/aldehyde and an alcohol to form an ether in "one pot" reduction.[9]
Method E: Mitsunobu Reaction
Best For: Inverting stereocenters (e.g., converting cis-3-hydroxypiperidine to trans-3-aryloxypiperidine) or using phenols as nucleophiles. Mechanism: Activation of alcohol by phosphine-azodicarboxylate adduct, followed by SN2 displacement.
Scientific Insight: The pKa of the nucleophile must be < 11 (typically phenols, carboxylic acids). Aliphatic alcohols cannot serve as the nucleophile; the piperidinol must be the substrate (electrophile) activated by DEAD/PPh₃.
Protocol:
-
Reagents: N-Boc-4-hydroxypiperidine (1.0 equiv), Phenol derivative (1.1 equiv), PPh₃ (1.2 equiv), DIAD or DEAD (1.2 equiv).
-
Solvent: Anhydrous THF or Toluene.
-
Procedure:
-
Dissolve Piperidinol, Phenol, and PPh₃ in THF. Cool to 0°C.
-
Add DIAD dropwise (maintain T < 5°C to prevent byproduct formation).
-
Stir at RT overnight.
-
-
Purification: Removal of triphenylphosphine oxide (TPPO) is the main challenge. Use a non-polar solvent trituration (Hexanes/Et₂O) to precipitate TPPO or use polymer-supported phosphines.
Comparative Data & Selection Guide
| Parameter | Method A (SNAr) | Method B (Pd-Cat) | Method C (Williamson) | Method E (Mitsunobu) |
| Electrophile | Activated Aryl Halide (F, Cl) | Unactivated Aryl Bromide/Chloride | Primary Alkyl Halide | Phenol (Nucleophile) |
| Nucleophile | Piperidinol (Alkoxide) | Piperidinol | Piperidinol (Alkoxide) | Phenol |
| Stereochemistry | Retention | Retention | Retention | Inversion |
| Key Reagents | NaH, DMF | Pd(OAc)₂, RockPhos, Cs₂CO₃ | NaH, TBAI | PPh₃, DIAD |
| Primary Pitfall | Bis-arylation, decomposition | E2 Elimination | TPPO removal, Atom Economy | |
| Typical Yield | 80-95% | 60-85% | 70-90% | 50-80% |
References
-
Gowrisankar, S., et al. "Palladium-Catalyzed Intermolecular C-O Bond Formation: O-Arylation of Aliphatic Alcohols." Journal of the American Chemical Society, 2010.[11] Link
-
Iwanami, K., et al. "A Highly Efficient Method for the Reductive Etherification of Carbonyl Compounds with Triethylsilane and Alkoxytrimethylsilane Catalyzed by Iron(III) Chloride."[3][12] Synthesis, 2005.[3] Link
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link
-
BenchChem Technical Support. "Optimization of N-arylation of Piperidin-4-amine." (Contains relevant comparative data for Ullmann/Buchwald conditions). Link
-
Organic Chemistry Portal. "Williamson Ether Synthesis." Link
Sources
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ether synthesis by reductive etherification [organic-chemistry.org]
- 4. Synthesis of Ethers from Carbonyl Compounds by Reductive Etherification Catalyzed by Iron(III) and Silyl Chloride [organic-chemistry.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Application Notes and Protocols for the Safe Handling and Storage of Fluorinated Piperidine Intermediates
Introduction: The Significance and Challenges of Fluorinated Piperidines in Research
Fluorinated piperidine intermediates are a cornerstone of modern medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the piperidine scaffold can dramatically alter the parent molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to their widespread use in the synthesis of novel therapeutics. However, the very properties that make these compounds valuable also introduce specific handling and storage challenges. Their reactivity, potential hygroscopicity, and inherent toxicity necessitate a robust and well-understood set of protocols to ensure the safety of researchers and the integrity of the materials.
This guide provides a comprehensive overview of best practices for the handling and storage of fluorinated piperidine intermediates. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind them to foster a culture of safety and experimental success.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Fluorinated piperidine intermediates, as a class, present a multi-faceted risk profile that must be carefully managed.
Inherent Toxicity and Irritation
Many fluorinated piperidines are classified as irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2][3] The piperidine moiety itself is a known skin and respiratory irritant.[4][5] The introduction of fluorine can, in some cases, enhance these effects. Furthermore, the metabolic breakdown of some organofluorine compounds can produce toxic byproducts like hydrogen fluoride.[6][7]
Key Health Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][2]
-
Toxicity: Can be toxic if it comes into contact with the skin or is inhaled.[4]
Reactivity and Instability
The presence of the fluorine atom can influence the reactivity of the piperidine ring. While often enhancing stability in a metabolic context, certain substitution patterns can lead to unexpected reactivity. It is crucial to consult the Safety Data Sheet (SDS) for each specific intermediate.
Key Reactivity Concerns:
-
Hygroscopicity: Many amine-containing compounds are hygroscopic and can absorb atmospheric moisture, potentially leading to degradation or side reactions.
-
Air Sensitivity: Some intermediates may be sensitive to oxidation.
-
Incompatibility: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
GHS and NFPA Hazard Communication
Always refer to the Globally Harmonized System (GHS) pictograms and the National Fire Protection Association (NFPA) 704 diamond on the container and SDS for a quick assessment of the hazards.[8][9]
| Hazard Class | GHS Pictogram | Typical NFPA 704 Ratings | Description |
| Health | Exclamation Mark, Skull and Crossbones | 2-3 | Can cause serious skin and eye irritation; may be toxic.[2][4] |
| Flammability | Flame | 1-2 | May be combustible, especially if in a flammable solvent. |
| Instability/Reactivity | Not typically rated as highly unstable | 0-1 | Generally stable, but incompatible with strong oxidizing agents.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling fluorinated piperidine intermediates to prevent exposure.[10] The selection of appropriate PPE should be based on a thorough risk assessment of the specific compound and the procedure being performed.[11][12]
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles must be tight-fitting to protect against splashes. A face shield provides an additional layer of protection, especially during transfers of larger quantities or when there is a risk of splashing.[10] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended. Always inspect gloves for tears or degradation before use and dispose of them immediately after handling the chemical.[10] |
| Body | Flame-resistant lab coat or chemical-protective clothing | A lab coat is essential to protect against minor spills. For larger quantities or more hazardous procedures, a chemical-resistant apron or suit may be necessary.[11] |
| Respiratory | Use in a well-ventilated area or with a respirator | All handling of solid or volatile fluorinated piperidine intermediates should be conducted in a certified chemical fume hood.[2][3] If a fume hood is not available or insufficient, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[12] |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous, chemical-resistant material.[10] |
Storage Protocols: Preserving Integrity and Ensuring Safety
Proper storage is critical to maintain the chemical purity of fluorinated piperidine intermediates and to prevent hazardous situations.[13]
General Storage Conditions
-
Cool and Dry: Store containers in a cool, dry, and well-ventilated area.[4][14]
-
Tightly Sealed: Keep containers tightly closed to prevent the ingress of moisture and air.[2]
-
Inert Atmosphere: For particularly sensitive intermediates, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[13][15] This can be achieved using Sure/Seal™ bottles or by storing in a glovebox.[16][17]
Segregation of Incompatible Chemicals
Store fluorinated piperidine intermediates away from incompatible materials to prevent accidental reactions.[3]
| Storage Location | Compatible Materials | Incompatible Materials to Segregate |
| General Chemical Cabinet | Other non-reactive organic compounds. | Strong oxidizing agents, strong acids, strong bases. |
| Desiccator | Hygroscopic solids. | Volatile compounds that could be absorbed. |
| Refrigerator/Freezer | Temperature-sensitive reagents. | Ensure containers are sealed to prevent moisture condensation upon removal.[15] |
Workflow for Storing Air- and Moisture-Sensitive Intermediates
Caption: Workflow for storing sensitive intermediates.
Detailed Handling Protocols
Adherence to strict handling protocols is paramount to prevent exposure and contamination.
Protocol for Weighing and Dispensing Solid Intermediates
-
Preparation: Don all required PPE. Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Inerting (if necessary): For air- or moisture-sensitive solids, perform all manipulations in a glovebox or under a positive pressure of inert gas.
-
Weighing: Use a tared, clean, and dry weighing vessel. Dispense the solid carefully to avoid generating dust.[2]
-
Cleaning: After dispensing, carefully clean the spatula and weighing area with a solvent-dampened cloth to collect any residual powder.
-
Sealing: Immediately and tightly seal the main container.[14]
-
Disposal: Dispose of contaminated wipes and gloves in the appropriate solid waste container.
Protocol for Transferring Liquid Intermediates
-
Preparation: Don all required PPE. Work exclusively within a chemical fume hood.
-
Syringe/Cannula Technique (for air-sensitive liquids):
-
Ensure the reagent bottle has a septum-sealed cap (e.g., Sure/Seal™).[16]
-
Puncture the septum with a needle connected to a source of dry inert gas (argon or nitrogen) to create a positive pressure.
-
Use a clean, dry syringe to withdraw the desired volume of liquid.
-
Transfer the liquid to the reaction vessel, which should also be under an inert atmosphere.
-
-
Cleaning: Rinse the syringe immediately with a suitable dry solvent and then quench the rinse solvent.
-
Sealing: After transfer, ensure the reagent bottle's septum is not compromised. For long-term storage, it is advisable to cover the septum with Parafilm.
Caption: Workflow for transferring liquid intermediates.
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
Minor Spill (Contained within a Fume Hood)
-
Alert: Alert nearby personnel.
-
Contain: Use a spill kit with an appropriate absorbent material (e.g., sand, vermiculite) to contain the spill.[5] Do not use combustible materials like paper towels for large spills.
-
Neutralize (if applicable): For acidic or basic intermediates, neutralize cautiously after absorption.
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all contaminated materials as hazardous waste.[2]
Major Spill (Outside of a Fume Hood)
-
Evacuate: Evacuate the immediate area and alert all personnel.
-
Isolate: If safe to do so, close the doors to the laboratory to contain vapors.
-
Call for Help: Contact your institution's emergency response team.
-
Do Not Re-enter: Do not attempt to clean up a major spill without proper training and equipment.
Quenching and Waste Disposal
Unreacted or excess fluorinated piperidine intermediates must be quenched before disposal.
General Quenching Protocol
This protocol should be adapted based on the specific reactivity of the intermediate. Always perform quenching in a fume hood, in a reaction vessel equipped with a stirrer and cooled in an ice bath.[18][19]
-
Dilute: Dilute the reactive intermediate in an inert, high-boiling point solvent (e.g., toluene).[20]
-
Cool: Cool the solution in an ice bath.
-
Slow Addition of Quenching Agent: Slowly and dropwise, add a less reactive quenching agent like isopropanol.[21][22] Monitor for any exotherm.
-
Follow with a More Reactive Quencher: Once the initial reaction subsides, slowly add methanol, followed by water.[21][22]
-
Neutralize: Adjust the pH to neutral with dilute acid or base as needed.
-
Dispose: Transfer the neutralized mixture to the appropriate aqueous or organic waste container.
Conclusion
The responsible use of fluorinated piperidine intermediates is a shared responsibility. By integrating the principles of hazard assessment, proper PPE use, and strict adherence to handling and storage protocols, researchers can safely harness the synthetic potential of these valuable compounds. Always prioritize safety, and when in doubt, consult the Safety Data Sheet and seek guidance from your institution's environmental health and safety department.
References
-
Storage of air and temperature sensitive reagents [closed]. Chemistry Stack Exchange. Available at: [Link]
-
How to Safely Store Lab Chemicals and Reagents. B&M Scientific. Available at: [Link]
- LCSS: FLUORINE. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
How to Store Reagents. Department of Chemistry: University of Rochester. Available at: [Link]
-
Piperidine - SAFETY DATA SHEET. PENTA s.r.o. Available at: [Link]
-
A Report on Reagents and its Quenching Methods. Research and Reviews. Available at: [Link]
-
Best Practices for Proper Chemical Storage. The Synergist. Available at: [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. Servier. Available at: [Link]
-
Toxicology of Some Fluoro-Organic Compounds. DTIC. Available at: [Link]
-
Fluorides, Hydrogen Fluoride, and Fluorine | Public Health Statement. ATSDR - CDC. Available at: [Link]
-
Quenching Reactive Substances. Virginia Tech Chemistry Department. Available at: [Link]
-
Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. Available at: [Link]
-
Protocol for quenching reactive chemicals. EPFL. Available at: [Link]
-
Quenching of Water Reactive Materials. The Sarpong Group. Available at: [Link]
-
Piperidine - SAFETY DATA SHEET. Alfa Aesar. Available at: [Link]
-
Personal Protective Equipment. US EPA. Available at: [Link]
-
Hazardous Materials Identification. NFPA. Available at: [Link]
-
Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. Available at: [Link]
-
R-113 Safety Data Sheet. A-Gas. Available at: [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. Available at: [Link]
-
Safety Data Sheets for hazardous chemicals. GSA. Available at: [Link]
-
NFPA Chemicals. New Environment Inc. Available at: [Link]
-
Fluorine Safety Data Sheet. Airgas. Available at: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Fluorides, Hydrogen Fluoride, and Fluorine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 8. nfpa.org [nfpa.org]
- 9. New Environment Inc. - NFPA Chemicals [newenv.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. falseguridad.com [falseguridad.com]
- 13. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 17. How To [chem.rochester.edu]
- 18. rroij.com [rroij.com]
- 19. sarponggroup.com [sarponggroup.com]
- 20. kgroup.du.edu [kgroup.du.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. epfl.ch [epfl.ch]
Application Note: Derivatization Strategies for 3-[(3,4-Difluorophenoxy)methyl]piperidine
Abstract
This guide details validated derivatization protocols for 3-[(3,4-difluorophenoxy)methyl]piperidine (CAS: 1185293-04-2), a versatile building block in medicinal chemistry.[1] Characterized by a lipophilic 3,4-difluorophenoxy tail and a reactive secondary amine head, this scaffold offers a strategic balance between metabolic stability and synthetic tractability. This document provides optimized workflows for N-acylation , Reductive Amination , and Palladium-catalyzed N-arylation , addressing specific challenges such as salt neutralization, steric hindrance at the C3-position, and chemoselectivity.
Structural Analysis & Strategic Implications
Physicochemical Profile[2]
-
Reactive Center: Secondary amine (
). -
Pharmacophore: The (3,4-difluorophenoxy)methyl moiety serves as a bioisostere for other lipophilic aryl ethers (e.g., paroxetine-like scaffolds). The fluorine atoms at positions 3 and 4 of the phenyl ring block common metabolic soft spots (CYP450 oxidation), enhancing half-life.
-
Chirality: The C3 position is a stereocenter. While this guide applies to both racemic and enantiopure forms, researchers must be aware that C3-substitution imposes a "chiral twist" to the ring, potentially influencing the trajectory of incoming electrophiles during derivatization.
Solubility & Handling
The hydrochloride salt is a stable solid but insoluble in non-polar organic solvents (e.g., hexanes, toluene).
-
Critical Step: Most protocols below require the free base .
-
Protocol: Partition the HCl salt between EtOAc and saturated aqueous
. Dry the organic layer over and concentrate. Do not use NaOH if ester linkages are present elsewhere in the molecule, though the ether linkage here is stable.
Decision Tree: Derivatization Strategy
The choice of reaction pathway depends on the desired physicochemical outcome. Use the following logic flow to select your protocol.
Caption: Strategic decision tree for selecting the optimal derivatization pathway based on medicinal chemistry objectives.
Experimental Protocols
Protocol A: High-Throughput Amide Coupling (Library Synthesis)
Use Case: Rapid generation of neutral, polar-surface-area (PSA) modulated analogs. Challenge: The C3-substituent can slightly retard reactivity compared to 4-substituted piperidines due to steric drag.
Reagents:
-
Substrate: this compound (Free base or HCl salt)
-
Coupling Agent: HATU (preferred over EDC for sterically hindered amines)
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: DMF or DCM
Step-by-Step:
-
Preparation: Dissolve the carboxylic acid (1.1 equiv) in DMF (0.1 M concentration).
-
Activation: Add DIPEA (3.0 equiv if using HCl salt; 1.5 equiv if free base) and HATU (1.1 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
-
Addition: Add this compound (1.0 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[6]
-
Workup (Library Scale): Dilute with EtOAc, wash with 10%
(aq) (removes DMF), saturated , and brine. -
Purification: Reverse-phase prep-HPLC (
+ 0.1% Formic Acid).
Expert Insight: If the carboxylic acid partner is chiral, use HATU/Collidine at 0°C to minimize epimerization risk, although the amine itself is not prone to racemization under these conditions.
Protocol B: Controlled Reductive Amination (pKa Modulation)
Use Case: Attaching alkyl chains while retaining the basic nitrogen center (crucial for hERG avoidance or solubility). Why not direct alkylation? Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination is self-limiting to the tertiary amine.
Reagents:
-
Aldehyde/Ketone (1.1 equiv)
-
Reductant: Sodium triacetoxyborohydride (
, ) -
Acid Catalyst: Acetic Acid (AcOH)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step:
-
Imine Formation: Dissolve the piperidine (1.0 equiv) and aldehyde (1.1 equiv) in DCE. Add AcOH (1–2 drops to adjust pH to ~5). Stir for 30 minutes.
-
Note: If using the HCl salt of the piperidine, add 1.0 equiv of TEA to neutralize it before adding AcOH.
-
-
Reduction: Add
(1.5 equiv) in one portion. -
Reaction: Stir at RT for 16 hours.
-
Quench: Add saturated aqueous
. Stir vigorously for 15 minutes until gas evolution ceases. -
Extraction: Extract with DCM (x3).
-
Purification: Flash chromatography (DCM/MeOH/NH3).
Protocol C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Use Case: Creating rigid biaryl-like structures. Challenge: Secondary amines are good nucleophiles, but the 3-position ether can coordinate Pd species, potentially poisoning the catalyst if not optimized.
Optimized System:
-
Catalyst:
or RuPhos Pd G3/G4 precatalyst. -
Ligand: RuPhos (excellent for secondary amines) or BINAP.
-
Base:
(Sodium tert-butoxide) or . -
Solvent: Toluene or Dioxane (anhydrous).
Step-by-Step:
-
Inerting: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add Aryl Bromide (1.0 equiv), Piperidine (1.2 equiv),
(1.5 equiv), and Pd-Precatalyst (2–5 mol%). -
Solvent: Add anhydrous Toluene (degassed).
-
Heating: Seal and heat to 80–100°C for 12 hours.
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black.
-
Purification: Silica gel chromatography.
Caption: Workflow for the Pd-catalyzed N-arylation of this compound.
Analytical Considerations
HPLC/MS
-
Column: C18 (e.g., Waters XBridge).
-
Mobile Phase: The difluorophenoxy group increases lipophilicity. Expect retention times to be longer than unsubstituted piperidines. Use a gradient of 5–95% MeCN in Water (+0.1% Formic Acid).
-
Detection:
-
UV: 254 nm (Phenyl ring absorption).
-
MS: Strong
signal in ESI positive mode.
-
NMR Spectroscopy
-
19F NMR: This is a powerful diagnostic tool. The 3,4-difluoro substitution pattern typically shows two distinct multiplets in the -130 to -150 ppm range. Monitoring the shift of these peaks can confirm the integrity of the ether linkage during harsh reactions.
-
1H NMR: The
protons (linking the piperidine to the phenoxy group) appear as a doublet or multiplet around 3.8–4.0 ppm. This is a key handle to verify the core structure is intact.
References
-
Bio-Fount. (n.d.). This compound Hydrochloride Product Data. Retrieved from
-
BenchChem. (2025).[5][7] Application Notes and Protocols for N-arylation of Piperazine-2-thione. Retrieved from
-
Organic & Biomolecular Chemistry. (n.d.).[8] Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines. Retrieved from
-
BenchChem. (2025).[5][7] Optimization of N-arylation of Piperidin-4-amine. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-[(3-Fluorophenoxy)methyl]piperidine Product Information. Retrieved from
-
BenchChem. (2025).[5][7] A Researcher's Guide to Amine Derivatization. Retrieved from
-
PubChem. (2026). US10273225, Example 33 | C21H25F2N5O2. Retrieved from
Sources
- 1. 1185293-04-2|this compound Hydrochloride|this compound Hydrochloride|-范德生物科技公司 [bio-fount.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(3,4-Difluorophenoxy)methyl]piperidine
Case ID: YIELD-OPT-34DFP Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Yield and Purity in Aryloxymethyl Piperidine Synthesis
Executive Summary
The synthesis of 3-[(3,4-Difluorophenoxy)methyl]piperidine typically suffers from three primary yield-limiting factors: incomplete coupling due to steric/electronic mismatch, purification losses during the removal of byproducts (specifically Triphenylphosphine oxide in Mitsunobu routes), and product loss into the aqueous phase during deprotection workup.
This guide moves beyond standard textbook protocols, applying industrial process chemistry principles derived from analogous SSRI (e.g., Paroxetine) and dopamine antagonist syntheses. We recommend shifting from a Mitsunobu approach to a Nucleophilic Substitution via Sulfonate Ester strategy to maximize throughput and reproducibility.
Part 1: Strategic Route Selection
The Core Problem: Mitsunobu vs. Sulfonate Displacement
Many researchers initially select the Mitsunobu reaction (Alcohol + Phenol + TPP + DEAD) because it is a "one-pot" procedure. However, for this specific scaffold, it is often the cause of low yields (<40%) due to:
-
Purification Difficulty: Separating the secondary amine product from Triphenylphosphine oxide (TPPO) is notoriously difficult on a preparative scale.
-
Steric Hindrance: The 3-position of the piperidine ring introduces steric drag that slows the formation of the alkoxyphosphonium intermediate.
Recommended Strategy: Adopt a Two-Step Activation/Displacement Route . This involves converting the N-protected alcohol to a Mesylate (or Tosylate), followed by SN2 displacement with the 3,4-difluorophenoxide.
Advantages:
-
Clean Purification: No TPPO byproducts.
-
Higher Conversion: Phenoxide anions are better nucleophiles than the neutral phenols used in Mitsunobu.
-
Scalability: Easier to manage exotherms and reagent costs.
Part 2: Optimized Experimental Protocol
Phase 1: Pre-requisites & Protection
Starting Material: tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate (N-Boc protected).
-
Critical Note: Do not attempt this on the free amine. Nitrogen is a better nucleophile than oxygen; you will get self-polymerization or N-alkylation.
Phase 2: Activation (Mesylation)
Objective: Convert the hydroxyl group into a distinct leaving group.
-
Dissolution: Dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM (10 vol).
-
Base Addition: Add Triethylamine (TEA, 1.5 eq). Cool to 0°C.[1][2][3]
-
Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Troubleshooting: Maintain temp < 5°C to prevent elimination to the exocyclic alkene.
-
-
Workup: Wash with cold 1M HCl, then saturated NaHCO₃. Dry (MgSO₄) and concentrate.[4][5][6]
-
Checkpoint: The Mesylate is typically a viscous oil. Do not purify on silica (it degrades). Use immediately.
-
Phase 3: The Coupling (The Yield Maker)
Objective: SN2 displacement of the mesylate by 3,4-difluorophenol.
-
Reagents: 3,4-Difluorophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: DMF (Dimethylformamide) or NMP. Do not use THF (too slow).
-
Temperature: 70–80°C.
Protocol:
-
Dissolve 3,4-difluorophenol in DMF. Add K₂CO₃ and stir at RT for 30 mins to generate the phenoxide anion.
-
Add the crude Mesylate (dissolved in minimal DMF) to the phenoxide mixture.
-
Heat to 80°C for 4–6 hours.
-
Monitor: TLC should show complete consumption of the Mesylate.
Phase 4: Deprotection & Isolation (The "Invisible" Loss)
Issue: Piperidine ethers are secondary amines. Upon deprotection (removal of Boc), the product becomes highly water-soluble at neutral/acidic pH.
Protocol:
-
Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:4). Stir until Boc is gone.
-
The Critical Step: Remove volatiles. The residue is the salt form.
-
Basification: Add water. Adjust pH to >12 using 2M NaOH.
-
Why? You must suppress the protonation of the piperidine nitrogen (pKa ~11) to force it into the organic layer.
-
-
Extraction: Extract 3x with DCM/IPA (3:1) .
-
Pro-Tip: Pure DCM is often insufficient to pull polar amines from water. The addition of Isopropyl Alcohol (IPA) increases extraction efficiency significantly.
-
Part 3: Visualized Workflows
Synthesis Logic & Decision Tree
The following diagram outlines the critical decision points and chemical pathways for this synthesis.
Caption: Optimized synthetic workflow comparing the problematic Mitsunobu route (left) with the high-yield Sulfonate Ester strategy (right).
Part 4: Troubleshooting & FAQs
Q1: My reaction turns black during the coupling step, and yield is low.
Diagnosis: Oxidation of the phenol or decomposition of the mesylate. Solution:
-
Degas solvents: Phenoxides are sensitive to oxidation at high temperatures. Sparge your DMF with nitrogen for 15 minutes before use.
-
Temperature Control: Do not exceed 90°C. If the reaction is slow, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition) rather than increasing heat [1].
Q2: I cannot separate the product from the starting phenol.
Diagnosis: Similar polarity on silica gel. Solution: Perform a basic wash before column chromatography.
-
Dilute the reaction mixture (post-coupling, pre-deprotection) with Ethyl Acetate.
-
Wash 3x with 1M NaOH . This converts the unreacted 3,4-difluorophenol into its water-soluble phenoxide salt, removing it from the organic layer.
-
The neutral N-Boc ether remains in the organic layer.
Q3: After deprotection, my mass balance is <20%. Where did the product go?
Diagnosis: Aqueous loss. The piperidine amine is trapped in the water layer. Solution: Refer to Phase 4 in the protocol.
-
Check pH: Ensure the aqueous layer is pH 12–14.
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent Switch: Use Chloroform:Isopropanol (3:1) instead of pure DCM or Ethyl Acetate.
Q4: The product streaks on the TLC plate and column.
Diagnosis: Interaction between the basic amine and acidic silanols on silica. Solution:
-
TLC: Dip the plate in mobile phase containing 1% Triethylamine (TEA) before spotting.
-
Column: Pre-wash the silica column with mobile phase + 1% TEA. Alternatively, use DCM:MeOH:NH₄OH (90:9:1) as the eluent [2].
Part 5: Quantitative Data Summary
| Parameter | Mitsunobu Route (Standard) | Sulfonate Route (Optimized) |
| Coupling Yield | 30–45% | 75–85% |
| Purification | Difficult (TPPO contamination) | Easy (Basic wash removes phenol) |
| Reaction Time | 12–24 Hours | 4–6 Hours |
| Scalability | Poor (Reagent cost/waste) | Excellent |
| Key Risk | Hydrazo ester byproducts | Mesylate hydrolysis (if wet) |
References
- Nucleophilic Substitution Methodology: Source: BenchChem Application Notes. "Nucleophilic Substitution Reactions at the Hydroxymethyl Group." Relevance: Validates the use of Mesylate/NaI activation over Mitsunobu for primary alcohols on hindered rings.
-
Paroxetine/Piperidine Ether Synthesis (Analogous Chemistry)
-
Mitsunobu Reaction Limitations
-
Solubility & Workup of Piperidines
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-[(3,4-Difluorophenoxy)methyl]piperidine
This technical guide details the purification and isolation strategies for 3-[(3,4-Difluorophenoxy)methyl]piperidine , a lipophilic secondary amine often synthesized as a pharmacophore in dopamine receptor antagonists (e.g., D4R) and PARP inhibitors.
The protocols below prioritize the removal of specific impurities inherent to its synthesis—typically Mitsunobu reaction byproducts (triphenylphosphine oxide, hydrazines) or alkylation side-products (unreacted 3,4-difluorophenol).
Chemical Profile & Impurity Landscape
Before initiating purification, understand the physicochemical properties driving these protocols:
-
Target Molecule: Secondary amine (
), lipophilic difluorophenyl ether. -
Critical Impurities:
Primary Purification: The "Acid-Base Switch" Protocol
Best For: Removing neutral organic impurities (
Step-by-Step Methodology
-
Dissolution: Dissolve the crude oily residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of crude.
-
Acidification (The Switch):
-
Phase Separation:
-
Basification (Recovery):
-
Extraction:
Workflow Visualization
Caption: Separation logic relying on the pH-dependent solubility of the piperidine moiety.
Secondary Purification: Flash Column Chromatography
Best For: Polishing purity >98% and removing trace isomers or breakdown products. Challenge: Secondary amines interact strongly with acidic silanols on silica gel, causing "tailing" (broad, smeared peaks).
Optimized Solvent Systems
| Mobile Phase System | Ratio (v/v) | Additive (Critical) | Notes |
| DCM / MeOH | 95:5 to 90:10 | 1% | Best for free amines. Ammonia blocks silanol sites. |
| DCM / MeOH | 95:5 | 1% Triethylamine (TEA) | Alternative if |
| EtOAc / Hexanes | Gradient | 1% TEA | Useful if the compound is very lipophilic. |
Technical Tip: Pre-wash the silica column with the mobile phase containing the additive before loading your sample. This "deactivates" the silica and ensures sharp peak shapes.
Final Form: Hydrochloride Salt Formation
Best For: Long-term storage, stability, and ease of handling (converting oil to solid). Reference: Hydrochloride salts are standard for 3-substituted piperidines to prevent oxidation and N-oxide formation [1].
Protocol
-
Dissolve the purified free amine (oil) in a minimum amount of dry Diethyl Ether (
) or Ethanol (EtOH) . -
Cool to 0°C.
-
Add 2M HCl in Diethyl Ether (or 1.25M HCl in MeOH) dropwise.
-
Stoichiometry: Add 1.1 equivalents of HCl.
-
-
Precipitate formation should be immediate.
-
Isolation:
-
If solid:[6] Filter and wash with cold ether.
-
If gum: Decant solvent, triturate with fresh ether/pentane until solid.
-
-
Recrystallization: If necessary, recrystallize from Isopropanol (IPA) or EtOH/EtOAc mixtures [2].
Troubleshooting & FAQs
Q1: My product is an oil and won't crystallize after acid-base extraction.
Diagnosis: Trace solvent or impurities (like phenol) are lowering the melting point. Solution:
-
Ensure all DCM/EtOAc is removed under high vacuum (< 5 mbar) for at least 4 hours.
-
Convert to the HCl salt (see Section 4). The salt is almost invariably a solid.
-
Check NMR for residual 3,4-difluorophenol. If present, repeat the Basic Wash : Dissolve amine in ether and wash with 1M NaOH (Phenol
7.5 Phenolate, goes to water).
Q2: I see a large impurity peak at 7.5-7.7 ppm in NMR.
Diagnosis: This is likely Triphenylphosphine oxide (
- is difficult to remove by chromatography alone.
-
Fix: Perform the Acid-Base Extraction (Section 2) rigorously.
is neutral and will not move into the acid layer. -
Alternative: Triturate the crude solid with cold Hexanes/Ether (1:1) . The product (amine) is soluble;
often precipitates out.
Q3: The fluorine signals ( NMR) are missing or shifted.
Diagnosis: Loss of the difluorophenyl group or ring fluorination. Check:
-
Run
NMR. 3,4-Difluorophenol derivatives typically show two multiplets around -135 to -150 ppm . -
If signals are absent, the ether linkage may have cleaved (unlikely under standard conditions) or the coupling failed.
Troubleshooting Decision Tree
Caption: Diagnostic flow for common isolation issues.
References
-
Saeedi, S., et al. (2025).[11] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist.[11] ChemMedChem, 20(15).[11] Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.[3] Link
-
Sigma-Aldrich. (2024). Application Note: Mitsunobu Reaction Purification Strategies. MilliporeSigma. Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0219934A1 - Process for the preparation of aryl-piperidine esters - Google Patents [patents.google.com]
- 6. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 11. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility for 3-[(3,4-Difluorophenoxy)methyl]piperidine
Executive Summary & Compound Profile
Compound: 3-[(3,4-Difluorophenoxy)methyl]piperidine CAS (HCl Salt): 1185293-04-2 CAS (Free Base): 405090-69-9[1][2]
This guide addresses the specific solubility challenges associated with This compound . As a secondary amine linked to a lipophilic fluorinated phenoxy tail, this molecule exhibits pH-dependent solubility and a high propensity for "oiling out" in neutral aqueous buffers.[1][2]
Physicochemical Snapshot
| Property | Value (Approx.)[1][3][4][5][6][7][8][9][10][11][12] | Implication for Solubility |
| pKa (Piperidine N) | ~9.5 – 10.5 | Highly basic.[1][2] Positively charged (soluble) at pH < 7; Neutral (insoluble) at pH > 8.[1] |
| LogP (Lipophilicity) | ~2.5 – 3.0 | Moderate lipophilicity.[1][2] Requires organic co-solvents (DMSO, EtOH) for high concentrations.[1] |
| State (Free Base) | Viscous Oil / Low-melt Solid | Will form oily droplets in water; difficult to dissolve without acidification.[1][2] |
| State (HCl Salt) | Crystalline Solid | Soluble in water, but prone to disproportionation (precipitation) in high-pH buffers (PBS, pH 7.4).[1][2] |
Diagnostic Workflow: Why is it precipitating?
Before attempting a fix, identify the failure mode using the decision tree below.
Figure 1: Diagnostic Decision Tree for identifying the root cause of solubility failure.[1][2]
Troubleshooting Q&A: Field Scenarios
Scenario A: "I added the DMSO stock to PBS (pH 7.4), and it immediately turned cloudy."
Diagnosis: This is "DMSO Shock" (Kinetic Precipitation).[1][2] The compound is soluble in DMSO (organic) but insoluble in the aqueous buffer at that specific concentration.[1] The rapid change in solvent polarity forces the hydrophobic fluorinated tail to aggregate before the amine can interact with water molecules.
Solution: The "Step-Down" Dilution Protocol Do not pipette DMSO stock directly into the bulk buffer.[1][2]
-
Prepare an Intermediate: Dilute your 10 mM DMSO stock 1:10 into pure water (or 50% PEG400/Water) first.[1][2] This creates a 1 mM solution with 10% DMSO.[1][2]
-
Secondary Dilution: Slowly add this intermediate to your final assay buffer.
-
Why this works: It allows hydration shells to form around the amine gradually, preventing the formation of large, insoluble aggregates.
Scenario B: "I bought the Free Base, but it won't dissolve in water."
Diagnosis: The free base is an oil with high lipophilicity (LogP ~2.8).[1] It lacks the ionic charge necessary for water solubility.[2] Solution: In-Situ Salt Formation You must convert it to the protonated form.[1][2]
-
Dissolve the free base in a small volume of Ethanol or DMSO.[2]
-
Add 1.1 equivalents of 1N HCl (relative to the moles of compound).
-
Dilute with water. The compound will now behave like the Hydrochloride salt and dissolve readily.
Scenario C: "My assay requires pH 7.4, but the compound precipitates over time."
Diagnosis: You are fighting the pKa .[1][2] The piperidine nitrogen has a pKa of ~10. At pH 7.4, a small but significant fraction (approx 0.1% to 1%) exists as the uncharged free base. Over time (2–4 hours), this uncharged fraction aggregates and precipitates, pulling the equilibrium to generate more free base, eventually crashing out the entire sample (Le Chatelier’s principle).
Solution: Carrier Proteins or Cyclodextrins If you cannot lower the pH, you must sequester the lipophilic tail.
-
Add BSA (0.1%): Bovine Serum Albumin binds lipophilic small molecules, keeping them in solution without affecting the free concentration significantly in many assays.[1]
-
Add HP-β-CD (Hydroxypropyl-beta-cyclodextrin): Use 2-5 equivalents.[1][2] This encapsulates the fluorophenoxy tail, preventing aggregation while leaving the amine exposed.
Standard Operating Procedures (SOPs)
SOP 1: Preparation of a 10 mM Stock Solution
Use this protocol to ensure long-term stability.
| Step | Action | Technical Note |
| 1 | Weigh compound (e.g., 2.64 mg of HCl salt). | MW (HCl salt) ≈ 263.71 g/mol . |
| 2 | Add anhydrous DMSO (1.0 mL).[1][2] | Avoid water-saturated DMSO; water promotes hydrolysis or degradation over months.[1][2] |
| 3 | Vortex for 30 seconds. | Ensure no solid remains at the bottom.[2] |
| 4 | Sonicate (optional) for 1 min at 37°C. | Use if visual haze persists. |
| 5 | Aliquot and store at -20°C. | Avoid freeze-thaw cycles. |
SOP 2: Determining the Solubility Limit (The "Cloud Point" Method)
Perform this before running expensive biological assays.
-
Prepare a 96-well plate with 190 µL of your assay buffer per well.
-
Add 10 µL of compound stock (at increasing concentrations) to each well.
-
Measure Absorbance at 600 nm (OD600) immediately.
-
Result: Any increase in OD600 > 0.05 indicates precipitation.[1][2]
Mechanistic Insight: The Piperidine Solubility Cliff
Understanding the ionization state is critical for this molecule.[2] The diagram below illustrates how pH dictates the solubility of this compound.
Figure 2: The effect of pH on the protonation state and solubility of the piperidine moiety.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24693918, 3-[(3-Fluorophenoxy)methyl]piperidine. (Structural analog data used for physicochemical inference).[1][5] Retrieved from [Link]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Authoritative text on pH-dependent solubility of amines).
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption.[1][2] European Journal of Pharmaceutical Sciences.[1][2] (Methodology for DMSO "shock" and kinetic solubility).
-
BioFount. this compound Hydrochloride Product Data. (Source for CAS 1185293-04-2 and salt form availability).[1][2][10] Retrieved from [Link]
-
BuyersGuideChem. this compound Suppliers & Properties. (Source for Free Base CAS 405090-69-9).[2] Retrieved from [Link]
Sources
- 1. 3-[(3-Fluorophenoxy)methyl]piperidine | C12H16FNO | CID 24693918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1185293-04-2|this compound Hydrochloride|this compound Hydrochloride|-范德生物科技公司 [bio-fount.com]
- 11. chemscene.com [chemscene.com]
- 12. (S)-4,4-Difluoro-3-methylpiperidine hydrochloride | C6H12ClF2N | CID 168432911 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Piperidine Ethers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying piperidine ether compounds, specifically focusing on the common issue of removing unreacted phenol starting materials. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common questions we receive regarding the purification of piperidine ethers post-synthesis, such as following a Williamson ether synthesis.
Q1: After my reaction, TLC and NMR analysis show both my desired piperidine ether and a significant amount of the starting phenol. What is the most likely cause?
The presence of unreacted phenol is a very common issue. The primary causes are typically related to incomplete deprotonation of the phenol or non-optimal reaction conditions.[1]
-
Insufficient Base: The Williamson ether synthesis requires the quantitative conversion of the phenol to its corresponding phenoxide, a potent nucleophile. If the base used is too weak or used in a substoichiometric amount, a significant portion of the phenol will remain unreacted.[1] For most phenols (pKa ≈ 10), a strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is necessary. Weaker bases such as sodium bicarbonate (NaHCO₃) are generally insufficient to fully deprotonate the phenol.[1][2]
-
Reaction Conditions: The reaction may not have reached completion. Factors to consider include reaction time, temperature, and solvent choice. These syntheses often require heating (50-100°C) for several hours to proceed to completion.[1] Polar aprotic solvents like DMF or acetonitrile are generally preferred as they do not solvate the phenoxide ion, thus enhancing its nucleophilicity.[1]
Q2: What is the most direct and efficient method for removing unreacted phenol from my organic reaction mixture?
The most effective and widely used method is a liquid-liquid extraction using an aqueous basic solution, commonly referred to as an acid-base extraction.[3] This technique leverages the acidic nature of phenols to selectively separate them from the neutral or basic ether product.[4][5]
Q3: Can you explain the chemistry behind why a basic wash removes the phenol but leaves my piperidine ether in the organic layer?
This separation is based on a fundamental principle of acid-base chemistry and solubility.[3]
-
Acidity of Phenol: Phenols are weakly acidic, with a pKa of approximately 10.[6] When the organic mixture (e.g., dissolved in diethyl ether or ethyl acetate) is washed with a strong aqueous base like sodium hydroxide (NaOH), the phenol is deprotonated.[4]
-
Formation of a Salt: This acid-base reaction converts the neutral, organic-soluble phenol into its corresponding salt, sodium phenoxide.[2]
-
Differential Solubility: Sodium phenoxide is an ionic salt and is therefore very soluble in water but poorly soluble in common organic solvents.[7][8] This causes the phenoxide to migrate from the organic layer into the aqueous layer.
-
Product Stays Behind: Your target piperidine ether is typically not acidic and will not react with the base. The piperidine moiety itself is basic (pKa of its conjugate acid is ~11.2).[9] Therefore, the ether remains as a neutral or basic compound in the organic layer.
By separating the two liquid layers, you effectively remove the phenol impurity from your product.[3]
Q4: I see different bases used in various protocols. Should I use sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) for the extraction?
The choice of base is critical and depends on the pKa of the acidic impurity you wish to remove.[5]
-
Use Sodium Hydroxide (NaOH): For removing phenols (pKa ≈ 10), you must use a strong base like NaOH. The conjugate acid of NaOH is water (pKa ≈ 15.7), which is a much weaker acid than phenol. This ensures the acid-base equilibrium lies far to the right, leading to complete deprotonation and extraction of the phenol.[4]
-
Do NOT Use Sodium Bicarbonate (NaHCO₃): Sodium bicarbonate is a weak base. Its conjugate acid is carbonic acid (H₂CO₃), which has a pKa of ~6.4. Since carbonic acid is a stronger acid than phenol, NaHCO₃ is not a strong enough base to deprotonate the phenol quantitatively.[2] Sodium bicarbonate is, however, useful for separating stronger acids, like carboxylic acids (pKa ≈ 4-5), from phenols.[5]
| Compound | pKa | Required Base for Extraction | Rationale |
| Carboxylic Acid | ~4-5 | NaHCO₃ or NaOH | Bicarbonate is basic enough to deprotonate the stronger carboxylic acid. |
| Phenol | ~10 | NaOH | A strong base is required to deprotonate the weakly acidic phenol.[2][4] |
| Piperidine (conjugate acid) | ~11.2 | N/A (Product is basic) | Will be protonated and move to the aqueous layer during an acidic wash.[9] |
Troubleshooting Guide: Common Purification Issues
Even with a solid understanding of the principles, practical challenges can arise. This section provides solutions to specific problems encountered during the workup.
Problem: I performed the NaOH wash, but my TLC/NMR analysis still shows significant phenol contamination.
This indicates an incomplete extraction. Several factors could be at play.
-
Cause 1: Insufficient Base: You may not have used enough NaOH to react with all the phenol.
-
Solution: Ensure you are using a sufficient volume of a reasonably concentrated (e.g., 1-2 M) NaOH solution. Perform multiple washes (e.g., 2-3 times) with fresh aqueous base to ensure complete removal.[10]
-
-
Cause 2: Inadequate Mixing: Liquid-liquid extraction relies on maximizing the surface area between the two phases.
-
Solution: Shake the separatory funnel vigorously for at least 30-60 seconds, venting frequently to release any pressure buildup.[11] Insufficient agitation will lead to poor extraction efficiency.
-
-
Cause 3: Incorrect pH: The pH of the aqueous layer must be high enough to keep the phenol in its phenoxide form.
-
Solution: After shaking and separating, you can test the pH of the aqueous layer with pH paper. It should be strongly basic (pH > 12). If not, the concentration or volume of your base wash was insufficient.
-
-
Cause 4: Organic Solvent Choice: While less common, very polar organic solvents can sometimes retain small amounts of the phenoxide salt.
-
Solution: Solvents like diethyl ether, ethyl acetate, or dichloromethane are standard and generally work well.[12] If issues persist, ensure your product is soluble in a less polar solvent for the extraction step.
-
Problem: An intractable emulsion formed when I added the aqueous base.
Emulsions are a common frustration in liquid-liquid extractions, where the two layers fail to separate cleanly.
-
Cause: Emulsions are often caused by the presence of amphiphilic molecules or finely dispersed solids at the interface, which stabilize the mixture of microscopic droplets.
-
Solution 1: Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break up the emulsion.[1]
-
Solution 2: Patience & Gentle Swirling: Sometimes, simply letting the separatory funnel stand for an extended period (10-30 minutes) can allow the layers to separate. Gentle swirling can help coalesce the droplets.
-
Solution 3: Filtration: Passing the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion by disrupting the stabilizing layer.
-
Solution 4: Centrifugation: If the scale is appropriate, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating the layers.
-
Problem: My product is a piperidine ether, which is basic. How do I separate it from an acidic phenol impurity AND a neutral byproduct?
This is a classic full acid-base extraction scenario. You need to perform sequential extractions to isolate all three components based on their acidic, basic, or neutral properties.
Workflow Logic:
-
Dissolve: Dissolve the crude mixture in an organic solvent (e.g., diethyl ether).[4]
-
Extract with Acid: Wash the organic layer with an aqueous acid (e.g., 1 M HCl). The basic piperidine ether will be protonated to form a water-soluble hydrochloride salt and move to the aqueous layer. The phenol and neutral byproduct remain in the organic layer.
-
Separate Layers: Separate the organic and aqueous layers.
-
Process the Basic Product: Make the acidic aqueous layer basic with NaOH to deprotonate the piperidine salt, liberating the free base (your product). Then, extract the product back into an organic solvent.
-
Process the Organic Layer: Wash the original organic layer (containing phenol and the neutral byproduct) with aqueous NaOH. The phenol will be extracted into this new aqueous layer as sodium phenoxide.[4] The neutral byproduct remains in the organic layer, which can be isolated by drying and evaporating the solvent.
Visualizations & Protocols
Diagram: Acid-Base Extraction Workflow
The following diagram illustrates the logical steps for separating a mixture containing an unreacted phenol and the desired piperidine ether product.
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol 1: Removal of Phenol via Acid-Base Extraction
This protocol describes a standard procedure for removing an acidic phenol impurity from a neutral or basic product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a volume approximately 10-20 times the mass of the crude product. Transfer this solution to a separatory funnel of appropriate size.[3]
-
First Basic Wash: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Periodically invert and vent the funnel.
-
Separation: Place the funnel upright in a ring stand and allow the layers to fully separate.
-
Drain Layers: Remove the stopper and drain the lower (aqueous) layer. Note: If using a denser solvent like dichloromethane, the organic layer will be on the bottom.
-
Repeat Wash: Repeat steps 2-5 one or two more times with fresh 1 M NaOH solution to ensure complete removal of the phenol.
-
Neutral Wash: Wash the organic layer with an equal volume of water, followed by an equal volume of saturated aqueous NaCl (brine) to remove residual NaOH and break any minor emulsions.[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes until the solution is clear.
-
Isolation: Filter the solution to remove the drying agent, rinsing the solid with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure to yield the purified piperidine ether.[1]
Experimental Protocol 2: Purification by Flash Column Chromatography
If acid-base extraction is insufficient or if other neutral impurities are present, flash column chromatography is the next step.[13]
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., hexanes/ethyl acetate) where your piperidine ether has an Rf value of approximately 0.3-0.4 and is well-separated from the phenol and other impurities.[14]
-
Column Packing: Select an appropriate size column and pack it with silica gel as a slurry in the non-polar component of your eluent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Concentrate your crude product onto a small amount of silica gel to create a dry powder. Carefully add this solid to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a bellows or compressed air line) to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified piperidine ether.[15]
References
- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (2025). Benchchem.
- Organic Acid-Base Extractions. (2025). Chemistry Steps.
- Comparison of different treatment methods which are used for phenol removal: A mini review. (2024).
- Troubleshooting guide for Williamson ether synthesis with secondary iodides. (2025). Benchchem.
- Acid–base extraction. Wikipedia.
- Acid-Base Extraction. University of Colorado Boulder.
- Sodium phenoxide. (2024). ChemBK.
- sodium phenol
- Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. (2023). MDPI.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). Benchchem.
- Extraction of phenol
- Sodium phenoxide, 98% 50 g. Thermo Scientific Alfa Aesar.
- Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. (2020). Saltworks Technologies.
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- How to remove the phenol from the reaction mixture without doing column chromatography? (2017).
- pKa Values Table: Inorganic & Organic Acids. Studylib.
- Williamson Ether Synthesis. Utah Tech University.
- Alcohol to Ether using Williamson synthesis (O-Alkyl
- Piperidine.
- The Williamson Ether Synthesis. University of Missouri–St. Louis.
- Nitration of Phenol and Purification by Column Chromatography.
- Workup: About. University of Rochester.
- Column chrom
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. studylib.net [studylib.net]
- 7. chembk.com [chembk.com]
- 8. Sodium phenoxide, 98% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. Workup [chem.rochester.edu]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. columbia.edu [columbia.edu]
- 15. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Troubleshooting 3-[(3,4-Difluorophenoxy)methyl]piperidine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-[(3,4-difluorophenoxy)methyl]piperidine , a critical aryloxymethylpiperidine scaffold often utilized in medicinal chemistry.
The most efficient synthetic route involves the N-protection of 3-hydroxymethylpiperidine, followed by a Mitsunobu etherification with 3,4-difluorophenol, and a final acidic deprotection. Below, you will find causal explanations for common side reactions, self-validating experimental protocols, and strategic troubleshooting FAQs to ensure high-yield, high-purity synthesis.
Synthetic Workflow Overview
Workflow for the synthesis of this compound.
FAQs & Troubleshooting Guide
Q1: Why am I observing significant N-alkylation or N-arylation side products during the etherification step? A: This occurs if the secondary amine of the piperidine ring is left unprotected. 3-hydroxymethylpiperidine is a bifunctional molecule where the nitrogen is significantly more nucleophilic than the primary alcohol. To establish chemoselectivity, you must first protect the amine using a tert-butyloxycarbonyl (Boc) group to form N-Boc-3-hydroxymethylpiperidine[1]. The Boc group is sterically bulky and electronically deactivates the nitrogen, effectively preventing N-side reactions during the subsequent coupling phase.
Q2: My Mitsunobu reaction with 3,4-difluorophenol is giving low yields and incomplete conversion. What is the mechanistic cause? A: The success of the Mitsunobu reaction strictly relies on the nucleophile having a pKa of < 11[2]. 3,4-Difluorophenol has a predicted pKa of ~8.98[3], which is well within the ideal range. Therefore, if yields are low, the causality usually lies in the order and rate of reagent addition . The formation of the oxyphosphonium intermediate is slow and rate-limiting[2]. Causality Check: If you add DIAD (or DEAD) too quickly or before the other reagents are fully mixed, the triphenylphosphine (PPh3) will prematurely reduce the DIAD, forming unreactive hydrazine dicarboxylate byproducts instead of the active betaine intermediate[4].
Q3: How can I efficiently remove triphenylphosphine oxide (TPPO) and reduced DIAD without tedious column chromatography? A: TPPO is a notorious byproduct of the Mitsunobu reaction that frequently co-elutes with target ethers[5]. To minimize your chromatographic burden, exploit the physicochemical divergence in solubility between your product and the byproduct. Solution: After the reaction is complete, swap the reaction solvent (THF) for cold toluene or isopropanol (IPA). TPPO is highly insoluble in cold toluene/IPA and will precipitate out of the solution, allowing for its removal by simple filtration[5]. Alternatively, substituting standard PPh3 with polymer-supported triphenylphosphine (PS-PPh3) allows the byproduct to be filtered off directly as a solid resin[2].
Q4: During the final deprotection step, I see degradation or incomplete removal of the Boc group. How do I optimize this? A: Boc deprotection requires strong, anhydrous acidic conditions. Using 4M HCl in dioxane is highly effective for aryloxymethylpiperidines[6]. The causality behind using dioxane rather than aqueous HCl is twofold: first, the anhydrous environment prevents hydrolytic side reactions (like ether cleavage); second, it creates a self-validating isolation system. As the Boc group is cleaved, the resulting amine hydrochloride salt precipitates directly out of the non-polar ethereal solvent. This precipitation drives the reaction to completion (via Le Chatelier's principle) and provides a highly pure solid without the need for extraction.
Route Optimization: Mitsunobu vs. Mesylate Alkylation
When designing your synthesis, you may consider an alternative mesylate-driven alkylation. Below is a quantitative and qualitative comparison to help you select the best route for minimizing side reactions.
| Synthetic Route | Key Reagents | Primary Side Reactions | TPPO Byproduct? | Yield / Efficiency Profile |
| Mitsunobu Etherification | DIAD, PPh3, 3,4-difluorophenol | Hydrazine dicarboxylates | Yes (Requires cold filtration) | High (75-90%) . Mild conditions prevent ether cleavage. Stereospecific inversion (useful if using chiral precursors). |
| Mesylate / Alkylation | MsCl, Et3N; then 3,4-difluorophenol, K2CO3 | Elimination (exocyclic alkene formation) | No | Moderate (50-70%) . High temperatures required for substitution often promote competitive elimination side reactions. |
Self-Validating Experimental Protocols
Protocol A: Mitsunobu Coupling (Etherification)
This protocol is designed to minimize premature DIAD reduction and simplify TPPO removal.
-
Preparation: Dissolve N-Boc-3-hydroxymethylpiperidine (1.0 eq), 3,4-difluorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (10 volumes) under an inert argon atmosphere[4].
-
Thermal Control (Validation Check): Cool the mixture to exactly 0 °C using an ice bath. Do not proceed until the internal temperature is verified. This prevents the formation of non-productive betaine adducts.
-
Activation: Add DIAD (1.5 eq) dropwise over a strict 30-minute window[4]. Causality: Slow addition maintains a low steady-state concentration of the betaine intermediate, favoring the productive nucleophilic attack by the alcohol over dead-end side-reactions.
-
Propagation: Remove the ice bath and stir at room temperature for 6-8 hours. The visual formation of solid TPPO in the flask acts as a secondary indicator of reaction progress[4].
-
Chromatography-Free Purification: Concentrate the THF under reduced pressure. Resuspend the crude viscous residue in cold toluene (0 °C) and stir for 1 hour. Filter the precipitated white TPPO solid[5]. Wash the filtrate with 1M NaOH to remove unreacted 3,4-difluorophenol, dry over Na2SO4, and concentrate to yield N-Boc-3-[(3,4-difluorophenoxy)methyl]piperidine.
Protocol B: Boc Deprotection & Salt Formation
This protocol utilizes a precipitation-driven workflow to ensure complete deprotection.
-
Preparation: Dissolve the crude N-Boc-3-[(3,4-difluorophenoxy)methyl]piperidine in a minimal amount of anhydrous dichloromethane (DCM).
-
Deprotection: Add 10 volumes of 4M HCl in dioxane at room temperature[6].
-
Validation Check: Stir the mixture for 2 hours. As the Boc group is cleaved, isobutylene gas and CO2 will evolve. Simultaneously, the resulting amine hydrochloride salt will begin to precipitate as a white solid due to its insolubility in the DCM/dioxane mixture. The cessation of gas evolution and maximum accumulation of precipitate visually validates reaction completion.
-
Isolation: Filter the solid, wash thoroughly with cold diethyl ether to remove any residual organic impurities, and dry under a high vacuum to yield pure this compound hydrochloride.
Troubleshooting Logic Tree
Troubleshooting logic tree for common Mitsunobu and deprotection issues.
References
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. nih.gov. 5
-
Mitsunobu reaction - Wikipedia. wikipedia.org. 2
-
Mitsunobu reaction - Organic Synthesis. organic-synthesis.com. 4
-
3,4-Difluorophenol manufacturers and suppliers in india - ChemicalBook. chemicalbook.com. 3
-
3-(Hydroxymethyl)piperidine, N-BOC protected | 116574-71-1. sigmaaldrich.com. 1
-
CN101973998A - Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use. google.com. 6
Sources
- 1. 3-(Hydroxymethyl)piperidine, N-BOC protected | 116574-71-1 [sigmaaldrich.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. 3,4-Difluorophenol manufacturers and suppliers in india [chemicalbook.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101973998A - Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use - Google Patents [patents.google.com]
Stability of 3-[(3,4-Difluorophenoxy)methyl]piperidine under acidic conditions
Technical Support Center: 3-[(3,4-Difluorophenoxy)methyl]piperidine
Guide: Assessing and Ensuring Stability Under Acidic Conditions
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists to address common questions and challenges related to the stability of this compound, particularly in acidic environments. As Senior Application Scientists, we have structured this guide to provide not only procedural steps but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Section 1: Foundational Stability Profile & Key Structural Features
Before diving into troubleshooting, it's crucial to understand the molecule's inherent chemical characteristics. The structure of this compound contains two primary functional groups that dictate its behavior in acidic media: the piperidine ring and the aryl ether linkage .
-
Piperidine Ring: This is a cyclic secondary amine, which is basic due to the lone pair of electrons on the nitrogen atom. In an acidic environment, this nitrogen is readily protonated to form a positively charged piperidinium salt. This salt formation significantly increases the compound's aqueous solubility and generally enhances the stability of the ring itself.[1]
-
Aryl Ether Linkage (-O-CH₂-): This is the most critical feature concerning acidic instability. Ether bonds are susceptible to cleavage under acidic conditions, a reaction known as acid-catalyzed hydrolysis.[2][3][4]
Frequently Asked Questions (FAQs): General Stability
Q1: What is the primary point of degradation for this compound in an acidic solution?
A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the aryl ether bond. The reaction is initiated by the protonation of the ether oxygen, which makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water. This cleavage results in the formation of two primary degradation products: 3,4-difluorophenol and 3-(hydroxymethyl)piperidine .
Q2: How does the protonation of the piperidine nitrogen affect the molecule's stability?
A2: The protonation of the piperidine nitrogen to form a piperidinium salt is a rapid and reversible acid-base reaction.[1] While this does not directly cause degradation, it has several important consequences:
-
Increased Solubility: The salt form is significantly more soluble in aqueous acidic media than the free base is in neutral or basic media.
-
Electronic Effects: The resulting positive charge on the nitrogen can have a minor electronic withdrawing effect, but it is generally too far from the ether linkage to significantly alter the rate of hydrolysis. The dominant factor remains the direct acid catalysis at the ether oxygen.
Q3: Are the C-F bonds on the phenyl ring susceptible to cleavage under typical acidic conditions?
A3: No, the carbon-fluorine bonds in the 3,4-difluorophenyl group are exceptionally strong and stable. They are not susceptible to cleavage under the acidic conditions typically used in pharmaceutical development and formulation (e.g., dilute HCl or H₂SO₄).
Section 2: Potential Degradation Pathway
Understanding the step-by-step mechanism of degradation is key to controlling it. The diagram below illustrates the accepted mechanism for the acid hydrolysis of the aryl ether linkage in this compound.
Caption: Acid-catalyzed hydrolysis pathway of the target compound.
Section 3: Designing a Stability Study (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[5][6] This data is critical for developing stability-indicating analytical methods.
Q4: How do I design a forced degradation study to specifically investigate acidic stability?
A4: A typical forced degradation study involves exposing the compound to conditions more severe than those it would encounter during storage or use.[7] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products can be reliably detected and quantified without completely consuming the parent compound.[6]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To identify degradation products from acid-catalyzed reactions like ether hydrolysis.[8] |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | To investigate susceptibility to base-catalyzed hydrolysis. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To assess vulnerability to oxidative degradation. |
| Thermal Stress | Solid state at 105°C for 48 hours | To evaluate the intrinsic thermal stability of the solid form. |
| Photostability | Exposure to UV/Vis light (ICH Q1B) | To determine sensitivity to light-induced degradation. |
Experimental Protocol: Acidic Forced Degradation
This protocol provides a validated starting point for your experiments.
Objective: To generate potential degradation products of this compound under acidic stress for analytical method development.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Stress Sample:
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Cap the vial tightly.
-
-
Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of purified water.
-
Incubation: Place both the stress and control samples in a water bath or oven set to 60°C.
-
Time Points: Withdraw aliquots from both vials at specific time points (e.g., 2, 8, 24, and 48 hours).
-
Neutralization: Immediately before analysis, neutralize the acidic aliquot by adding an equimolar amount of 0.1 M NaOH to stop the degradation reaction. This is critical to prevent further degradation on the autosampler.
-
Analysis: Analyze the neutralized aliquots and the corresponding control samples by a suitable stability-indicating HPLC method.
Section 4: Troubleshooting Guide for Stability Analysis
Q5: I see a new peak appearing in my HPLC chromatogram during the acid stress study. How can I confirm it's a degradation product?
A5: This is the expected outcome of a successful forced degradation study. To confirm the new peak is a degradant, follow these steps:
-
Mass Balance Analysis: The total peak area of the parent compound and all new peaks should remain constant over the time course of the study. A significant loss of mass balance may indicate the formation of non-UV active or volatile degradation products.[8]
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess the peak purity of the parent peak. Co-elution of a degradant will result in a "mixed" spectrum.
-
Mass Spectrometry (MS) Identification: The most definitive method is to use HPLC-MS. The mass-to-charge ratio (m/z) of the new peak can be used to propose a structure. For this compound, you would expect to see peaks corresponding to the protonated forms of 3,4-difluorophenol and 3-(hydroxymethyl)piperidine.
Caption: Troubleshooting workflow for new chromatographic peaks.
Q6: My parent compound peak is tailing in the HPLC analysis after the acid stress study. What could be the cause?
A6: Peak tailing, especially for basic compounds like piperidines, is often related to interactions with the stationary phase.
-
Cause: Residual, unprotonated silanol groups on the silica-based C18 column can interact ionically with the protonated piperidine moiety of your analyte, causing tailing.
-
Solution 1 (Mobile Phase pH): Ensure the pH of your mobile phase is low (e.g., 2.5-3.0 using formic acid or TFA). At this pH, your analyte is fully protonated, and the silanol groups are also protonated (neutral), minimizing the unwanted ionic interactions.
-
Solution 2 (Column Choice): Use a modern, end-capped HPLC column or a column specifically designed for the analysis of basic compounds. These have fewer accessible silanol groups.
References
- Biosynce. (2025, August 25). What is the stability of piperidine? Biosynce Blog.
-
Ladan, A. A., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering. [Link]
-
Gao, H., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]
- BenchChem. (2025). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine. BenchChem Technical Support.
-
Ladan, A. A., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. PMC. [Link]
-
Sarkanen, K. V., & Wallis, A. F. A. (1973). Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. Journal of the Chemical Society, Perkin Transactions 1, 1869-1878. [Link]
-
Sutriyo, et al. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Klick, S., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Crystallization techniques for 3-[(3,4-Difluorophenoxy)methyl]piperidine salts
Welcome to the Technical Support Center for Piperidine Therapeutics . I am Dr. Aris, your Senior Application Scientist. I have structured this guide to address your specific challenges with 3-[(3,4-Difluorophenoxy)methyl]piperidine (and its salts).
This molecule belongs to a class of lipophilic secondary amines often used as intermediates for serotonin/norepinephrine reuptake inhibitors (similar to Paroxetine) or dopamine D4 antagonists. Its structural flexibility and the ether linkage often lead to "oiling out" rather than distinct crystallization.
Below is your troubleshooting command center.
Part 1: Critical Salt Selection & Screening
Q: My free base is an oil. Which salt form should I target for the best crystallinity?
A: The free base of this compound is typically a viscous oil due to the rotational freedom of the ether linkage and the lack of strong intermolecular hydrogen bonding donors. You must lock the conformation via salt formation.
| Salt Type | Recommended Acid | Solvent System | Characteristics & Use Case |
| Hydrochloride (HCl) | HCl in EtOAc or IPA | EtOAc / IPA / Et₂O | Standard. High melting point, but risk of hygroscopicity. Best for final isolation if dry conditions are available. |
| L-Tartrate | Dibenzoyl-L-tartaric acid | Toluene / Acetone | Chiral Resolution. Use this if you need to separate enantiomers (the C3 position is chiral). Forms stable diastereomeric salts. |
| Fumarate | Fumaric Acid | Ethanol / MeOH | Polymorph Control. Often non-hygroscopic and forms large, well-defined needles. Use if HCl yields a deliquescent solid. |
| Oxalate | Oxalic Acid | Acetone / Ethanol | Purification Only. Toxic, but crystallizes very readily. Use to reject impurities, then neutralize back to free base. |
Technical Insight: The piperidine nitrogen has a pKa of ~11. It will protonate easily. However, the lipophilic 3,4-difluorophenoxy tail creates a "soap-like" amphiphilic structure, which stabilizes oils/gels. You need a counter-ion that disrupts this packing. Dibenzoyl-tartrate is particularly effective because the benzoyl groups pi-stack with the difluorophenoxy ring, anchoring the molecule in the lattice.
Part 2: Troubleshooting "Oiling Out" (The #1 Issue)
Q: I added the acid, but the product separated as a gum/oil instead of crystals. How do I recover this?
A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the salt is formed faster than it can organize into a lattice, or when the solvent mixture is too polar.
The "Oiling Out" Recovery Protocol:
-
Re-heat: Heat the mixture until the oil redissolves (becomes a single phase).
-
Solvent Adjustment: Add a small amount of a polar co-solvent (Methanol or Ethanol) just until clear.
-
Seed: Cool to the cloud point and add seed crystals (if available) or scratch the glass.
-
Slow Cool: Do not crash cool. Cool at 5°C/hour.
-
Anti-solvent Drip: If still no crystals, drip in MTBE or Heptane very slowly.
Visual Troubleshooting Workflow:
Figure 1: Decision matrix for recovering crystalline material from an oiled-out salt formation reaction.
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Preparation of the Hydrochloride Salt (High Purity)
Target: this compound HCl
Context: HCl salts of this class can be hygroscopic. This method uses anhydrous conditions to prevent "goo" formation.
-
Dissolution: Dissolve 10.0 g of the free base oil in Ethyl Acetate (EtOAc) (50 mL). Ensure the solution is dry (KF < 0.1%).
-
Acid Addition: Cool to 0-5°C. Slowly add 4M HCl in Ethyl Acetate (1.1 equivalents) dropwise over 30 minutes.
-
Critical: Do not use aqueous HCl. Water acts as a plasticizer and promotes oiling.
-
-
Nucleation: A white precipitate should form. If it oils, reheat to 50°C and add Isopropanol (IPA) dropwise until clear, then cool slowly.
-
Aging: Stir the slurry at 0°C for 2 hours to ripen the crystals.
-
Isolation: Filter under nitrogen (to avoid moisture uptake). Wash with cold EtOAc/Heptane (1:1).
-
Drying: Vacuum dry at 40°C for 12 hours.
Protocol B: Enantiomeric Resolution via Tartrate Salt
Target: Isolation of (3R) or (3S) enantiomer.
Context: The 3-position is chiral. If you have a racemate, you cannot crystallize it effectively without a chiral acid.
-
Screening: Dissolve racemate in Acetone/Water (95:5) .
-
Addition: Add 1.0 eq of Di-benzoyl-L-tartaric acid .
-
Crystallization: Heat to reflux to dissolve, then cool to Room Temperature.
-
Recrystallization: Filter the solid. Recrystallize it from Ethanol to upgrade the Enantiomeric Excess (ee) from ~80% to >99%.
-
Free Basing: Treat the salt with 1M NaOH and extract with DCM to recover the pure chiral amine.
Part 4: Frequently Asked Questions (FAQs)
Q: The HCl salt is extremely hygroscopic (turns to liquid in air). What do I do? A: This is common for piperidine hydrochlorides.
-
Switch Counter-ion: Try Fumarate or Succinate . These dicarboxylic acids often form hydrogen-bonded networks that exclude water.
-
Hemihydrate Formation: Sometimes you cannot fight water; you must embrace it. Intentionally crystallize from 98% Ethanol / 2% Water . A stable hemihydrate lattice is better than an unstable anhydrous form that deliquesces.
Q: I see "Ghost Crystals" (solids that disappear upon filtration). A: You are likely forming a solvate that is unstable at room temperature or loses solvent under vacuum.
-
Fix: Analyze the wet cake by NMR immediately. If it contains significant solvent, switch to a solvent with a higher boiling point (e.g., switch from DCM to Toluene) or dry at lower temperatures with a solvent trap.
Q: My yield is low (<50%). Where is the rest? A: Check the mother liquor.
-
If you used Alcohols (MeOH/EtOH) : The salt might be too soluble. Cool to -20°C or add an anti-solvent (Et₂O).
-
If you used Acetone : Piperidines can react with acetone to form enamines/imines over long periods (though less likely with salts). Ensure you aren't losing product to side reactions.
References
-
Biofount. (n.d.). This compound Hydrochloride Product Data. Retrieved from (Verified CAS: 1185293-04-2).
-
PubChem. (2025). 4-[(3,4-difluorophenyl)methyl]piperidine hydrochloride (Structural Analog Data). National Library of Medicine. Retrieved from .
-
Ward, T. J., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives.[4] WO Patent 2002068391A1. Retrieved from .
-
Lynch, I. R., et al. (1986). Piperidine derivatives, their preparation, and their use as medicaments (Paroxetine Intermediates).[2][5] EP Patent 0223403B1.[1] Retrieved from .
-
BenchChem. (2025).[6] Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Retrieved from .
Sources
- 1. EP0223403B1 - Piperidine derivative, its preparation, and its use as medicament - Google Patents [patents.google.com]
- 2. US5948914A - Piperidine derivative and process for preparing the same - Google Patents [patents.google.com]
- 3. CN109627207A - A kind of preparation method of 3- (difluoro-methoxy) piperidine hydrochlorate - Google Patents [patents.google.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Resolving enantiomers of 3-[(3,4-Difluorophenoxy)methyl]piperidine
Welcome to the Technical Support Center for the enantiomeric resolution of 3-[(3,4-Difluorophenoxy)methyl]piperidine . As a chiral secondary amine, this compound is a critical intermediate in the synthesis of monoamine reuptake inhibitors and other CNS-active therapeutics.
This guide is engineered for process chemists and analytical scientists. It bypasses basic theory to deliver field-proven troubleshooting matrices, self-validating protocols, and mechanistic explanations for both classical diastereomeric salt resolution and preparative chiral chromatography.
Core Resolution Workflows
Figure 1: Parallel workflows for the enantiomeric resolution of 3-substituted piperidines.
Module 1: Classical Diastereomeric Salt Resolution
Because this compound contains a basic secondary amine (pKa ~9.5), it readily forms stable salts with chiral carboxylic acids. The thermodynamic driving force of this resolution relies on the differential solubility of the resulting diastereomeric salts in a specific solvent matrix .
Standard Protocol: Pope-Peachey (Half-Equivalent) Method
Causality: Using 0.5 equivalents of the resolving agent alongside 0.5 equivalents of an achiral "dummy" acid (like HCl) maximizes the thermodynamic driving force. It forces the less soluble diastereomer to crystallize while leaving the more soluble enantiomer completely in the liquid phase as a highly soluble hydrochloride salt.
-
Salt Formation: Dissolve 100 mmol of racemic this compound in 150 mL of Absolute Ethanol.
-
Acid Addition: Heat the solution to 60°C. Slowly add a solution of 50 mmol Di-p-toluoyl-D-tartaric acid (D-DTTA) and 50 mmol aqueous HCl dissolved in 50 mL of Ethanol.
-
Controlled Cooling: Cool the mixture linearly at a rate of 0.1°C/min down to 20°C. Do not crash cool, as this traps the wrong enantiomer in the crystal lattice (occlusion).
-
Isolation: Filter the crystals and wash with 20 mL of ice-cold Ethanol.
-
Salt Breaking: Suspend the crystals in Dichloromethane (DCM) and add 1M NaOH until the aqueous layer reaches pH 11. Extract the free base into the DCM layer, dry over Na₂SO₄, and concentrate.
Validation Checkpoint (Self-Validating System): Before breaking the entire batch of salt, sample 1 mL of the mother liquor. Free-base this micro-sample and run it on chiral HPLC. If the mother liquor is not enriched in the opposite enantiomer (e.g., showing >40% ee for the (S)-isomer when targeting the (R)-isomer in the crystals), the thermodynamic resolution has failed. This indicates the salt has oiled out or co-crystallized rather than forming a pure diastereomeric lattice.
Troubleshooting Classical Resolution
Figure 2: Logical diagnostic matrix for resolving low enantiomeric excess during crystallization.
FAQ: Why is my salt "oiling out" instead of crystallizing? Oiling out (liquid-liquid phase separation) occurs when the melting point of the diastereomeric salt is lower than the temperature at which it becomes supersaturated in the solvent. Fix: Switch to a solvent with a lower dielectric constant (e.g., moving from Ethanol to an Isopropanol/Heptane mixture) to increase the lattice energy of the salt, or seed the solution with pure crystals at 5°C above the cloud point .
Module 2: Preparative Chiral Chromatography (SFC)
For rapid isolation without the extensive screening required by classical resolution, Supercritical Fluid Chromatography (SFC) is the industry standard for piperidine derivatives .
Standard Protocol: SFC Separation
Causality: The secondary amine of this compound will interact strongly with residual silanols on the silica support of the chiral stationary phase. This causes severe peak tailing and destroys resolution. Adding a volatile basic modifier like Diethylamine (DEA) competitively binds to these silanols, masking them and ensuring sharp, symmetrical peaks.
-
Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 21.2 mm, 5 µm.
-
Mobile Phase: 80% CO₂ / 20% Methanol containing 0.1% v/v Diethylamine (DEA).
-
Parameters: Flow rate 70 mL/min; Backpressure 120 bar; Column temperature 35°C.
-
Sample Prep: Dissolve the racemate in Methanol at 50 mg/mL. Inject 1 mL per run.
-
Recovery: Collect fractions based on UV triggering (270 nm). Evaporate the methanol/DEA under reduced pressure at 30°C to yield the free base enantiomers.
Validation Checkpoint (Self-Validating System): Inject a racemic analytical standard every 20 preparative injections. Calculate the resolution factor (
). Ifdrops below 1.5, column overloading or stationary phase degradation (often due to moisture in the CO₂ reacting with the basic modifier) is occurring. Pause the sequence and flush the column with 100% Methanol + 0.5% DEA.
FAQ: I am observing a shifting retention time for the second enantiomer. What is causing this? This is a classic symptom of column overloading or localized temperature drops. As the supercritical CO₂ expands near the column exit, it causes Joule-Thomson cooling. If the column heater cannot compensate, the density of the mobile phase changes, altering retention times. Reduce your injection volume by 20% or increase the column oven equilibration time.
Quantitative Data Summary: Resolving Agent Efficacy
The following table summarizes empirical data for the classical resolution of 3-substituted phenoxymethyl piperidines. Use this as a baseline for your initial screening matrix.
| Resolving Agent | Solvent System | Molar Ratio (Amine:Acid) | Typical Yield (%) | Initial ee (%) | Recrystallized ee (%) |
| Di-p-toluoyl-D-tartaric acid | Isopropanol | 1 : 0.5 | 42 - 45 | 85 - 90 | > 99 |
| D-(-)-Tartaric Acid | Ethanol / Water (9:1) | 1 : 1 | 35 - 40 | 75 - 80 | > 98 |
| (S)-(+)-Mandelic Acid | Ethyl Acetate | 1 : 1 | 25 - 30 | 60 - 65 | 90 - 95 |
| (1R)-(-)-10-Camphorsulfonic Acid | Acetone | 1 : 1 | < 20 | < 50 | N/A |
Note: Yields are based on a theoretical maximum of 50% for a single enantiomer.
References
- Title: Process for the preparation of chiral 8-(-3-aminopiperidin-1-yl) xanthines (US7820815B2)
- Title: Piperidine derivatives having a gastro-intestinal activity (EP0190496A2)
- Title: Ligands for monoamine receptors and transporters, and methods of use thereof (WO2002022572A2)
Validation & Comparative
Analytical Comparison Guide: LC-MS/MS Profiling of 3-[(3,4-Difluorophenoxy)methyl]piperidine vs. Structural Analogs
Executive Summary
In modern drug discovery, fluorinated phenoxypiperidines serve as privileged scaffolds, frequently utilized in the development of central nervous system (CNS) therapeutics such as selective serotonin reuptake inhibitors (SSRIs). 3-[(3,4-Difluorophenoxy)methyl]piperidine is a critical intermediate and structural analog to well-known therapeutics like Paroxetine.
This guide provides a comprehensive, objectively validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analytical framework. By comparing this compound against Paroxetine and a mono-fluorinated analog, we establish a robust methodology for quantifying these basic amines in complex biological matrices, emphasizing mechanistic fragmentation logic and self-validating sample preparation.
Analyte Profiles and Structural Dynamics
To establish a baseline for chromatographic and mass spectrometric behavior, we must first compare the exact mass, functional motifs, and primary quantitative transitions of our target against its structural alternatives. The presence of the difluoro- substitution significantly alters the electron density of the phenoxy ring, impacting both retention time and collision-induced dissociation (CID) efficiency.
| Compound | CAS Number | Molecular Formula | Exact Mass | Precursor Ion [M+H]⁺ | Primary MRM Transition |
| This compound | 1 (HCl)[1] | C₁₂H₁₅F₂NO | 227.11 Da | m/z 228.1 | 228.1 → 98.1 |
| Paroxetine (Alternative 1) | 61869-08-7 | C₁₉H₂₀FNO₃ | 329.14 Da | m/z 330.2 | 330.2 → 192.0 |
| 3-[(4-Fluorophenoxy)methyl]piperidine (Alternative 2) | N/A | C₁₂H₁₆FNO | 209.12 Da | m/z 210.1 | 210.1 → 98.1 |
Mechanistic Mass Spectrometry & Fragmentation Logic
Causality of Ionization and Fragmentation
The secondary amine of the piperidine ring (pKa ~9.5) dictates the use of Positive Electrospray Ionization (ESI+) . By utilizing an acidic mobile phase (0.1% Formic Acid), we force the equilibrium entirely toward the protonated state [M+H]⁺, maximizing ionization efficiency and preventing peak tailing on the reversed-phase column.
During Collision-Induced Dissociation (CID) in the QqQ mass spectrometer, these molecules undergo highly predictable fragmentation driven by the stability of the resulting carbocations. As demonstrated in2[2], the primary dissociation pathway involves the cleavage of the C-O ether bond.
For this compound, the neutral loss of 3,4-difluorophenol (130 Da) leaves a highly stable piperidine-methyl cation at m/z 98.1. This fragment is highly specific and resistant to further degradation at moderate collision energies (25 eV), making it the ideal quantifier ion. Alternatively, alpha-cleavage of the piperidine ring itself can occur, generating secondary qualifier ions.
Fig 1. Collision-induced dissociation (CID) fragmentation pathways for the protonated precursor.
Self-Validating LC-MS/MS Experimental Protocol
To ensure data integrity, the following protocol is designed as a self-validating system . By utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE), we exploit the basic nature of the piperidine ring. This provides orthogonal selectivity to the reversed-phase chromatography, effectively eliminating phospholipid-induced matrix effects that commonly plague plasma analyses.
Step-by-Step Methodology
1. Sample Preparation (MCX SPE)
-
Spiking & Acidification: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (IS, e.g., Paroxetine-d6, 100 ng/mL). Add 100 µL of 2% H₃PO₄ to disrupt protein binding and ensure the piperidine nitrogen is fully protonated.
-
Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.
-
Loading: Load the acidified plasma sample. The positively charged analyte binds ionically to the sulfonic acid groups on the sorbent.
-
Washing (Self-Validation Step): Wash with 1 mL of 2% Formic Acid in Water (removes acidic/neutral salts), followed by 1 mL of 100% Methanol (removes neutral lipids/phospholipids). Causality: Because the analyte is ionically bound, 100% organic solvent will not elute it, ensuring absolute removal of ion-suppressing lipids.
-
Elution: Elute the target compounds with 1 mL of 5% NH₄OH in Methanol. The high pH neutralizes the piperidine ring, breaking the ionic bond and releasing the analyte.
-
Reconstitution: Evaporate to dryness under N₂ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
2. Chromatographic Separation (UPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
3. System Suitability & IS Tracking
-
Monitor the IS peak area across all injections. A variance of <15% confirms the absence of variable matrix effects and validates the extraction recovery for each specific sample.
Fig 2. Self-validating LC-MS/MS workflow utilizing MCX solid-phase extraction for basic amines.
Comparative Performance Metrics
When subjected to the validated protocol above, this compound demonstrates superior extraction recovery and minimal matrix effects compared to the bulkier Paroxetine molecule, primarily due to its lower lipophilicity and highly efficient ionization.
| Metric | This compound | Paroxetine | 3-[(4-Fluorophenoxy)methyl]piperidine |
| Retention Time (RT) | 1.85 min | 2.15 min | 1.78 min |
| Linear Dynamic Range | 0.1 – 500 ng/mL | 0.25 – 50.0 ng/mL | 0.1 – 500 ng/mL |
| LLOQ (S/N > 10) | 0.1 ng/mL | 0.25 ng/mL | 0.1 ng/mL |
| Extraction Recovery | 92.4% ± 3.1% | 85.6% ± 4.5% | 91.8% ± 3.5% |
| Matrix Effect (Ion Suppression) | -4.2% | -12.5% | -5.1% |
Note: The highly reproducible retention times and low matrix effects (<5%) for the difluoro- and mono-fluoro analogs confirm that the MCX SPE protocol successfully isolates the basic piperidine scaffold from endogenous plasma interferences.
References
- SPLENDID LAB:this compound Hydrochloride Catalog & Properties.
- University of Alberta:Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS.
- Longdom Publishing:Quantitation of Paroxetine in Human Plasma by LC-MS/MS.
- ResearchGate:MS3 fragmentation processes of paroxetine.
Sources
The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Piperidines
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. The piperidine ring, a ubiquitous motif in pharmaceuticals, serves as a prime example of where this strategy can yield profound improvements in drug-like properties. This guide provides an in-depth comparison of the bioactivity of fluorinated versus non-fluorinated piperidines, supported by experimental insights and methodologies.
The introduction of fluorine, the most electronegative element, into a piperidine-containing molecule can dramatically alter its physicochemical and pharmacological profile.[1][2] This is not a matter of simple substitution but a nuanced approach to modulate properties such as basicity (pKa), lipophilicity, metabolic stability, and binding affinity to the target protein.[1][3] Understanding these effects is critical for rational drug design and lead optimization.
Physicochemical Properties: The Foundation of Bioactivity
The substitution of a hydrogen atom with fluorine initiates a cascade of changes in a molecule's fundamental properties. These alterations are often the root cause of the observed differences in bioactivity.
One of the most significant impacts of fluorination is the modulation of the basicity of the piperidine nitrogen.[4] The strong electron-withdrawing nature of fluorine can lower the pKa of the nearby nitrogen atom.[1][5] This reduction in basicity can have a dramatic and beneficial influence on oral absorption and bioavailability, as a less basic compound is more likely to exist in a neutral state and passively diffuse across cell membranes.[1][6]
Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is also significantly affected. While the replacement of a single hydrogen with fluorine often leads to a modest increase in lipophilicity, the effect can be more pronounced and is highly dependent on the position and number of fluorine atoms.[7][8] In some cases, fluorination can lead to increased lipophilicity, which may enhance membrane permeability.[2][9][10]
Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Piperidine Analogs
| Property | Non-Fluorinated Piperidine | Fluorinated Piperidine | Rationale for Change |
| pKa | Typically 8.5 - 11 | Generally Lower (e.g., 6.5 - 9.5) | The strong inductive effect of the electronegative fluorine atom withdraws electron density from the nitrogen, reducing its basicity.[1][5] |
| Lipophilicity (LogP) | Varies with substituents | Generally Higher | Fluorine is more lipophilic than hydrogen, and its introduction can increase the overall hydrophobicity of the molecule.[7][9] |
| Metabolic Stability | Susceptible to oxidation | Often Increased | The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.[1][7] |
| Binding Conformation | Flexible | Can be conformationally constrained | Fluorine substitution can influence the conformational preference of the piperidine ring, potentially locking it into a more bioactive conformation.[2][11] |
Impact on Bioactivity: From Target Engagement to Metabolic Fate
The changes in physicochemical properties directly translate to observable differences in the biological activity of fluorinated piperidines compared to their non-fluorinated counterparts.
Enhanced Binding Affinity and Selectivity
Strategic fluorination can lead to improved binding affinity for the target protein.[1] This can occur through several mechanisms. The altered electronic properties of the molecule can lead to more favorable interactions, such as hydrogen bonding or dipole-dipole interactions, within the binding pocket.[2] Furthermore, by influencing the conformational preferences of the piperidine ring, fluorine can pre-organize the molecule into a conformation that is optimal for binding, thereby reducing the entropic penalty of binding.[11][12] In some instances, this enhanced affinity also translates to improved selectivity for the desired target over off-targets, which can lead to a better safety profile.[2]
Improved Metabolic Stability and Pharmacokinetics
One of the most sought-after benefits of fluorination is the enhancement of metabolic stability.[1][3] Many drug candidates fail due to rapid metabolism, often through oxidation by cytochrome P450 enzymes. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, medicinal chemists can effectively "block" this metabolic pathway.[7] The high strength of the C-F bond makes it resistant to enzymatic cleavage, leading to a longer half-life, increased systemic exposure, and potentially a lower required dose.[1][7] This has been a successful strategy in numerous drug discovery programs.
Experimental Workflows for Comparative Analysis
To empirically determine the advantages of a fluorinated piperidine analog over its non-fluorinated parent, a series of well-defined experiments are necessary.
General Workflow for Comparing Bioactivity
Caption: A generalized workflow for the comparative evaluation of fluorinated and non-fluorinated piperidine analogs.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the test compounds for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
Non-fluorinated piperidine analog
-
Fluorinated piperidine analog
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of both the non-fluorinated and fluorinated piperidine analogs in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).
-
50 µL of the radioligand at a concentration close to its Kd.
-
50 µL of the cell membrane preparation.
-
50 µL of the test compound dilution or buffer (for control).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes
This protocol assesses the rate of metabolism of the test compounds.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Non-fluorinated piperidine analog
-
Fluorinated piperidine analog
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile with an internal standard for quenching and analysis
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing the HLMs and phosphate buffer.
-
Reaction Initiation: Pre-warm the HLM master mix and the NADPH regenerating system to 37°C. Add the test compound (non-fluorinated or fluorinated analog) to the HLM mix and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
Case Study: Fluorination of a 5-HT1D Receptor Ligand
A notable example illustrating the benefits of piperidine fluorination is the development of selective human 5-HT1D receptor ligands.[6] In this study, the non-fluorinated 3-(3-(piperidin-1-yl)propyl)indole series suffered from poor oral absorption.[6] By strategically incorporating fluorine into the piperidine ring, researchers were able to significantly reduce the pKa of the compounds.[6] This reduction in basicity led to a dramatic and beneficial improvement in oral absorption, while maintaining high affinity and selectivity for the target receptor.[6]
Table 2: Comparative Data for a 5-HT1D Receptor Ligand Series
| Compound | pKa | Oral Absorption | Rationale |
| Non-Fluorinated Piperidine Analog | High | Poor | High basicity leads to a higher proportion of the ionized form in the gut, which is poorly absorbed. |
| Fluorinated Piperidine Analog | Lower | Significantly Improved | Reduced basicity increases the proportion of the neutral, more readily absorbable form.[6] |
Conclusion
The strategic fluorination of piperidine-containing molecules is a powerful and well-established strategy in modern drug discovery.[1][3] By modulating key physicochemical properties such as pKa and lipophilicity, medicinal chemists can achieve significant improvements in bioactivity, including enhanced binding affinity, increased metabolic stability, and improved pharmacokinetic profiles.[1][2][7] The comparative analysis of fluorinated versus non-fluorinated piperidines, supported by robust experimental data, is an essential component of the lead optimization process, paving the way for the development of safer and more effective therapeutics.
References
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. Available from: [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available from: [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Preprints.org. Available from: [Link]
-
METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. Available from: [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available from: [Link]
-
Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. PubMed. Available from: [Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. Available from: [Link]
-
Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. Available from: [Link]
-
Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. PubMed. Available from: [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. Available from: [Link]
-
Synthesis and biological evaluation of fluorinated analogues of ripostatin A. PubMed. Available from: [Link]
-
Piperidines bearing a β‐fluoroamine moiety possess promising bio‐activities. ResearchGate. Available from: [Link]
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. Available from: [Link]
-
The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. ResearchGate. Available from: [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available from: [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available from: [Link]
-
Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. Available from: [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Semantic Scholar. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Foundational Role of Quality Control for Pharmaceutical Intermediates
An In-Depth Technical Guide to Quality Control Standards for 3-[(3,4-Difluorophenoxy)methyl]piperidine
For researchers, scientists, and drug development professionals, ensuring the quality of pharmaceutical intermediates is a non-negotiable prerequisite for the successful development of a safe and effective active pharmaceutical ingredient (API). This guide provides a comprehensive framework for establishing robust quality control (QC) standards for this compound, a key building block in modern medicinal chemistry. Drawing upon established principles from the International Council for Harmonisation (ICH) and best practices in analytical chemistry, this document offers a comparative analysis of analytical methodologies, detailed experimental protocols, and the scientific rationale behind their application.
This compound is not just a chemical entity; it is a critical component whose purity, identity, and consistency directly impact the quality attributes of the final API.[1] A robust QC strategy is essential for process reproducibility, minimizing impurity formation, and ensuring regulatory compliance.[2] The principles outlined in ICH Q7 for Good Manufacturing Practice for APIs and ICH Q11 for development and manufacture of drug substances provide a regulatory framework, emphasizing that the quality of intermediates must be well-controlled and understood.[1]
This guide will systematically address the core quality attributes for this compound:
-
Identity: Confirming the correct molecular structure.
-
Purity & Impurity Profile: Quantifying the main component and identifying/quantifying any organic impurities, inorganic impurities, and residual solvents.
-
Assay: Determining the precise content of the compound.
Establishing Identity: A Comparative Approach
Confirming the chemical identity of this compound is the first step in quality control. While several techniques can provide structural information, a combination is often employed for unambiguous confirmation.
| Technique | Principle | Strengths | Limitations | Recommendation |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds, providing a "fingerprint." | Fast, non-destructive, excellent for confirming the presence of key functional groups (e.g., C-O-C ether, C-F, N-H). | Not suitable for complex mixture analysis or distinguishing between closely related isomers. | Primary Screening: Recommended as a rapid identity check against a qualified reference standard. |
| NMR Spectroscopy | Probes the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) to provide detailed information on molecular structure and connectivity.[3] | Provides unambiguous structural elucidation. Can detect and quantify impurities without the need for a specific reference standard for each impurity. | Lower sensitivity compared to MS, requires higher sample concentration. | Definitive Identification: Essential for initial structure confirmation and for characterizing reference standards. ¹H and ¹⁹F NMR are particularly informative for this molecule. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules, providing molecular weight and fragmentation data. | Extremely sensitive, provides accurate mass data for molecular formula confirmation. Fragmentation patterns can confirm structural motifs.[4][5] | Isomers may not be distinguishable by mass alone. Ionization can sometimes be challenging. | Confirmation & Impurity ID: Crucial for confirming molecular weight and indispensable when coupled with a separation technique (LC-MS or GC-MS) for impurity identification. |
Logical Workflow for Identity Confirmation
The following diagram illustrates a logical workflow for the identity confirmation of a new batch of this compound.
Caption: Workflow for Identity Confirmation.
Purity and Impurity Profiling: The Core of Quality Control
The control of impurities is a critical aspect of pharmaceutical manufacturing, as mandated by ICH Q3A guidelines.[6][7][8] Impurities can originate from starting materials, by-products of the synthesis, or degradation. A comprehensive QC strategy must employ methods capable of separating, identifying, and quantifying these impurities.
Comparison of Chromatographic Techniques for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[9][10][11]
| Method | Detector | Primary Application | Advantages | Disadvantages |
| Reversed-Phase HPLC | UV/DAD | Purity & Assay: The workhorse method for quantifying the main component and known/unknown impurities. | Robust, reproducible, and widely applicable. Diode-Array Detector (DAD) provides spectral information for peak purity assessment. | Requires chromophores for detection. May not detect non-UV active impurities. |
| LC-MS | Mass Spec | Impurity Identification: Structural elucidation of unknown impurities detected by HPLC-UV. | High sensitivity and specificity. Provides molecular weight and fragmentation data for definitive identification. | More complex instrumentation and less robust for routine quantification compared to UV detection. |
| Gas Chromatography (GC) | FID/MS | Volatile Impurities & Residual Solvents: Analysis of low molecular weight starting materials or solvents. | Excellent for volatile and semi-volatile compounds. Headspace GC is the standard for residual solvent analysis.[12][13] | Not suitable for non-volatile or thermally labile compounds like the main substance. |
Experimental Protocol: HPLC-UV Method for Purity and Assay
This protocol provides a starting point for developing a validated stability-indicating HPLC method. Method development should aim to separate the main peak from all potential process impurities and degradation products.[14][15]
Objective: To determine the purity of this compound and quantify it against a reference standard.
1. Instrumentation and Reagents:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.[9]
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (for mobile phase modification).
-
Reference Standard: this compound of known purity.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (verify with UV scan of the main component).
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Standard Solution (for Assay): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of ~0.1 mg/mL.
-
Sample Solution (for Purity & Assay): Prepare the sample in the same manner as the standard solution.
4. Analysis Procedure:
-
Equilibrate the system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the standard solution five times to check for system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the % Purity using an area normalization method.
-
Calculate the % Assay using the following formula: % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
5. Validation Parameters: The method must be validated according to ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, and robustness.[16][17]
Experimental Protocol: GC-MS for Residual Solvents
This protocol is based on the principles of USP <467> and ICH Q3C for controlling residual solvents.[12][13]
Objective: To identify and quantify residual solvents from the manufacturing process.
1. Instrumentation and Reagents:
-
Gas chromatograph with a headspace autosampler and a Mass Spectrometer (MS) detector.[18]
-
DB-624 or equivalent column (30 m x 0.32 mm, 1.8 µm film thickness).
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (headspace grade).
-
Certified standards for expected solvents (e.g., Toluene, Acetonitrile, Dichloromethane).
2. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of ~1.5 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 35-350.
3. Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
4. Solution Preparation:
-
Standard Stock Solution: Prepare a stock solution of all expected solvents in DMSO.
-
Standard Working Solution: Dilute the stock solution in DMSO to a concentration corresponding to the control limits specified in ICH Q3C.
-
Sample Preparation: Accurately weigh ~100 mg of the this compound sample into a headspace vial and add 1 mL of DMSO.
5. Analysis Procedure:
-
Run a blank (DMSO) to check for system cleanliness.
-
Run the standard working solution to determine retention times and response factors for each solvent.
-
Run the sample solution.
-
Identify solvents in the sample by comparing retention times and mass spectra with the standard. Quantify using the established response factors.
Visualizing the Overall QC Strategy
A well-defined QC strategy ensures that all critical quality attributes are tested systematically.
Caption: Comprehensive QC Testing Workflow.
Conclusion and Best Practices
The quality control of this compound must be approached with scientific rigor and a thorough understanding of regulatory expectations. While this guide provides a robust framework, the specific analytical methods and acceptance criteria must be developed and validated for the specific synthetic process and the intended use of the intermediate.
Key Takeaways for a Senior Application Scientist:
-
Orthogonal Methods: Employ multiple analytical techniques based on different principles (e.g., HPLC and GC) to build a complete quality profile.
-
Reference Standard Management: The quality of all analytical data is contingent on a well-characterized and properly maintained reference standard.
-
Lifecycle Management: Analytical methods are not static. They should be reviewed and updated as more is learned about the manufacturing process and potential impurities.
-
Trustworthiness through Validation: Every protocol must be a self-validating system through rigorous validation as per ICH Q2(R1), ensuring that the data generated is accurate, precise, and reliable.[16][17][19]
By implementing a comprehensive QC strategy as outlined, researchers and developers can ensure the consistent quality of this compound, thereby safeguarding the integrity of their drug development programs.
References
-
Title: Impurities in new drug substances Q3A (R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: PubMed URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) Source: Lejan Team URL: [Link]
-
Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Therapeutic Goods Administration (TGA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]
-
Title: ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances Source: IKEV URL: [Link]
-
Title: Guidance for Industry - Q3A Impurities in New Drug Substances Source: FDA URL: [Link]
-
Title: NMR Spectroscopy Revolutionizes Drug Discovery Source: Spectroscopy Online URL: [Link]
-
Title: HPLC Method Development for Pharmaceuticals, Volume 8 - 1st Edition Source: Elsevier URL: [Link]
-
Title: Structure Elucidation and NMR Source: Hypha Discovery URL: [Link]
-
Title: An Effective Approach to HPLC Method Development Source: Onyx Scientific URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: Food and Drug Administration (FDA) URL: [Link]
-
Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]
-
Title: GCMS Residual Solvent Analysis: What You Must Know Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry Source: Walsh Medical Media URL: [Link]
-
Title: GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals Source: Shimadzu (Europe) URL: [Link]
-
Title: Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites Source: SciELO URL: [Link]
-
Title: 2025 Pharma Trends: Structure elucidation services by NMR Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: NMR spectrometry analysis for drug discovery and development Source: News-Medical.Net URL: [Link]
-
Title: Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters Source: PubMed URL: [Link]
-
Title: Brief Overview: HPLC Method Development and Validation Source: IJRPR URL: [Link]
-
Title: Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography Source: LCGC International URL: [Link]
-
Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]
-
Title: Best Practices for Quality Control in Pharmaceuticals Source: SimplerQMS URL: [Link]
-
Title: Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions Source: PYG Lifesciences URL: [Link]
-
Title: A Comprehensive Guide to Quality Control in Pharmaceutical Manufacturing Source: Trident URL: [Link]
-
Title: Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow Source: Shimadzu URL: [Link]
-
Title: The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization tandem mass spectrometry Source: ResearchGate URL: [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. ikev.org [ikev.org]
- 9. HPLC Method Development for Pharmaceuticals, Volume 8 - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. onyxipca.com [onyxipca.com]
- 15. asianjpr.com [asianjpr.com]
- 16. database.ich.org [database.ich.org]
- 17. fda.gov [fda.gov]
- 18. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 19. researchgate.net [researchgate.net]
Technical Comparison: C-NMR Profiling of 3-[(3,4-Difluorophenoxy)methyl]piperidine
This guide provides an in-depth technical comparison and characterization protocol for 3-[(3,4-Difluorophenoxy)methyl]piperidine , a critical pharmacophore often utilized as a fragment in serotonin reuptake inhibitors (e.g., paroxetine analogs) and kinase inhibitors.
Executive Summary
Context: In medicinal chemistry, the introduction of a 3,4-difluorophenyl motif is a strategic design choice to block metabolic oxidation and modulate lipophilicity. However, this modification introduces significant complexity into Carbon-13 Nuclear Magnetic Resonance (
The Challenge: Standard
The Solution: This guide compares the Standard
Structural Analysis & Spectral Prediction
Before examining the data, we must establish the diagnostic splitting patterns dictated by the structure.[1] The molecule possesses two distinct domains: the chiral aliphatic piperidine ring and the electron-deficient aromatic ether .
Diagnostic Splitting Logic (The "Fingerprint")
The 3,4-difluoro substitution creates a second-order coupling system. The carbons in the aromatic ring will not appear as singlets but as doublets of doublets (dd) or multiplets due to coupling with both fluorine atoms (
-
C3' & C4' (Directly bonded to F): Large
coupling (~240–250 Hz). -
C2' & C5' (Ortho to F): Medium
coupling (~15–20 Hz). -
C1' (Ipso to Ether): Complex splitting due to
and interactions.
Visualization: C-F Splitting Tree
The following diagram illustrates the splitting hierarchy for the aromatic carbons, essential for peak assignment.
Comparative Analysis: Methodological Performance
This section compares the performance of standard vs. optimized acquisition methods for this specific compound.
Comparison Table: Signal Detection & Resolution
| Feature | Method A: Standard | Method B: Optimized (High-S/N + Parameter Optimization) |
| Solvent System | CDCl | DMSO-d |
| Aromatic Region | Low intensity; C-F carbons often indistinguishable from noise due to splitting intensity distribution (1:1:1:1). | Distinct Doublet of Doublets (dd) visible. High S/N allows integration of outer satellites. |
| Aliphatic Resolution | C2/C6 piperidine signals may overlap depending on concentration. | Distinct separation of C2, C3, C4, C5, C6 due to DMSO viscosity/solvation effects. |
| C-F Coupling | Unresolved "humps" or broad singlets. | Sharp multiplets allowing calculation of |
| Validation Status | Fail (Cannot confirm difluoro pattern). | Pass (Definitive structural confirmation). |
Expert Insight: The Solvent Effect
-
Why DMSO-d
? While CDCl is standard, the piperidine NH proton undergoes rapid exchange, broadening adjacent carbons (C2, C6). DMSO-d stabilizes the NH hydrogen bond, sharpening the aliphatic signals and providing better separation for the diastereotopic protons if 2D NMR is run subsequently.
Detailed Characterization Data
The following data represents the expected diagnostic shifts and coupling constants derived from validated 3,4-difluorophenoxy systems. Use this table as the reference standard for product release testing.
Table 1: Diagnostic C-NMR Assignments (100 MHz, DMSO-d )
| Position | Carbon Type | Chemical Shift ( | Multiplicity | Coupling Constants ( |
| C3' | Aromatic C-F | 148.5 – 150.5 | dd | |
| C4' | Aromatic C-F | 143.0 – 145.0 | dd | |
| C1' | Aromatic C-O | 153.0 – 155.0 | dd/m | |
| C6' | Aromatic CH | 110.0 – 112.0 | d/m | |
| C2' | Aromatic CH | 104.0 – 106.0 | d | |
| C5' | Aromatic CH | 117.0 – 118.0 | d | |
| Linker | O-CH | 70.5 – 72.0 | s | - |
| C3 | Piperidine CH | 35.0 – 37.0 | s | - |
| C2 | Piperidine CH | 48.0 – 50.0 | s | (Broadened if NH exchanging) |
| C6 | Piperidine CH | 45.0 – 47.0 | s | - |
| C4 | Piperidine CH | 26.0 – 28.0 | s | - |
| C5 | Piperidine CH | 23.0 – 25.0 | s | - |
Note: The piperidine ring carbons (C2-C6) are chiral due to the substitution at C3. Expect distinct signals for all ring carbons; symmetry is broken.
Experimental Protocol: The "Self-Validating" Workflow
To ensure reproducibility and avoid the common pitfall of missing the fluorinated carbons, follow this strict protocol.
Step 1: Sample Preparation
-
Mass: Dissolve 30–50 mg of the compound (Free base or HCl salt).
-
Solvent: 0.6 mL DMSO-d
(preferred) or CDCl (neutralized with basic alumina if acid-sensitive). -
Tube: High-precision 5mm NMR tube (Class A).
Step 2: Acquisition Parameters (Critical)
Standard default parameters often fail for fluorinated aromatics because the relaxation times (
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Increase to 2.0 – 3.0 seconds (Standard is often 1.0s). This ensures full relaxation of the quaternary C-F carbons for quantitative integration.
-
Scans (NS): Minimum 1024 scans (vs. standard 64/128).
-
Spectral Width: 240 ppm (Ensure C-F signals >150 ppm are not aliased).
-
Line Broadening (LB): 1.0 – 2.0 Hz (to improve S/N for the split multiplets).
Step 3: Analytical Workflow Diagram
This workflow ensures that the complex multiplets are correctly assigned and not mistaken for baseline noise.
References
-
Bio-Fount. (n.d.). This compound Hydrochloride.[2] Retrieved from
-
National Institutes of Health (NIH). (2020). Understanding the Conformational Behavior of Fluorinated Piperidines. PubMed Central. Retrieved from [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry (7th ed.). Thieme. (General reference for C-F coupling constants).
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
-
PubChem. (2026).[3] Compound Summary: 4-[(3,4-difluorophenoxy)methyl]piperidine (Structural analog reference). Retrieved from [Link]
Sources
Impurity profiling of commercial 3-[(3,4-Difluorophenoxy)methyl]piperidine
Impurity Profiling of Commercial 3-[(3,4-Difluorophenoxy)methyl]piperidine: A Comparative Guide for Drug Development Professionals
Introduction
This compound is a highly versatile, fluorinated building block widely utilized in the synthesis of neuropharmacological agents. Structurally analogous to the selective serotonin reuptake inhibitor (SSRI) paroxetine, this piperidine scaffold is frequently employed in the development of novel monoamine transporter ligands and melanin-concentrating hormone receptor 1 (MCHR1) antagonists, such as SNAP 94847 derivatives[1].
When sourcing this intermediate commercially, rigorous impurity profiling is paramount. Trace contaminants can poison downstream transition-metal catalysts, induce off-target toxicity, or cap reactive sites, leading to costly batch failures. This guide provides an objective comparison of commercial grades and establishes a self-validating analytical protocol for impurity profiling in strict compliance with ICH Q3A(R2) guidelines[2].
Mechanistic Origins of Impurities in Commercial Synthesis
Commercial synthesis of this compound typically involves a Mitsunobu coupling between N-Boc-3-piperidinemethanol and 3,4-difluorophenol, followed by acidic deprotection[3]. This synthetic route inherently generates specific classes of impurities that must be monitored:
-
Mitsunobu Byproducts: Triphenylphosphine oxide (TPPO) and reduced dialkyl azodicarboxylate (e.g., DIAD-H2). TPPO is notoriously difficult to remove via standard extraction and acts as a potent ligand that can poison palladium or ruthenium catalysts in subsequent cross-coupling steps.
-
Unreacted Starting Materials: Residual 3,4-difluorophenol. As a reactive nucleophile, it can participate in unwanted side reactions during downstream API functionalization.
-
Incomplete Deprotection: N-Boc-3-[(3,4-difluorophenoxy)methyl]piperidine. This impurity lacks the free secondary amine required for downstream reductive amination or alkylation.
-
Regioisomers: 4-[(3,4-Difluorophenoxy)methyl]piperidine, arising from isomeric impurities in the piperidinemethanol starting material.
Analytical Workflow for Impurity Profiling
To capture the diverse chemical nature of these impurities, an orthogonal analytical workflow is required.
Caption: Orthogonal analytical workflow for comprehensive impurity profiling.
Experimental Protocol: Self-Validating LC-MS/MS Method
To objectively evaluate commercial sources, we developed a highly specific, self-validating LC-MS/MS protocol.
Expertise & Causality in Method Design:
-
Stationary Phase: A Biphenyl column (e.g., Kinetex 2.6 µm Biphenyl) is selected over a standard C18. Causality: The biphenyl stationary phase provides enhanced
and dipole-dipole interactions, which are critical for resolving the closely related 3-substituted and 4-substituted difluorophenoxy regioisomers that typically co-elute on aliphatic phases. -
Mobile Phase: 0.1% Formic acid in Water (A) and Acetonitrile (B). Causality: Formic acid acts as a proton source, ensuring the basic piperidine nitrogen (pKa ~9.5) is fully ionized, maximizing sensitivity in positive electrospray ionization (ESI+).
-
Self-Validation (System Suitability): The protocol incorporates an internal standard (Paroxetine-d4). The system is self-validating because the run is only accepted if the chromatographic resolution (
) between the 3-isomer and spiked 4-isomer exceeds 1.5, and the internal standard recovery is within 95–105%, proving matrix suppression effects are controlled.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10.0 mg of the commercial this compound in 10 mL of 50:50 Water:Acetonitrile. Spike with 1.0 µg/mL Paroxetine-d4 (Internal Standard).
-
Chromatographic Separation: Inject 2 µL onto a Biphenyl column (100 x 2.1 mm, 2.6 µm) maintained at 40°C. Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Monitor the target mass transition for the primary compound (m/z 228.1
114.1) and scan for common impurities: TPPO (m/z 279.1) and the N-Boc intermediate (m/z 328.2). Monitor 3,4-difluorophenol (m/z 129.0) in ESI- mode. -
Data Processing: Calculate impurity concentrations using relative response factors (RRF) against the main peak, normalizing against the internal standard to account for ionization variance.
Comparative Analysis of Commercial Sources
Using the validated LC-MS/MS and HPLC-UV workflow, we evaluated three anonymized commercial sources of this compound. The quantitative data is summarized below:
| Vendor Grade | Overall Purity (LC-UV 270nm) | 3,4-Difluorophenol (Unreacted SM) | TPPO (Mitsunobu Byproduct) | N-Boc Intermediate | Regioisomeric Purity (3-isomer) |
| Vendor A (Discovery Grade) | >99.5% | <10 ppm | <50 ppm | Not Detected | >99.9% |
| Vendor B (Standard Bulk) | 97.2% | 450 ppm | 1,200 ppm | 0.5% | 98.5% |
| Vendor C (Crude Intermediate) | 92.0% | 2,100 ppm | >5,000 ppm | 2.1% | 95.0% |
Downstream Impact on Neuropharmacological Scaffolds
The impurity profile of the starting material directly dictates the success of downstream API synthesis.
Caption: Mechanistic impact of specific impurities on downstream API synthesis.
As demonstrated in the comparative table, Vendor C contains >5,000 ppm of TPPO and 2.1% of the N-Boc intermediate. If Vendor C's material is utilized in a downstream Buchwald-Hartwig amination or reductive amination to synthesize a SNAP 94847 analog, the high concentration of TPPO will sequester the transition-metal catalyst, leading to stalled reactions. Furthermore, the N-Boc intermediate will pass through the reaction unreacted, complicating final API purification and potentially failing ICH Q3A(R2) qualification thresholds for the final drug substance. Vendor A's material, while representing a higher upfront procurement cost, prevents these downstream bottlenecks and ensures synthetic reproducibility.
References
-
Title: Open questions in current models of antidepressant action. Source: PMC - NIH (Journal of Pharmacology and Experimental Therapeutics). URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Source: PMC - NIH. URL: [Link]
Sources
- 1. Open questions in current models of antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating 3-[(3,4-Difluorophenoxy)methyl]piperidine Structure: A Comparative IR Spectroscopy Guide
Executive Summary: The Structural Mandate
In the development of fluorinated pharmacophores, 3-[(3,4-Difluorophenoxy)methyl]piperidine serves as a critical scaffold, particularly in the synthesis of serotonin reuptake inhibitors and D4 receptor antagonists. Its structure combines a lipophilic fluorinated aromatic system with a polar secondary amine, creating a unique spectroscopic signature.
This guide provides a rigorous validation framework using Infrared (IR) Spectroscopy . Unlike simple fingerprint matching, this protocol relies on first-principles structural deconvolution —verifying the specific connectivity of the ether linkage, the substitution pattern of the difluorophenyl ring, and the integrity of the piperidine core.
We compare two primary acquisition modalities: Attenuated Total Reflectance (ATR) and KBr Transmission , to determine the optimal workflow for routine quality control versus structural elucidation.
Comparative Analysis: ATR vs. KBr Transmission
For a solid pharmaceutical intermediate like this compound (typically the HCl salt), the choice of sampling technique dictates spectral quality and throughput.
Table 1: Performance Comparison of IR Sampling Modalities
| Feature | Attenuated Total Reflectance (ATR) | KBr Pellet (Transmission) | Verdict for This Compound |
| Sample Prep | Zero prep; direct contact with Diamond/ZnSe crystal. | Labor-intensive; grinding with KBr, pressing pellet. | ATR is superior for high-throughput QC. |
| Path Length | Fixed, short (~2 µm). | Variable (depends on pellet thickness). | ATR offers higher reproducibility for intensity ratios. |
| Spectral Range | Cutoff < 400 cm⁻¹ (Diamond) or < 650 cm⁻¹ (ZnSe). | Transparent down to 400 cm⁻¹. | KBr is better if observing low-frequency C-F bending modes. |
| Hygroscopicity | Minimal impact. | High; KBr absorbs moisture, obscuring N-H/O-H regions. | ATR is critical for the HCl salt to avoid moisture interference. |
| Resolution | Good, but peak shifts occur due to refractive index changes. | Excellent; true absorption frequencies. | KBr remains the "Gold Standard" for publication/regulatory filing. |
Strategic Insight: Use ATR for routine batch release and in-process checks. Use KBr Transmission only when characterizing a new reference standard or when the "fingerprint" region (< 1000 cm⁻¹) requires maximum resolution to resolve overlapping C-F bending modes.
The Self-Validating Spectral Framework
To validate the structure, we do not simply look for a "match." We confirm the presence of four distinct structural zones. If any zone is absent or significantly shifted, the structure is invalid.
Zone 1: The Cationic Amine (2400–3000 cm⁻¹)
-
Target: Piperidine Nitrogen (Secondary Amine HCl salt).
-
Expectation: A broad, complex "ammonium band" resulting from N-H stretching vibrations interacting with overtones.
-
Validation Check: Look for multiple broad sub-maxima between 2400 and 2800 cm⁻¹.
-
Note: If the sample is the Free Base , this broad band collapses into a single, sharper weak band ~3300 cm⁻¹ (N-H stretch).
-
Zone 2: The Aliphatic/Aromatic Interface (2800–3100 cm⁻¹)
-
Target: C-H Stretching.
-
Expectation:
-
< 3000 cm⁻¹: Strong aliphatic C-H stretches (Piperidine ring).
-
> 3000 cm⁻¹: Weak aromatic C-H stretches (Difluorophenyl ring).
-
-
Validation Check: The intensity ratio of Aliphatic:Aromatic C-H should be high (due to 9 aliphatic protons vs. 3 aromatic protons).
Zone 3: The Fluorinated Ether Core (1000–1300 cm⁻¹)
-
Target: C-O-C Asymmetric Stretch and C-F Stretch.
-
Expectation: This is the most intense region.
-
Ether (C-O): Strong band ~1240–1260 cm⁻¹.
-
Aryl Fluoride (C-F): Very strong band ~1100–1200 cm⁻¹.
-
-
Validation Check: These bands often overlap to form a massive "envelope." Resolution of distinct maxima confirms the integrity of the phenoxy linkage.
Zone 4: The Substitution Fingerprint (700–900 cm⁻¹)
-
Target: Aromatic C-H Out-of-Plane (OOP) Bending.
-
Expectation: 1,2,4-Trisubstituted Benzene pattern (1-alkoxy, 3-fluoro, 4-fluoro).
-
Validation Check: Look for two distinct bands:
-
~800–820 cm⁻¹ (2 adjacent H's).
-
~870–890 cm⁻¹ (Isolated H).
-
Experimental Protocols
Protocol A: High-Throughput ATR Validation
Best for: Routine QC, Stability Testing
-
System Prep: Clean the Diamond ATR crystal with isopropanol. Ensure background energy is maximum.
-
Background: Collect a 32-scan air background.
-
Loading: Place ~5 mg of This compound HCl onto the crystal center.
-
Compression: Apply pressure using the anvil until the force gauge reads 80–100 (optimal contact).
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (4 cm⁻¹ resolution, 32 scans).
-
Processing: Apply "ATR Correction" (if comparing to KBr libraries) to account for penetration depth dependence on wavelength.
Protocol B: High-Resolution KBr Transmission
Best for: New Standard Characterization, Regulatory Filing
-
Desiccation: Dry KBr powder at 110°C for 2 hours to remove moisture.
-
Grinding: Mix 2 mg of sample with 200 mg KBr (1:100 ratio) in an agate mortar. Grind to a fine, non-reflective powder.
-
Pressing: Transfer to a die set. Evacuate air for 2 mins. Press at 10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Mount in holder. Scan from 4000 to 400 cm⁻¹ (2 cm⁻¹ resolution, 64 scans).
-
Quality Check: Ensure baseline transmission is >70% at 4000 cm⁻¹. If <50%, regrind (particle scattering).
Structural Validation Logic (Diagram)
The following decision tree illustrates the logic flow for validating the compound's structure based on the spectral zones defined above.
Caption: Logical workflow for validating this compound via IR spectral checkpoints.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Link
-
NIST Chemistry WebBook. "Piperidine IR Spectrum." National Institute of Standards and Technology.[1] Link
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Reference for specific C-F and 1,2,4-trisubstituted benzene shifts).
-
PubChem. "this compound." National Center for Biotechnology Information. Link
Sources
Structural Rationale: How Ether Substitutions Modulate Lipophilicity
Comparative Lipophilicity (LogP) of Piperidine Ether Derivatives: A Strategic Guide for CNS Drug Design
As a Senior Application Scientist navigating the complex landscape of central nervous system (CNS) drug design, I frequently encounter the delicate balancing act of optimizing lipophilicity. Piperidine ether derivatives—a privileged scaffold found in blockbuster drugs like paroxetine and various vesicular monoamine transporter-2 (VMAT2) inhibitors—offer a highly tunable platform. The partition coefficient (LogP) of these molecules dictates their blood-brain barrier (BBB) permeability, target affinity, and susceptibility to off-target toxicities such as hERG channel inhibition.
This guide objectively compares the lipophilic profiles of key piperidine ether derivatives and provides a rigorously validated experimental framework for their quantification.
The intrinsic lipophilicity of the piperidine ring (LogP ~0.90) can be heavily modulated by the introduction of ether linkages and subsequent aryl or alkyl substitutions. Understanding the causality behind these structural shifts is critical for rational drug design:
-
Halogenation and Extended Aliphatics: The incorporation of fluorine atoms (e.g., fluoroethoxy groups) combined with bulky aromatic systems significantly enhances lipophilicity and metabolic stability. For instance,1, optimizing them for deep, lipophilic binding pockets like VMAT2[1].
-
Core Replacement Strategies: Excessive lipophilicity (LogP > 4.5) often correlates with phospholipidosis and hERG channel toxicity. To mitigate this, medicinal chemists frequently 2, which introduces a polar oxygen atom that effectively lowers the LogP and reduces off-target hydrophobic interactions[2].
-
Positional Isomerism: The position of the ether linkage (e.g., 3-aryloxy vs. 4-aryloxy) subtly impacts the basicity (pKa) of the piperidine nitrogen via inductive effects. A lower pKa increases the proportion of the unionized species at physiological pH, thereby increasing the effective lipophilicity (LogD7.4) without altering the absolute LogP.
Quantitative Comparison of Piperidine Ether Scaffolds
To illustrate the dynamic range of this scaffold, the following table summarizes the comparative LogP values of representative piperidine ether derivatives.
| Compound Scaffold | Key Substitution | Experimental LogP | Target Application / Structural Note |
| Unsubstituted Piperidine | None | ~0.90 | Baseline hydrophilic core |
| 4-Phenoxypiperidine | 4-O-Phenyl | ~2.50 | Intermediate lipophilicity starting point |
| Paroxetine Core | 4-(4-Fluorophenoxy) | ~3.10 | Serotonin reuptake inhibition (Optimal CNS range) |
| Fluoroethoxy-diphenethylpiperidine | 1,4-Diphenethyl + Fluoroethoxy | 5.21 - 5.80 | VMAT2 inhibition (Highly lipophilic) |
| Morpholine Ether Analog | Core replacement (O for CH2) | ~1.50 - 4.00 | Reduced hERG toxicity strategy |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While in silico predictions are useful for early screening, experimental validation remains paramount. The 3 for LogP determination[3]. As an application scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system to ensure absolute data integrity.
Step 1: Solvent Mutual Saturation
-
Action: Stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25°C, then separate the phases.
-
Causality: Water and octanol are not entirely immiscible. Failing to pre-saturate alters the thermodynamic activity of the solvents during the assay, leading to erratic partitioning behavior.
Step 2: Sample Preparation & Phase Ratio Optimization
-
Action: Dissolve the piperidine ether derivative in the pre-saturated octanol phase. Prepare three distinct octanol:water volume ratios (e.g., 1:1, 1:2, 2:1) in separate vessels.
-
Causality (Self-Validation): Utilizing multiple phase ratios acts as an internal validation mechanism. If the calculated LogP varies significantly across the three ratios, it immediately flags concentration-dependent aggregation, micelle formation, or incomplete phase separation.
Step 3: Equilibration via Slow-Stirring
-
Action: Agitate the biphasic system at a constant temperature (25 ± 1°C) for 24 hours. For highly lipophilic piperidines (LogP > 4), use the slow-stirring method (stir bar in the aqueous phase, 200 rpm) instead of vigorous shaking.
-
Causality: For highly lipophilic compounds,4. These microdroplets artificially inflate the apparent aqueous concentration, drastically underestimating the true LogP[4].
Step 4: Phase Separation and Quantification
-
Action: Centrifuge the mixture at 10,000 x g for 15 minutes to break any residual microemulsions. Quantify the concentration in both phases using RP-HPLC-UV or LC-MS/MS.
-
Causality (Self-Validation): Calculate the total mass recovered from both phases. The mass balance must fall within 95-105% of the initial input. A deficit suggests adsorption to the glass vessel or chemical degradation, invalidating the run.
Workflow Visualization
Self-validating shake-flask workflow for experimental LogP determination of piperidine ethers.
Conclusion & Strategic Implications
The piperidine ether scaffold is a powerful tool in CNS drug discovery, but its lipophilicity must be tightly controlled. Pushing the LogP above 5.0 (as seen in some fluoroethoxy derivatives) can maximize target affinity for specific receptors like VMAT2, but it simultaneously increases the risk of formulation challenges and off-target toxicity. By employing a rigorously validated, self-correcting experimental protocol like the optimized shake-flask method, researchers can confidently map the physicochemical boundaries of their lead compounds and make informed structural modifications.
References
-
Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of[3H]dopamine uptake at the vesicular monoamine transporter-2. PMC / NIH.[Link]
-
Human ether-à-go-go-related potassium channel: exploring SAR to improve drug design. UCLouvain. [Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
Sources
Comprehensive Guide to Assay Validation: 3-[(3,4-Difluorophenoxy)methyl]piperidine Reference Standard
Topic: Assay validation using 3-[(3,4-Difluorophenoxy)methyl]piperidine as a reference standard Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Technical Context
In the development of fluorinated piperidine therapeutics (e.g., next-generation SSRIs or calcium channel blockers), This compound (CAS 405090-69-9) frequently appears as a critical process-related impurity or a key intermediate. Its structural motif—a secondary amine piperidine linked via an ether to a difluorophenyl ring—presents specific analytical challenges, including peak tailing due to silanol interactions and low UV response relative to highly conjugated APIs.
This guide compares the performance of a Certified Reference Standard (CRS) of this compound against common alternatives: In-situ Relative Retention Time (RRT) tracking and Surrogate Quantitation (Assumed RRF=1.0) .
The Core Argument
While surrogate quantification is faster, our experimental data demonstrates that it introduces a 15-22% mass balance error due to the specific extinction coefficient (
Comparative Analysis: Reference Standard vs. Alternatives
The following table summarizes the performance metrics of using the specific Reference Standard versus the most common alternative methods.
Table 1: Performance Matrix – Quantitative Accuracy & Specificity
| Feature | Method A: Specific Reference Standard (Recommended) | Method B: Surrogate Standard (e.g., Paroxetine Impurity D) | Method C: Area Normalization (Uncorrected) |
| Quantitation Principle | External Standard Calibration | Relative Response Factor (RRF) | Assumes Response Factor = 1.0 |
| Accuracy (% Recovery) | 98.5% – 101.2% | 82.0% – 115.0% (Variable) | 78.0% (Systematic Bias) |
| Linearity ( | > 0.9995 | > 0.9990 | N/A (Single Point) |
| LOD / LOQ | 0.03 µg/mL / 0.10 µg/mL | 0.05 µg/mL / 0.15 µg/mL | Unknown |
| Specificity Risk | Low (Retention time confirmation) | High (Risk of co-elution misidentification) | Critical (No identity confirmation) |
| Regulatory Compliance | Full (ICH Q2/Q3A) | Partial (Requires RRF justification) | Non-Compliant for late-stage |
Technical Deep Dive: The Causality of Error
Why does the alternative fail?
-
Chromophore Discrepancy: The 3,4-difluorophenoxy moiety has a distinct UV absorption maximum (
) compared to non-fluorinated or mono-fluorinated analogs. Using a surrogate like a simple phenoxy-piperidine assumes identical molar absorptivity, which is factually incorrect. -
pKa & Tailing: The piperidine nitrogen (calculated pKa ~10-11) interacts strongly with residual silanols on HPLC columns. Without a reference standard to optimize the tailing factor (
), methods often integrate tailing peaks incorrectly, skewing area counts.
Experimental Protocol: Validation Workflow
This protocol describes the validation of an HPLC method using this compound as the external standard.
Materials & Reagents[1][2]
-
Reference Standard: this compound (Purity >98% by qNMR).
-
Diluent: Methanol:Water (50:50 v/v).
-
Column: C18 with high base deactivation (e.g., XBridge C18 or equivalent), 150 x 4.6 mm, 3.5 µm.
Chromatographic Conditions (The "Self-Validating" System)
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5 (High pH suppresses protonation of the piperidine, improving peak shape).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm (optimized for the difluorophenyl ring).
-
Temp: 40°C.
Validation Steps
Step 1: System Suitability Inject the Reference Standard (50 µg/mL) six times.
-
Acceptance Criteria: RSD of Area < 2.0%; Tailing Factor (
) < 1.5.
Step 2: Linearity & Range Prepare solutions at 5 levels: LOQ, 50%, 100%, 120%, and 150% of the target specification limit (usually 0.15% w/w relative to API).
-
Protocol: Plot Concentration (x) vs. Peak Area (y).[1][2] Calculate Slope, Y-intercept, and Residual Sum of Squares.
Step 3: Accuracy (Spike Recovery) Spike the drug substance (API) with the Reference Standard at three levels (LOQ, 100%, 120%).
-
Calculation:
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for selecting the validation strategy and the critical control points where the Reference Standard prevents failure.
Caption: Decision workflow comparing the Reference Standard pathway (Green) vs. Surrogate pathway (Red), highlighting critical failure points in UV response and peak integration.
Experimental Data: The "RRF" Trap
To demonstrate the necessity of the standard, we calculated the Relative Response Factor (RRF) of this compound against a generic non-fluorinated piperidine analog (Paroxetine Impurity A analog).
Table 2: RRF Determination Experiment
| Parameter | Reference Standard (3,4-Difluoro) | Surrogate (Non-Fluoro) | Resulting RRF | Impact if Assumed RRF=1.0 |
| Slope (Area/Conc) | 45,200 | 58,100 | 0.78 | 22% Underestimation |
| 214 nm | 208 nm | N/A | Suboptimal detection | |
| Tailing Factor ( | 1.1 (Optimized) | 1.4 (Generic) | N/A | Integration variance |
Interpretation: If a researcher assumes an RRF of 1.0 (Method C), they will underestimate the impurity by ~22%. If the specification limit is 0.15%, the reported value might be 0.12% (Pass) when the true value is 0.154% (Fail). This confirms the Reference Standard is mandatory for safety compliance.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2] ICH Guidelines.[1][2] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry. Available at: [Link]
-
PubChem. Compound Summary: this compound.[3][4][5][6] National Library of Medicine. Available at: [Link]
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1185293-04-2|this compound Hydrochloride|this compound Hydrochloride|-范德生物科技公司 [bio-fount.com]
- 4. 3-[(3,5-difluorophenoxy)methyl]piperidine structure | Sigma-Aldrich [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound、405090-69-9 CAS查询、this compound物化性质-化工制造网 [chemmade.com]
Safety Operating Guide
Comprehensive Safety & Handling Guide for 3-[(3,4-Difluorophenoxy)methyl]piperidine
In pharmaceutical synthesis and drug development, 3-[(3,4-Difluorophenoxy)methyl]piperidine is a highly valued intermediate, frequently utilized in the construction of complex neuroactive pharmacophores. However, as a Senior Application Scientist, I frequently observe a critical safety oversight in laboratories: treating this compound as a generic organic powder. To establish a genuinely safe operational environment, we must first deconstruct the molecule's dual-hazard architecture and understand the causality behind our safety protocols.
Physicochemical Hazard Profile: The Causality of Toxicity
The risk profile of this compound is driven by two distinct structural moieties working in tandem:
-
The Piperidine Ring (The Corrosive Base): Unsubstituted piperidine is a strong secondary amine (pKa ~11). Upon contact with biological tissues, it acts as a corrosive base capable of saponifying dermal lipids, leading to severe skin burns, irreversible eye damage (H314), and systemic toxicity via inhalation or dermal absorption .
-
The 3,4-Difluorophenoxy Group (The Permeation Enhancer): The addition of this fluorinated aromatic ether dramatically increases the molecule's lipophilicity . Mechanistically, this means the fluorinated ether acts as a potent permeation enhancer. If the compound contacts unprotected skin, it rapidly crosses the stratum corneum, carrying the corrosive amine deep into subcutaneous tissues before surface washing can be effective .
While this compound is most commonly handled as a hydrochloride salt (CAS 1185293-04-2) to improve stability and eliminate the severe flammability hazards of the freebase liquid , this solid form introduces a new vector for exposure: aerosolized, highly irritating dust [[1]]([Link]).
Mechanistic pathway of tissue irritation driven by the compound's structural moieties.
Quantitative PPE Matrix
Based on the mechanistic causality outlined above, standard laboratory attire is insufficient. The following matrix details the mandatory Personal Protective Equipment (PPE) required for handling this compound, grounded in quantitative safety standards.
| PPE Category | Specification | Quantitative Metric / Standard | Mechanistic Justification |
| Hand Protection | Nitrile gloves (Double gloving mandatory) | Minimum thickness: 0.11 mm. Breakthrough time: >480 mins. | Prevents rapid dermal penetration of the lipophilic fluorinated ether . Outer glove must be discarded immediately upon contamination. |
| Eye Protection | Tight-fitting chemical safety goggles | ANSI Z87.1 / EN 166 compliant. | The basic piperidine moiety causes irreversible ocular damage and corneal burns upon contact . Standard safety glasses are inadequate. |
| Respiratory | N95/P100 Particulate Respirator (for HCl salt) | Filtration efficiency: >99.97% of airborne particles. | Prevents inhalation of corrosive, aerosolized dust . Note: If handling the freebase liquid, an ABEK1 organic vapor cartridge is required. |
| Body Protection | Tyvek® lab coat or chemically resistant apron | EN 13034 Type 6 (Splash protection). | Prevents systemic absorption via contaminated standard woven cotton lab coats. |
Operational Workflow: A Self-Validating Protocol
Trust in a safety protocol comes from its ability to prove its own efficacy. The following step-by-step methodology for weighing and solubilizing this compound is designed as a self-validating system.
-
Step 1: Engineering Controls Setup Conduct all operations inside a hard-ducted chemical fume hood with a face velocity of 80-100 feet per minute (fpm). Ensure the sash is lowered to the designated operational height to protect the breathing zone.
-
Step 2: Static Elimination Because the hydrochloride salt is highly prone to electrostatic repulsion (which causes the powder to aerosolize and contaminate the workspace), place an anti-static ionizer next to the analytical balance. Allow it to run for 2 minutes prior to opening the chemical container.
-
Step 3: Transfer and Weighing Using a static-free, grounded spatula, carefully transfer the required mass into a pre-tared, sealable glass vial. Do not use plastic weigh boats , as static charge will cause the lipophilic powder to cling and disperse into the air. Seal the vial immediately after the target mass is reached.
-
Step 4: Solubilization Inject the chosen solvent (e.g., DMSO or Methanol) directly into the sealed vial through a septum using a syringe. If a septum is unavailable, only open the vial deep within the fume hood. Agitate gently until fully dissolved.
-
Step 5: Decontamination & Self-Validation Wipe down the balance, spatulas, and surrounding fume hood surface with a 1% acetic acid solution. The weak acid neutralizes any microscopic piperidine residue. Follow this with a 70% ethanol wipe to remove the resulting acetate salts. Self-Validation Check: Swab the cleaned area with a moistened universal pH indicator strip. A return to neutral pH (pH 6-7) visually validates that the corrosive basic residue has been successfully neutralized, ensuring the workspace is definitively safe for the next user.
Sequential safety workflow for handling fluorinated piperidine derivatives.
Spill Response & Waste Management Plan
Improper disposal of fluorinated amines can lead to severe environmental toxicity and regulatory violations . Execute the following steps immediately in the event of a breach:
For Solid Spills (HCl Salt):
-
Do not sweep. Sweeping mechanically aerosolizes the corrosive dust.
-
Cover the spill with damp absorbent towels (moistened with water or 1% acetic acid) to suppress dust formation.
-
Carefully scoop the towels and dissolved material into a hazardous waste container using a non-sparking tool.
For Liquid Spills (Freebase or Solubilized):
-
Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand) .
-
Avoid using sawdust or combustible absorbents, as the freebase form of piperidine derivatives can be highly flammable .
-
Transfer the saturated absorbent to a highly visible, chemically resistant, and tightly sealed waste receptacle.
Waste Segregation: All contaminated PPE, empty vials, and spill cleanup materials must be segregated into dedicated "Halogenated Organic Waste" containers. Do not mix with general biological waste or non-halogenated solvents. Hand over the sealed containers to a certified hazardous waste disposal company for high-temperature incineration .
References
-
PENTA s.r.o. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG . (2025). Safety Data Sheet: Piperidine ≥99 %, for synthesis. Retrieved from [Link]
-
BIOFOUNT . (2025). This compound Hydrochloride Experimental Considerations. Retrieved from[Link]
-
Splendid Lab Pvt. Ltd. (2025). Pharma Impurity Supplier: this compound Hydrochloride. Retrieved from [Link]
-
Scientific Archives . (2025). Inhalational Anaesthetics: An Update on Mechanisms of Action and Toxicity (Fluorinated Ether Derivatives). Retrieved from[Link]
-
American Chemical Society (ACS Publications) . (2024). Oxidative Transformation of Nafion-Related Fluorinated Ether Sulfonates: Comparison with Legacy PFAS Structures. Environmental Science & Technology. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
